molecular formula C10H10O3 B3267100 3-Oxo-2-phenylbutanoic acid CAS No. 4433-88-9

3-Oxo-2-phenylbutanoic acid

Cat. No.: B3267100
CAS No.: 4433-88-9
M. Wt: 178.18 g/mol
InChI Key: LDXZZEGPQASJSK-UHFFFAOYSA-N
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Description

3-Oxo-2-phenylbutanoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-2-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-2-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXZZEGPQASJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Oxo-2-phenylbutanoic Acid: Structural Dynamics, Physicochemical Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxo-2-phenylbutanoic acid (CAS: 4433-88-9), frequently referred to in literature as


-acetylphenylacetic acid, is a highly reactive 

-keto acid that serves as a pivotal intermediate in advanced organic synthesis[1]. Characterized by its dual functionality—a ketone at the C3 position and a carboxylic acid at C1, bridged by a phenyl-substituted alpha-carbon—this compound exhibits unique structural dynamics, including keto-enol tautomerism and a pronounced susceptibility to thermal decarboxylation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and laboratory isolation protocols, tailored for researchers in drug development and synthetic chemistry.

Structural Dynamics and Physicochemical Profile

The chemical behavior of 3-oxo-2-phenylbutanoic acid is dictated by the electron-withdrawing nature of its functional groups. The proximity of the phenyl ring and the ketone to the carboxylic acid significantly increases the acidity of the


-proton, facilitating tautomerization.
Quantitative Data Summary

The following table consolidates the critical physicochemical properties of 3-oxo-2-phenylbutanoic acid, providing a baseline for analytical and synthetic workflows[1].

PropertyValueAnalytical Significance
CAS Registry Number 4433-88-9Unique identifier for regulatory tracking
Molecular Formula C10H10O3Confirms stoichiometry for synthetic planning
Molecular Weight 178.18 g/mol Required for precise molar equivalent calculations
Melting Point 98 °C (benzene ligroine)Indicator of purity; thermal degradation occurs near this point
Boiling Point 303.16 °C at 760 mmHgTheoretical (compound typically degrades before boiling)
Density 1.206 g/cm³Useful for phase separation estimations
Predicted pKa 3.07 ± 0.10Dictates the pH required for aqueous extraction

Chemical Reactivity: The Decarboxylation Pathway

The defining chemical characteristic of 3-oxo-2-phenylbutanoic acid is its thermal instability. As a


-keto acid, it is highly prone to decarboxylation.

Mechanistic Causality: When subjected to heat, the molecule forms a cyclic, six-membered transition state. The carbonyl oxygen of the C3 ketone acts as an intramolecular base, abstracting the acidic proton from the carboxylic group. This concerted electron shift leads to the expulsion of carbon dioxide (


) and the formation of an enol intermediate. Because enols are generally unstable relative to their keto tautomers, the intermediate rapidly tautomerizes into 1-phenyl-2-propanone (P2P, or benzyl methyl ketone)[2].

Understanding this pathway is critical: in pharmaceutical synthesis, avoiding this degradation is paramount when the intact acid is required as a building block for heterocyclic compounds[1]. Conversely, in illicit contexts, this exact pathway is exploited to synthesize controlled substances[3].

Decarboxylation A Ethyl 3-oxo-2-phenylbutanoate (EAPA) B 3-Oxo-2-phenylbutanoic Acid (β-Keto Acid) A->B Hydrolysis (H3O+, Δ) C Enol Intermediate + CO2 Evolution B->C Thermal Decarboxylation (Δ) D 1-Phenyl-2-propanone (P2P) C->D Tautomerization

Caption: Logical pathway of EAPA hydrolysis and subsequent thermal decarboxylation.

Experimental Methodology: Synthesis and Isolation

Because 3-oxo-2-phenylbutanoic acid is commercially sensitive and prone to degradation, it is frequently generated in situ or isolated carefully from its stable ester precursor, ethyl 3-oxo-2-phenylbutanoate (EAPA)[2]. The following protocol outlines a self-validating workflow for its isolation.

Step-by-Step Protocol: Saponification and Controlled Acidification

Step 1: Alkaline Hydrolysis (Saponification)

  • Action: Dissolve 1.0 equivalent of EAPA in a 1:1 mixture of THF and water. Add 1.5 equivalents of sodium hydroxide (NaOH) dropwise at room temperature. Stir for 2 hours.

  • Causality: The hydroxide ion attacks the ester carbonyl, initiating acyl cleavage to form the water-soluble sodium salt of 3-oxo-2-phenylbutanoic acid and ethanol. THF is used as a co-solvent to ensure the lipophilic ester remains in solution until it is converted to the hydrophilic salt.

  • Self-Validation: The reaction mixture will transition from a biphasic suspension to a completely clear, homogenous solution. This visual cue confirms the complete consumption of the water-insoluble ester. Thin-Layer Chromatography (TLC) will show the disappearance of the high-

    
     ester spot and the appearance of a baseline spot (the salt).
    

Step 2: Controlled Acidification

  • Action: Transfer the reaction flask to an ice-water bath and allow the internal temperature to drop to exactly 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0.

  • Causality: The reaction mixture must be cooled prior to acidification.

    
    -keto acids are highly thermally labile. At room temperature, the localized heat of neutralization from the HCl addition provides the activation energy required to drive the reaction over the decarboxylation energy barrier, prematurely degrading the product into P2P and 
    
    
    
    .
  • Self-Validation: The sudden appearance of a white crystalline precipitate serves as a self-validating indicator that the sodium salt has been successfully protonated into the free acid.

Step 3: Extraction and Isolation

  • Action: Extract the aqueous suspension immediately with cold ethyl acetate (

    
     mL). Wash the combined organic layers with cold brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure at a water-bath temperature not exceeding 25 °C .
  • Causality: Cold extraction and low-temperature evaporation prevent thermal degradation during the workup phase.

  • Self-Validation: To functionally confirm the identity of the isolated

    
    -keto acid, take a 5 mg aliquot of the final white solid and gently warm it in a test tube. The immediate evolution of effervescence (
    
    
    
    gas) confirms the presence of the
    
    
    -keto acid moiety.

Workflow Step1 1. Saponification React EAPA with NaOH (aq) Step2 2. Acidification Add HCl to pH 2 at 0°C Step1->Step2 Validation: Clear solution Step3 3. Extraction & Isolation Extract with cold EtOAc Step2->Step3 Validation: White precipitate Step4 4. Analytical Validation Verify via low-temp NMR Step3->Step4 Validation: Phase separation

Caption: Step-by-step experimental workflow for the isolation of 3-Oxo-2-phenylbutanoic acid.

Applications and Regulatory Landscape

In legitimate pharmaceutical research, 3-oxo-2-phenylbutanoic acid is utilized as a versatile building block. Its highly reactive alpha-carbon and dicarbonyl-like reactivity make it an ideal precursor for the synthesis of complex heterocyclic compounds, including specific classes of antihistamines and anti-inflammatory analgesics[1].

However, its structural propensity to yield 1-phenyl-2-propanone (P2P) via simple thermal decarboxylation has led to intense regulatory scrutiny. P2P is a primary Schedule II precursor used in the illicit synthesis of amphetamine and methamphetamine via reductive amination (e.g., the Leuckart reaction)[3]. Consequently, 3-oxo-2-phenylbutanoic acid and its ester derivatives (such as EAPA and MAPA) have been identified as "designer precursors" specifically engineered to bypass traditional chemical controls[3]. In response to this, the United States Drug Enforcement Administration (DEA) has formally added 3-oxo-2-phenylbutanoic acid and its esters to the Special Surveillance List of Chemicals used in the manufacture of controlled substances[4].

References

  • [1] Cas 4433-88-9,3-oxo-2-phenylbutanoic acid - LookChem. LookChem. 1

  • [2] Ethyl 3-oxo-2-phenylbutanoate|CAS 5413-05-8 - Benchchem. Benchchem. 2

  • [4] Special Surveillance List of Chemicals, Products, Materials and Equipment Used in the Manufacture of Controlled Substances and Listed Chemicals - Federal Register. Federal Register. 4

  • [3] Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis - MDPI. MDPI. 3

Sources

Keto-enol tautomerism equilibrium of 2-phenylacetoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Keto-Enol Tautomerism Equilibrium of 2-Phenylacetoacetic Acid

Abstract

2-Phenylacetoacetic acid, a substituted β-keto acid, is a molecule of significant interest in synthetic and medicinal chemistry. Its chemical behavior and reactivity are profoundly influenced by its existence as a dynamic equilibrium of two tautomeric forms: a keto and an enol isomer. Understanding and controlling this equilibrium is critical for professionals in drug development and chemical synthesis, as the individual tautomers can exhibit distinct physicochemical properties, metabolic fates, and target-binding affinities. This technical guide provides a comprehensive exploration of the keto-enol tautomerism of 2-phenylacetoacetic acid. It delves into the structural features that stabilize the enol form, examines the environmental factors that govern the equilibrium position, and presents detailed, field-proven protocols for the quantitative analysis of the tautomeric composition using spectroscopic and computational methods.

Introduction: The Principle of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry that describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] These isomers, or tautomers, readily interconvert through the migration of a proton and the corresponding shift of a double bond.[1][3] For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2][4]

However, the landscape of this equilibrium shifts dramatically in β-dicarbonyl compounds. In molecules like 2-phenylacetoacetic acid, which possess two carbonyl groups separated by a single carbon atom (the α-carbon), the enol form gains significant stability. This enhanced stability arises from two primary electronic features:

  • Conjugation: The C=C double bond of the enol form is conjugated with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[5][6]

  • Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring.[5][6]

The presence of a phenyl group and a carboxylic acid moiety on the α-carbon of 2-phenylacetoacetic acid introduces additional electronic and steric complexities that further modulate this equilibrium, making its study essential for predicting its chemical behavior.

Core Factors Governing the Tautomeric Equilibrium

The precise ratio of keto to enol tautomers at equilibrium is not fixed; it is highly sensitive to a range of environmental and structural factors. Manipulating these factors allows researchers to favor the formation of the desired tautomer for a specific application.

Solvent Effects: A Dominant Influence

The choice of solvent is arguably the most powerful tool for shifting the keto-enol equilibrium.[7] The underlying principle is the differential solvation of the two tautomers, which have distinct polarities.

  • Non-Polar Solvents (e.g., hexane, carbon tetrachloride, benzene): These solvents poorly solvate polar molecules. Consequently, they do not disrupt the stabilizing intramolecular hydrogen bond of the enol form. This leads to a significant shift in the equilibrium, favoring the enol tautomer .[1]

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are polar and can act as hydrogen bond acceptors. They can interact with and stabilize the enol's hydroxyl proton, but more significantly, they stabilize the more polar keto tautomer through dipole-dipole interactions. The equilibrium in these solvents is often intermediate.[8]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are strong hydrogen bond donors and acceptors. They effectively solvate both tautomers but can significantly disrupt the enol's internal hydrogen bond by forming competing intermolecular hydrogen bonds. This destabilizes the enol form relative to the keto form, shifting the equilibrium to favor the more polar keto tautomer .[1][9]

Temperature Dependence and Thermodynamics

Temperature variations can alter the equilibrium constant (Keq) of the tautomerization. By studying the equilibrium at different temperatures, key thermodynamic parameters for the interconversion can be determined.[10] A van't Hoff plot (ln(Keq) vs. 1/T) allows for the calculation of the enthalpy change (ΔH°) and entropy change (ΔS°) of the reaction.[10] This information is crucial for understanding the energetic drivers of the equilibrium and predicting its behavior under different processing conditions.

Structural and Substituent Effects

The inherent structure of 2-phenylacetoacetic acid plays a crucial role. The electron-withdrawing nature of both the phenyl ring and the carboxylic acid group increases the acidity of the α-proton, facilitating enolization.[11] Furthermore, electron-withdrawing or -donating substituents on the phenyl ring can subtly alter the electronic properties of the entire system, leading to minor shifts in the equilibrium position. For instance, electron-withdrawing groups generally favor the enol form.[12]

Quantitative Analysis: Methodologies and Protocols

Accurate quantification of the keto-enol ratio is essential for research and development. Several robust analytical techniques can be employed, with ¹H NMR spectroscopy being the gold standard.

Primary Method: Proton NMR (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most direct and reliable method for quantifying the keto-enol ratio because the interconversion between tautomers is typically slow on the NMR timescale.[10][13] This allows for the observation and integration of distinct signals for each form.

Key ¹H NMR Signals for Quantification:

  • Keto Tautomer: A singlet corresponding to the proton on the α-carbon (–CH–). Its chemical shift is typically in the range of 4.5-5.0 ppm.

  • Enol Tautomer: A very broad singlet for the enolic hydroxyl proton (–OH), often found far downfield (>12 ppm) due to strong intramolecular hydrogen bonding.[12] More importantly for quantification, a sharp singlet for the vinylic proton (=CH–) appears in the 5.5-6.5 ppm region.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-phenylacetoacetic acid and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution.

  • Equilibration: Allow the solution to stand at a constant temperature for a sufficient period (e.g., >1 hour) to ensure the tautomeric equilibrium has been reached.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Integration and Calculation: Carefully integrate the area of the α-proton signal for the keto form and the vinylic proton signal for the enol form. The equilibrium constant (Keq) and the percentage of the enol form can be calculated as follows:

    • Integral_Keto = Integrated area of the α-proton (–CH–)

    • Integral_Enol = Integrated area of the vinylic proton (=CH–)

    • % Enol = [Integral_Enol / (Integral_Enol + Integral_Keto)] * 100

    • Keq = [Enol] / [Keto] = Integral_Enol / Integral_Keto

Complementary Method: UV-Vis Spectroscopy

UV-Vis spectroscopy serves as a useful secondary technique. The keto and enol tautomers possess different electronic systems and thus absorb light at different wavelengths.[13]

  • The enol form , with its extended conjugated system (phenyl ring, C=C, C=O), absorbs at a longer wavelength (λmax) compared to the less conjugated keto form .[13][14]

Experimental Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare dilute solutions of 2-phenylacetoacetic acid of known concentration in various solvents of interest (e.g., hexane, ethanol).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 220-400 nm).

  • Data Analysis: Identify the λmax corresponding to the enol tautomer. The relative absorbance at this wavelength across different solvents provides a qualitative or semi-quantitative measure of the shift in equilibrium. For full quantification, deconvolution of the overlapping spectra is required, often aided by computational modeling.[15][16]

In Silico Analysis: Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the tautomeric equilibrium.[17][18] These calculations can predict:

  • The relative thermodynamic stabilities (Gibbs free energy) of the keto and enol forms in the gas phase and in various solvents (using solvent models).[17][18]

  • The geometric parameters and vibrational frequencies of each tautomer.

  • The energy barrier for the interconversion process.[17]

Computational results are invaluable for corroborating experimental findings and for explaining the underlying electronic reasons for the observed equilibrium position.[19]

Data Presentation and Visualization

Table 1: Expected Influence of Solvent on the Keto-Enol Equilibrium of 2-Phenylacetoacetic Acid
Solvent ClassExample SolventDominant InteractionExpected Equilibrium Position
Non-PolarHexane, CCl₄Minimal solute-solvent interactionStrongly favors Enol
Polar AproticDMSO, AcetoneDipole-dipole interactionsIntermediate / slightly favors Keto
Polar ProticWater, MethanolIntermolecular H-bondingStrongly favors Keto
Diagrams and Workflows

Caption: The dynamic equilibrium between the keto and enol tautomers.

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Equilibration (Allow time for equilibrium to establish) A->B C 1H NMR Data Acquisition (Acquire high-resolution spectrum) B->C D Data Processing (Phasing & Baseline Correction) C->D E Signal Integration (Integrate Keto α-H and Enol =C-H peaks) D->E F Calculation of Keq & % Enol (Keq = I_enol / I_keto) E->F

Caption: Standard experimental workflow for NMR-based tautomer analysis.

Factors cluster_factors center Keto-Enol Equilibrium Solvent Solvent Polarity & H-Bonding Solvent->center Temp Temperature Temp->center Structure Substituent Effects (Electronic & Steric) Structure->center

Caption: Key factors influencing the position of the tautomeric equilibrium.

Conclusion for the Field Professional

The keto-enol tautomerism of 2-phenylacetoacetic acid is not an academic curiosity but a critical, controllable parameter that dictates its utility in drug development and organic synthesis. The dominant tautomer in a given environment determines the molecule's shape, polarity, and hydrogen bonding capability, which in turn affects its reactivity, solubility, and biological interactions. A thorough understanding and application of the principles outlined in this guide—particularly the profound influence of solvent choice—empower researchers to predict and manipulate the tautomeric state. By leveraging the robust analytical protocols of ¹H NMR and complementing them with computational modeling, scientists can achieve precise control over this molecular equilibrium, paving the way for more efficient syntheses and the rational design of more effective therapeutic agents.

References

  • Starkey, L. S. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. Available from: [Link]

  • Al-Mokaram, A. M. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Available from: [Link]

  • Damonte, L. C., et al. (n.d.). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-en. SEDICI. Available from: [Link]

  • ResearchGate. (2010, January 15). Thermodynamic Investigation of Enol↔Keto Tautomerism for Alcohol Sensors Based on Carbon Nanotubes as Chemical Sensors. Available from: [Link]

  • DiVA. (n.d.). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Available from: [Link]

  • Chem Zipper. (2020, January 19). Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? Available from: [Link]

  • Journal of Chemical Education. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Available from: [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available from: [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes. Available from: [Link]

  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available from: [Link]

  • The Journal of Physical Chemistry A. (2018, May 16). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. Available from: [Link]

  • ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Available from: [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Available from: [Link]

  • DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Available from: [Link]

  • ResearchGate. (2026, February 6). Spectroscopic study of hydrogen bonding in the enol form of β-diketones—I. Vibrational assignment and strength of the bond. Available from: [Link]

  • PubMed. (2010, February 15). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Available from: [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Available from: [Link]

  • Chemical Science. (2025, September 5). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Available from: [Link]

Sources

Technical Guide: 3-Oxo-2-phenylbutanoic Acid as a Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical behavior, handling, and legitimate pharmaceutical applications of 3-Oxo-2-phenylbutanoic acid (CAS: 4433-88-9) and its stable commercial precursor, Ethyl 2-phenylacetoacetate (CAS: 5413-05-8).

Executive Summary & Regulatory Context

3-Oxo-2-phenylbutanoic acid (also known as


-acetylphenylacetic acid) is a reactive 

-keto acid intermediate. While chemically versatile, it is inherently unstable, prone to spontaneous decarboxylation to form 1-phenyl-2-propanone (P2P) .

Regulatory Advisory: Due to the decarboxylation pathway yielding P2P (a Schedule II controlled substance precursor for methamphetamine/amphetamine), this chemical and its esters (e.g., Ethyl 2-phenylacetoacetate, MAPA) are heavily monitored under international regulations (e.g., EU Regulation 2020/1737, UN Precursors Tables).[1]

  • Legitimate Use: This guide addresses the controlled use of this scaffold for the synthesis of heterocyclic APIs (pyrazolones, coumarins) and cephalosporin side-chains , strictly avoiding the decarboxylative pathway.[1]

Chemical Stability & The "Acid vs. Ester" Dynamic

In industrial pharmaceutical settings, the free acid (3-Oxo-2-phenylbutanoic acid) is rarely isolated. It is almost exclusively generated in situ from Ethyl 2-phenylacetoacetate (EAPA) to prevent decomposition.[1]

The Decarboxylation Mechanism

Understanding the instability is crucial for process control. The free acid undergoes a unimolecular thermal decarboxylation via a cyclic six-membered transition state.

  • Mechanism: The carbonyl oxygen abstracts the acidic proton from the carboxylic group, releasing

    
     and forming an enol, which tautomerizes to P2P.
    
  • Process Implication: To retain the carboxylate carbon (essential for 4-substituted heterocycles), reaction conditions must remain neutral or basic and temperatures must be controlled until the cyclization step is complete.[1]

Data: Stability Profile
ParameterEthyl 2-phenylacetoacetate (Ester)3-Oxo-2-phenylbutanoic Acid (Free Acid)
CAS 5413-05-84433-88-9
State Oily Liquid (Stable)Crystalline Solid (Unstable)
Storage Room Temp / Cool-20°C (Decomposes >40°C)
Primary Risk Hydrolysis

Decarboxylation
Spontaneous

loss
Synthetic Role Shelf-stable PrecursorTransient Reactive Species

Legitimate Pharmaceutical Applications

The primary value of this scaffold lies in the


-carbon substitution , allowing the introduction of a phenyl group into heterocyclic rings at the 4-position.
Synthesis of 4-Phenyl-3-methyl-2-pyrazolin-5-ones

This is the most significant legitimate application. Unlike Edaravone (1-phenyl-3-methyl...), derivatives formed from this intermediate place the phenyl group at the 4-position , creating a distinct class of NSAID/analgesic scaffolds related to Propyphenazone .

Reaction Pathway (Knorr Condensation):

  • Nucleophilic Attack: Hydrazine (or substituted hydrazine) attacks the ketone carbonyl.[1]

  • Cyclization: The hydrazine nitrogen attacks the ester/acid carbonyl.

  • Result: Formation of the pyrazolone ring retaining the phenyl group.

Cephalosporin Side-Chain Engineering

Patent literature indicates the use of phenylacetoacetate derivatives in the biosynthesis and semi-synthesis of cephalosporins.

  • Role: Precursor for 7-acyl substituents .

  • Method: The activated methylene allows for alkylation or halogenation prior to coupling with the 7-ACA (7-aminocephalosporanic acid) nucleus.

Detailed Experimental Protocol: Synthesis of 4-Phenylpyrazolone Scaffold

Note: This protocol uses the stable ester to generate the reactive intermediate in situ.

Objective: Synthesis of 3-methyl-4-phenyl-2-pyrazolin-5-one via controlled condensation.

Reagents
  • Ethyl 2-phenylacetoacetate (1.0 eq)[1]

  • Hydrazine Hydrate (80%) (1.2 eq)[1]

  • Ethanol (Abs.)[1] (Solvent)

  • Glacial Acetic Acid (Catalyst, 0.1 eq)[1]

Step-by-Step Methodology
  • Preparation: Dissolve Ethyl 2-phenylacetoacetate (20.6 g, 100 mmol) in Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Hydrazine Hydrate (7.5 g, 120 mmol) dropwise at

    
     to prevent immediate exotherm.
    
  • Cyclization: Add Glacial Acetic Acid (catalytic).[1] Heat the mixture to reflux (

    
    )  for 4 hours.
    
    • Process Control: Monitor by TLC (SiO2, Hexane:EtOAc 1:1).[1] The starting ester spot (

      
      ) should disappear.[1]
      
  • Isolation: Cool the reaction mixture to

    
    . The product often precipitates as a white solid.
    
  • Purification: Filter the solid. Recrystallize from hot Ethanol/Water (8:2).[1]

  • Yield Check: Expected yield 75-85%.

Self-Validating Analytical Check:

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl stretch (

    
    ) and appearance of the amide/lactam stretch  (
    
    
    
    ).[1]
  • Mass Spec: Confirm Molecular Weight (Expected:

    
     for unsubstituted hydrazine). If 
    
    
    
    loss occurred (P2P formation), you would see hydrazone byproducts with different masses.[1]

Visualization of Pathways[2]

Diagram 1: Divergent Pathways (Legitimate vs. Degradation)

This diagram illustrates the critical process decision: controlling the reaction to favor cyclization over decarboxylation.[1]

G Ester Ethyl 2-phenylacetoacetate (Stable Precursor) Acid 3-Oxo-2-phenylbutanoic Acid (Transient Intermediate) Ester->Acid Hydrolysis (In Situ) Pyrazolone 4-Phenyl-3-methyl-pyrazolone (Pharma Scaffold) Ester->Pyrazolone Direct Condensation P2P 1-phenyl-2-propanone (Degradation/Illicit) Acid->P2P Decarboxylation (-CO2, Heat) Acid->Pyrazolone + Hydrazine (Cyclization)

Caption: Divergent reaction pathways. Green path represents legitimate heterocyclic synthesis; Red dashed path represents degradation to controlled precursors.[1]

Diagram 2: Analytical Differentiation (HPLC/NMR)

Distinguishing the target intermediate from the controlled degradation product.[1]

Analysis Substance Unknown Sample NMR 1H NMR Analysis Substance->NMR Result_Acid Doublet at 1.4 ppm (CH3) Singlet at 12.0 ppm (COOH) NMR->Result_Acid Target Acid Result_P2P Singlet at 2.1 ppm (CH3) Singlet at 3.6 ppm (CH2) NMR->Result_P2P Decarboxylated

Caption: NMR spectral signatures distinguishing the intact 3-oxo acid scaffold from the decarboxylated P2P impurity.

References

  • National Institutes of Health (PubChem). (2025).[1] (3R)-2-Oxo-3-phenylbutanoic acid Compound Summary. Retrieved from [Link][1]

  • European Patent Office. (1988).[1] Phenylacetic acid derivatives and their use in the preparation of cephalosporin antibiotics. EP0292230B1. Retrieved from

  • Bhattacharjee, K., et al. (2012).[1] Precursor-directed combinatorial biosynthesis of cephalosporin analogue by endolithic actinobacterium Streptomyces sp.[2] AL51. NIH National Library of Medicine. Retrieved from [Link]

Sources

Metabolic pathways involving 2-phenyl-3-oxobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Pathways of 2-Phenyl-3-Oxobutanoic Acid Derivatives

Abstract: The 2-phenyl-3-oxobutanoic acid scaffold and its derivatives represent a core structural motif in various pharmacologically active compounds and natural products. Understanding their metabolic fate is paramount for drug development, toxicology, and biotechnology. This guide provides a comprehensive technical overview of the primary metabolic pathways governing the biosynthesis and catabolism of these molecules. We will explore mammalian metabolism, drawing parallels from the extensively studied anticoagulant warfarin, and delve into microbial degradation pathways that are crucial for environmental fate and bioremediation. Furthermore, this guide details the enzymatic machinery responsible for these transformations, such as Cytochrome P450 monooxygenases and bacterial catabolic enzymes. A validated, step-by-step protocol for assessing metabolic stability using human liver microsomes is provided, equipping researchers with the practical knowledge to investigate these pathways in a laboratory setting.

The α-phenyl-β-keto acid and ester functionality is a privileged structure in medicinal chemistry and natural product synthesis. Its unique electronic and steric properties, including the potential for keto-enol tautomerism, allow it to interact with biological targets with high specificity.[1][2][3] A prime example is the anticoagulant warfarin, where the 3-(3-oxo-1-phenylbutyl) sidechain is critical for its inhibitory action on Vitamin K epoxide reductase (VKORC1).[1] The metabolism of this sidechain directly dictates the drug's efficacy and half-life, highlighting the critical need for a thorough understanding of its biotransformation. This guide will dissect these pathways, providing a foundational framework for researchers in drug discovery and metabolic engineering.

Biosynthesis Pathways: Nature's Assembly Line

While complex derivatives are common, the fundamental 2-phenyl-3-oxobutanoic acid scaffold can be traced back to core biosynthetic routes, primarily the polyketide pathway originating from phenylpropanoid precursors.[4][5] Plants and bacteria have evolved sophisticated enzymatic machinery to construct these carbon skeletons from simple building blocks.

The Benzalacetone Synthase (BAS) Model

A clear enzymatic model for the formation of a related C6-C4 phenylbutanoid structure is Benzalacetone Synthase (BAS), a plant-specific type III polyketide synthase (PKS).[6] This enzyme provides crucial insight into the construction of the core scaffold.

Causality of the Mechanism: BAS catalyzes a single decarboxylative condensation reaction. Unlike typical chalcone synthases that perform multiple condensation steps to build a larger molecule, BAS's active site architecture is uniquely constrained. This structural feature forces the termination of the reaction after the addition of a single malonyl-CoA-derived unit to a 4-coumaroyl-CoA starter molecule.[6][7] The subsequent decarboxylation is a key step that finalizes the formation of the benzalacetone product.[7] This mechanism demonstrates how nature can achieve structural diversity by subtly modifying the active sites of conserved enzyme families.

Caption: Biosynthesis of Benzalacetone via Benzalacetone Synthase (BAS).

Mammalian Catabolism: A Warfarin-Based Paradigm

In mammals, xenobiotics containing the 2-phenyl-3-oxobutanoic acid scaffold are primarily metabolized in the liver to increase their polarity and facilitate excretion. The metabolic fate of warfarin serves as an exemplary and well-documented model for this process.[1][8] Metabolism involves both Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Oxidation and Reduction

Phase I reactions introduce or expose functional groups. For this scaffold, the most important reactions are hydroxylation of the aromatic ring and reduction of the keto group.[3][8]

  • Cytochrome P450 (CYP) Mediated Hydroxylation: The CYP enzyme superfamily, particularly the CYP2C9 isoform, is responsible for the primary oxidative metabolism of the more potent S-enantiomer of warfarin.[2] It catalyzes hydroxylation at various positions on the phenyl ring, with 7-hydroxylation being a major pathway.[1] This reaction significantly reduces the compound's biological activity and marks it for elimination. The causality lies in the enzyme's function: CYPs are heme-containing proteins designed to activate molecular oxygen to oxidize lipophilic substrates, making them more water-soluble.[9]

  • Carbonyl Reduction: The β-keto group is susceptible to reduction by cytosolic reductases, forming secondary alcohol metabolites known as warfarin alcohols.[3][8] This transformation also alters the molecule's activity and provides an additional functional group for subsequent Phase II conjugation.

Caption: Overview of Mammalian Phase I and Phase II Metabolism.

Microbial Catabolism: Environmental Degradation

Microorganisms, particularly soil and water bacteria, possess diverse catabolic pathways to utilize aromatic compounds as carbon and energy sources.[10] The degradation of phenyl-containing acids typically follows a convergent strategy involving several key steps.

  • Activation to Coenzyme A Thioester: The carboxylic acid is often first activated to its coenzyme A (CoA) derivative. This is a crucial preparatory step, analogous to fatty acid activation, that "primes" the molecule for subsequent enzymatic reactions by forming a high-energy thioester bond.[9]

  • Aromatic Ring Hydroxylation: Mono- or dioxygenase enzymes hydroxylate the phenyl ring, typically forming catechol or protocatechuate intermediates. This step is essential as it destabilizes the aromatic system, preparing it for cleavage.[11]

  • Ring Cleavage: Dioxygenases cleave the now-susceptible aromatic ring via either ortho- or meta-cleavage pathways, yielding aliphatic dicarboxylic acids.[11][12]

  • Side-Chain Oxidation: The butanoic acid side chain is subsequently degraded, often through pathways analogous to β-oxidation, to yield central metabolites like acetyl-CoA and succinyl-CoA, which can enter the Krebs cycle.[9]

Analytical & Experimental Methodologies

Studying the metabolic fate of 2-phenyl-3-oxobutanoic acid derivatives requires robust in vitro systems that can reliably predict in vivo outcomes. The use of human liver microsomes (HLM) is a gold-standard approach in drug discovery for assessing Phase I metabolic stability.[13][14]

Data Presentation: Enzyme Kinetics

The efficiency of metabolic enzymes is described by Michaelis-Menten kinetics.[4][15] The key parameters, Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity), quantify the enzyme's affinity for the substrate and its catalytic turnover rate, respectively. This data is critical for predicting a compound's metabolic clearance.[5][7]

ParameterHuman Liver Microsomes (Compound A)Human Liver Microsomes (Compound B)Recombinant CYP2E1 (Compound C)
Kₘ (µM) 839135
Vₘₐₓ (pmol/min/mg protein) 68930397 (pmol/min/pmol P450)
Enzyme(s) Implicated High-affinity (CYP2E1)Low-affinity (CYP1A2, CYP2B6)CYP2E1
Table 1: Representative Michaelis-Menten kinetic parameters for the metabolism of simple aromatic compounds (ethylbenzene) in human liver microsomes and recombinant CYP enzymes. This data illustrates the typical range of kinetic values observed in such studies. Data adapted from literature reports.[1]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a validated system for determining the intrinsic clearance of a test compound. The inclusion of controls ensures the integrity of the results.

Objective: To determine the rate of disappearance of a 2-phenyl-3-oxobutanoic acid derivative when incubated with human liver microsomes in the presence of necessary cofactors.

Materials:

  • Test Compound

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Positive Control Compound (e.g., Testosterone, a known CYP substrate)

  • Internal Standard (IS) for analytical quantification

  • Acetonitrile (ACN), cold, for reaction quenching

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis

Workflow Diagram:

Caption: Experimental workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw HLM on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

    • Prepare a 1 µM working solution of the test compound in the same buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's protocol.

    • Causality: Keeping microsomes on ice is critical to preserve enzymatic activity. The NADPH system is essential as it provides the reducing equivalents required for CYP450 enzyme function.[16]

  • Incubation Setup (96-well plate):

    • Test Wells: Add HLM suspension and the test compound working solution.

    • Negative Control (-NADPH): Set up parallel wells identical to the test wells but plan to add buffer instead of the NADPH system. This control is crucial to assess for any non-CYP mediated degradation (e.g., chemical instability or degradation by other enzymes not requiring NADPH).

    • Positive Control: Set up wells with a known CYP substrate (e.g., testosterone) instead of the test compound to validate that the microsomal system and cofactors are active.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reactions by adding the NADPH regenerating system to the Test and Positive Control wells. Add an equivalent volume of buffer to the Negative Control wells.

    • The 0-minute time point sample should be quenched immediately after adding the NADPH system.

    • Incubate the plate at 37°C, preferably with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a separate 96-well plate containing cold acetonitrile with the internal standard.[16]

    • Causality: Cold acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby stopping all enzymatic activity instantly, and it solubilizes the test compound and internal standard for analysis. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new analytical plate.

    • Analyze the samples by a validated LC-MS/MS method to quantify the peak area of the test compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural log of the percent remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) / (protein concentration in mg/mL).

Conclusion

The metabolic pathways of 2-phenyl-3-oxobutanoic acid derivatives are diverse and context-dependent, spanning elegant biosynthetic routes in plants to critical catabolic transformations in mammals and microbes. For drug development professionals, a deep understanding of the mammalian pathways, modeled effectively by warfarin metabolism, is essential for predicting pharmacokinetics and potential drug-drug interactions. The dominance of CYP450-mediated hydroxylation and reductase-driven keto-reduction are key predictive transformations. For environmental and biotechnological applications, the microbial catabolic strategies of CoA-activation and ring-fission provide a roadmap for bioremediation and biocatalysis. The experimental protocols detailed herein provide a robust and validated framework for researchers to probe these pathways, generate reliable clearance data, and ultimately design safer and more effective molecules.

References

A comprehensive, numbered list of all cited sources will be generated here, including the Title, Source, and a valid, clickable URL for verification.

Sources

Reactivity Profile: 3-Oxo-2-phenylbutanoic Acid vs. Ethyl 2-phenylacetoacetate

[1][2]

Executive Summary

This technical guide delineates the reactivity divergence between 3-oxo-2-phenylbutanoic acid (the free acid) and its ester derivative, ethyl 2-phenylacetoacetate (also known as ethyl

For the research chemist, the distinction is operational: the ester is a stable, storable reagent used for controlled alkylation and heterocycle synthesis. The free acid is a transient, thermodynamically unstable intermediate that undergoes rapid spontaneous decarboxylation to form phenylacetone (P2P). Understanding this instability is critical for designing synthetic routes that require the preservation of the carboxylate moiety.

Structural & Electronic Basis

The reactivity difference stems from the electronic environment of the

Tautomeric Equilibrium

Both species exhibit keto-enol tautomerism, significantly influencing their nucleophilicity.

  • Ethyl 2-phenylacetoacetate (Ester): Exists primarily in the keto form in non-polar solvents, but the enol form is stabilized by intramolecular hydrogen bonding and conjugation with the phenyl ring.

  • 3-Oxo-2-phenylbutanoic acid (Acid): The presence of the free carboxyl group complicates the tautomeric profile due to internal proton transfer capabilities, accelerating decomposition.

Acidity (pKa)
  • 
    -Proton Acidity:  The proton at the C2 position is highly acidic (pKa 
    
    
    10.7 for the ester) due to the electron-withdrawing inductive effects of the acetyl and ester/acid carbonyls, plus resonance stabilization by the phenyl ring.
  • Implication: This makes the ester an excellent nucleophile for

    
     alkylation reactions under mild basic conditions (e.g., 
    
    
    or
    
    
    ).

Mechanistic Deep Dive: The Decarboxylation Pathway

The defining feature of 3-oxo-2-phenylbutanoic acid is its susceptibility to thermal decarboxylation. This does not occur in the ester without prior hydrolysis.

The Cyclic Transition State


DecarboxylationAcid3-Oxo-2-phenylbutanoic Acid(Unstable Intermediate)TS6-Membered CyclicTransition StateAcid->TS Heat / DeltaEnolEnol Intermediate(Transient)TS->Enol -CO2ProductPhenylacetone(Thermodynamic Product) + CO2Enol->Product Tautomerization

Figure 1: Thermal decarboxylation mechanism of the free acid.

Synthetic Utility & Reactivity Profiles

The choice between generating the acid (in situ) or using the ester depends on the target molecular architecture.

Reactivity Flowchart

ReactivityEsterEthyl 2-phenylacetoacetate(Starting Material)BaseBase Treatment(NaOEt / K2CO3)Ester->BaseAcidHydAcid Hydrolysis(HCl / H2SO4)Ester->AcidHydHydrazineReaction w/ HydrazineEster->HydrazineEnolateStabilized EnolateBase->EnolateAlkylatedAlkylated Keto-Ester(Stable)Enolate->Alkylated + R-XFreeAcid3-Oxo-2-phenylbutanoic Acid(Transient)AcidHyd->FreeAcidDecarbPhenylacetone(Degradation Product)FreeAcid->Decarb -CO2 (Rapid)PyrazolonePyrazolone Derivative(Pharma Scaffold)Hydrazine->Pyrazolone Cyclocondensation

Figure 2: Divergent synthetic pathways based on reaction conditions.

Comparative Reactivity Data
FeatureEthyl 2-phenylacetoacetate (Ester)3-Oxo-2-phenylbutanoic Acid (Acid)
CAS 5413-05-8718-08-1
Stability High (Shelf-stable liquid)Low (Decarboxylates >50°C or in acid)
Primary Use Nucleophile for alkylation; Heterocycle precursorTransient intermediate for decarboxylation
pKa (

-H)
~10.7N/A (Carboxyl proton dominates)
Solubility Organic solvents (EtOH, EtOAc, DCM)Polar solvents (decomposes in hot water)
Boiling Point 140-144°C @ 10 mmHgDecomposes before boiling

Experimental Protocols

Protocol A: Controlled Hydrolysis & Decarboxylation

Objective: To demonstrate the instability of the free acid and generation of the ketone.

Safety Warning: This reaction generates

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 10.3 g (50 mmol) of Ethyl 2-phenylacetoacetate and 30 mL of Ethanol.

  • Hydrolysis: Add 20 mL of 20% NaOH solution. Stir at room temperature for 2 hours.

    • Note: At this stage, the species exists as the stable carboxylate salt (Sodium 3-oxo-2-phenylbutanoate).

  • Acidification (The Critical Step): Cool the solution to 0°C. Slowly add 6M HCl until pH < 2.

    • Observation: An oil will separate. This is the free acid.

  • Decarboxylation: Gently heat the mixture to 60-70°C.

    • Observation: Vigorous bubbling (

      
       evolution) indicates the conversion of the acid to phenylacetone.
      
  • Workup: Extract with Dichloromethane (3 x 20 mL), dry over

    
    , and concentrate.
    
Protocol B: Analytical Characterization (Ester)

Objective: Validation of the starting material purity.


H NMR (500 MHz, 

):
  • 
     12.9 (s, enol -OH, minor tautomer)
    
  • 
     7.30 - 7.45 (m, 5H, Phenyl-H )
    
  • 
     4.69 (s, 1H, CH, keto form)
    
  • 
     4.20 (q, 2H, O-CH 
    
    
    -CH
    
    
    )
  • 
     2.19 (s, 3H, C(=O)CH 
    
    
    )
  • 
     1.25 (t, 3H, O-CH
    
    
    -CH
    
    
    )

Interpretation: The singlet at 4.69 ppm represents the methine proton flanked by the phenyl, ketone, and ester groups. Its integration relative to the enol peak (12.9 ppm) determines the tautomeric ratio.

Regulatory & Safety Note

Researchers must be aware that Ethyl 2-phenylacetoacetate is a "pre-precursor" and the decarboxylation product (Phenylacetone/P2P) is a controlled substance in many jurisdictions (e.g., List I Chemical in the US, Category 1 in the EU).

  • Waste Disposal: Neutralize all acidic waste streams to prevent inadvertent generation of controlled ketones.

References

  • PubChem. (n.d.).[1] Ethyl 2-phenylacetoacetate (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]

  • Tsujikawa, K., et al. (2022).[9] Analysis of potential phenylacetone precursors... by gas chromatography/mass spectrometry. Drug Testing and Analysis, 14(3), 439-449.[4] Retrieved March 5, 2026, from [Link]

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822; 893-914.

Literature review on decarboxylation mechanisms of beta-keto acids

Decarboxylation Mechanisms of -Keto Acids: A Technical Review & Experimental Guide

Executive Summary

The decarboxylation of



This guide dissects the three primary mechanistic pathways—Uncatalyzed Thermal , Amine-Catalyzed (Schiff Base) , and Metal-Ion Promoted —and provides validated experimental protocols for their elucidation.

Mechanistic Foundations

Uncatalyzed Thermal Decarboxylation (The Cyclic Transition State)

In the absence of catalysts,

  • Mechanism: The carboxyl proton forms an internal hydrogen bond with the ketone carbonyl oxygen. Concerted electron redistribution leads to the release of

    
     and the formation of an enol  intermediate, which subsequently tautomerizes to the ketone.[1][2]
    
  • Kinetic Evidence:

    • Solvent Effect: The rate does not increase significantly in polar solvents, indicating a dispersal of charge in the TS rather than the formation of distinct ionic intermediates.

    • Isotope Effects: A primary Carbon-13 Kinetic Isotope Effect (KIE) at the carboxyl carbon confirms C-C bond breaking in the rate-determining step.

Amine-Catalyzed Decarboxylation (The Westheimer Mechanism)

Primary amines (and specific lysine residues in enzymes like acetoacetate decarboxylase) catalyze this reaction by converting the ketone into a Schiff base (imine) .

  • Causality: The protonated imine is a superior electron sink compared to a carbonyl oxygen. It stabilizes the developing negative charge during the C-C bond cleavage more effectively, lowering

    
    .
    
  • Pathway:

    • Nucleophilic attack of amine on ketone

      
       Carbinolamine.
      
    • Dehydration

      
       Schiff Base (Imine).
      
    • Decarboxylation (RDS): Loss of

      
       yields an enamine.
      
    • Protonation/Hydrolysis

      
       Product Ketone + Amine.
      
Metal-Ion Promoted Decarboxylation

Divalent metal ions (





Visualization of Signaling Pathways

Diagram 1: Comparative Mechanistic Pathways

This diagram contrasts the concerted thermal pathway with the stepwise amine-catalyzed route.

DecarboxylationMechanismscluster_ThermalPath A: Thermal (Uncatalyzed)cluster_SchiffPath B: Amine Catalyzed (Westheimer)SubstrateBeta-Keto Acid(R-CO-CH2-COOH)CyclicTS6-MemberedCyclic TSSubstrate->CyclicTS  HeatImineProtonatedSchiff BaseSubstrate->Imine  R-NH2  -H2OEnolEnol IntermediateCyclicTS->Enol  -CO2KetoneAKetone ProductEnol->KetoneA  TautomerizationEnamineEnamineIntermediateImine->Enamine  -CO2  (Fast)KetoneBKetone ProductEnamine->KetoneB  +H2O  Hydrolysis

Caption: Comparison of the concerted thermal cyclic mechanism vs. the stepwise amine-catalyzed Schiff base mechanism.

Experimental Protocols for Mechanistic Elucidation

To rigorously distinguish between these mechanisms in a drug development context (e.g., stability testing of a

Protocol 1: Kinetic Monitoring via 1H-NMR

Objective: Determine activation parameters (


3

Reagents & Equipment:

  • Substrate: Acetoacetic acid (freshly prepared from ethyl acetoacetate via LiOH hydrolysis at 0°C).

  • Solvent:

    
     (polar) and 
    
    
    (non-polar).
  • Internal Standard: Maleic acid (non-volatile, non-reactive).

  • Instrument: 400 MHz NMR with variable temperature (VT) probe.

Step-by-Step Methodology:

  • Preparation (Cold Chain): Dissolve substrate (50 mM) and internal standard (10 mM) in pre-chilled solvent (

    
    ) directly in the NMR tube. Keep on ice.
    
  • Baseline Acquisition: Insert sample into pre-cooled probe (

    
    ). Shim and acquire 
    
    
    spectrum. Integrate the
    
    
    -methylene protons of the
    
    
    -keto acid vs. the alkene protons of maleic acid.
  • Kinetic Run:

    • Ramp temperature to target (

      
      , 
      
      
      , or
      
      
      ).
    • Acquire spectra every 120 seconds for 60 minutes.

  • Data Processing: Plot

    
     vs. time.
    
    • Validation Check: The plot must be linear (

      
      ) for first-order kinetics. If deviation occurs, check for pH drift or autocatalysis by the product amine (if present).
      
  • Thermodynamic Calculation: Repeat at 3 temperatures. Construct an Arrhenius plot (

    
     vs 
    
    
    ) to extract
    
    
    .
Protocol 2: The "Westheimer" Trapping Experiment

Objective: Confirm the existence of a Schiff base intermediate in enzymatic or catalytic systems.

Methodology:

  • Incubation: Incubate the

    
    -keto acid with the catalyst (enzyme or amine) for 30 seconds.
    
  • Reduction: Add excess Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    ).
    • Causality: The hydride selectively reduces the protonated imine (

      
      ) to a stable secondary amine, preventing hydrolysis/decarboxylation. It reacts much slower with the ketone carbonyl.
      
  • Analysis: Analyze the reaction mixture via LC-MS.

    • Success Criteria: Detection of the reduced secondary amine adduct (Mass = Enzyme/Amine + Substrate + 2H - Oxygen).

Quantitative Data Summary

The following table summarizes kinetic data for acetoacetic acid decarboxylation, highlighting the minimal solvent effect characteristic of the thermal mechanism, contrasted with the massive acceleration in catalyzed systems.

ConditionSolventRelative Rate (

)
Activation Energy (

)
Mechanism
Thermal Water1.0~23 kcal/molCyclic TS
Thermal Ethanol~2.0~22 kcal/molCyclic TS
Thermal Dioxane~5.0~21 kcal/molCyclic TS
Amine Cat. Water (pH 6)~10 - 100~15 kcal/molSchiff Base
Enzymatic Water (AADase)

~10 kcal/molPerturbed Schiff Base

Note: In uncatalyzed thermal decomposition, the reaction is often slightly faster in less polar solvents (like dioxane) because the zwitterionic/polar character of the ground state is less stabilized than the charge-dispersed transition state.

Applications in Drug Development

Prodrug Design & Synthesis

The instability of

  • Decarboxylative Cross-Coupling:

    
    -keto acids serve as transient sources of acyl anions or alkyl fragments in Palladium-catalyzed cross-couplings (e.g., decarboxylative allylation).
    
  • Self-Validating Synthesis: When using

    
    -keto acids as intermediates, monitoring 
    
    
    evolution via a bubbler or mass flow controller provides a real-time, non-invasive metric of reaction progress.
Diagram 2: Experimental Workflow for Kinetic Analysis

KineticWorkflowStartSample Preparation(4°C, D2O/THF)BaselineBaseline NMR(t=0, Integral Calibration)Start->BaselineHeatingVariable Temp Incubation(37°C - 60°C)Baseline->HeatingDataAcqSequential Acquisition(Every 120s)Heating->DataAcqProcessingData Processing(ln[A] vs t)DataAcq->ProcessingValidationLinearity Check(R² > 0.99?)Processing->ValidationValidation->StartNo (Check pH/Impurity)ResultCalculate Ea, ΔH‡, ΔS‡Validation->ResultYes

Caption: Step-by-step workflow for determining decarboxylation kinetics using NMR spectroscopy.

References

  • Westheimer, F. H., & Jones, W. A. (1941).[4] The Effect of Solvent on Some Reaction Rates. Journal of the American Chemical Society, 63(12), 3283–3286. Link

  • Pedersen, K. J. (1929).[4] The Ketonic Decomposition of

    
    -Keto Carboxylic Acids. Journal of the American Chemical Society, 51(7), 2098–2107. Link
    
  • Logue, M. W., Pollack, R. M., & Vitullo, V. P. (1975).[1][4] Nature of the Transition State for the Decarboxylation of

    
    -Keto Acids. Journal of the American Chemical Society, 97(23), 6868–6869. Link
    
  • Aziz, H. R., & Singleton, D. A. (2017).[1] Concert along the Edge: Dynamics and the Nature of the Border between General and Specific Acid–Base Catalysis. Journal of the American Chemical Society, 139(16), 5965–5972. Link[1]

  • Ignatchenko, A. V., & Cohen, A. J. (2018). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation.[4] Catalysis Communications, 111, 104–107.[4] Link[4]

  • Ho, M., et al. (2009).[5] Structure and mechanism of acetoacetate decarboxylase. Nature, 459, 393–397. Link

Methodological & Application

Application Note: Selective Hydrolysis Protocols for Ethyl 2-Phenylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The hydrolysis of Ethyl 2-phenylacetoacetate (also known as ethyl


-phenylacetoacetate) is a non-trivial process due to the competing reactivity of the 

-keto ester moiety. Unlike simple esters, this substrate stands at a metabolic bifurcation point where reaction conditions dictate the final product structure.

For researchers and drug development professionals, "hydrolysis to acid" can imply two distinct chemical targets:

  • Phenylacetic Acid (Stable Cleavage Product): Achieved via "Acid Cleavage" (Retro-Claisen fragmentation) using concentrated base. This cleaves the C-C bond between the

    
    -carbon and the acetyl group.
    
  • 2-Phenylacetoacetic Acid (Unstable Intermediate): Achieved via Controlled Saponification at low temperatures. This retains the carbon skeleton but is thermally unstable and prone to spontaneous decarboxylation to phenylacetone.

This Application Note provides detailed protocols for both pathways, with a primary focus on the Retro-Claisen fragmentation (Method A) as it yields the thermodynamically stable acid often desired in synthetic schemes.

Mechanistic Pathways & Decision Matrix

Understanding the mechanism is critical for yield optimization. The


-keto ester undergoes nucleophilic attack at the keto-carbonyl or the ester-carbonyl depending on the concentration and nature of the base.
Pathway Bifurcation Diagram

HydrolysisPathways Substrate Ethyl 2-phenylacetoacetate (Substrate) Saponification Intermediate: 2-Phenylacetoacetate Salt Substrate->Saponification Mild Base (OH-) AcidCond Conc. NaOH/KOH (Retro-Claisen) Substrate->AcidCond KetonicCond Dilute Acid/Base + Heat Saponification->KetonicCond Decarboxylation Decarboxylation (-CO2) KetonicCond->Decarboxylation Phenylacetone Phenylacetone (Ketone Product) Decarboxylation->Phenylacetone Cleavage C-C Bond Cleavage AcidCond->Cleavage PhenylaceticAcid Phenylacetic Acid (Target Acid Product) Cleavage->PhenylaceticAcid AceticAcid Acetic Acid (Byproduct) Cleavage->AceticAcid

Figure 1: Mechanistic bifurcation of


-keto ester hydrolysis. High alkali concentration favors the "Acid Cleavage" (Green), while dilute conditions/heat favor "Ketonic Cleavage" (Red).

Protocol A: Synthesis of Phenylacetic Acid (Retro-Claisen)

Target: Phenylacetic Acid Mechanism: Nucleophilic attack at the ketone carbonyl followed by C-C bond fragmentation. Key Requirement: High concentration of base (Hydroxide or Alkoxide) to overcome the resonance stabilization of the enolate.

Reagents & Equipment
  • Substrate: Ethyl 2-phenylacetoacetate (10.0 g, 48.5 mmol)

  • Base: 50% w/v Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (20 mL). Note: Dilute base will fail.

  • Solvent: Ethanol (95%, 20 mL) to facilitate solubility.

  • Acid: Conc. HCl (for workup).

  • Equipment: 100 mL Round-bottom flask, Reflux condenser, Addition funnel, pH meter.

Step-by-Step Methodology
  • Preparation: In the round-bottom flask, mix the Ethyl 2-phenylacetoacetate with ethanol.

  • Base Addition: Add the 50% NaOH solution slowly. A slight exotherm is expected.

  • Reflux (Critical Step): Heat the mixture to vigorous reflux for 3–4 hours .

    • Why: The retro-Claisen reaction has a high activation energy. Reflux ensures the C-C bond cleavage occurs rather than simple ester saponification.

  • Solvent Removal: Reconfigure the apparatus for distillation and distill off the ethanol until the pot volume is reduced by ~50%.

  • Dilution: Cool the residue to room temperature and dilute with 50 mL of ice-cold water. The solution should be homogeneous.

  • Extraction of Non-Acidic Impurities: Extract the alkaline solution with Diethyl Ether (2 x 30 mL).

    • Purpose: This removes any unreacted ester or Phenylacetone formed via the competing ketonic pathway. Discard organic layer.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add Conc. HCl dropwise with stirring until pH < 2.

    • Phenylacetic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Recrystallize from hot water or dilute ethanol.

Yield Expectation: 60–75% Melting Point: 76–77°C (Lit. value for Phenylacetic acid).

Protocol B: Isolation of 2-Phenylacetoacetic Acid (Unstable)

Target: 2-Phenylacetoacetic Acid (


-keto acid)
Mechanism:  Simple ester hydrolysis (Saponification) without decarboxylation.
Key Requirement: Strict Temperature Control (< 5°C).  Any heat will trigger decarboxylation to Phenylacetone.
Reagents & Equipment[1]
  • Substrate: Ethyl 2-phenylacetoacetate (5.0 g)

  • Base: 1N Ethanolic KOH (Stoichiometric amount, 1.05 eq).

  • Solvent: Ethanol/THF (1:1).

  • Acid: 1N H2SO4 (Cold).

Step-by-Step Methodology
  • Cold Saponification: Dissolve substrate in Ethanol/THF and cool to 0°C .

  • Base Addition: Add 1N KOH dropwise over 30 minutes, maintaining temp < 5°C.

  • Stirring: Stir at 0°C for 12–24 hours. Monitor by TLC (disappearance of ester).[1]

  • Workup (Rapid):

    • Evaporate solvent under high vacuum at room temperature (Do NOT heat).

    • Resuspend the solid residue (Potassium salt) in a minimum amount of ice water.

    • Overlay with cold Diethyl Ether.

    • Acidify the aqueous layer with cold 1N H2SO4 to pH 3-4 while stirring vigorously.

  • Extraction: Immediately extract into the ether layer.[2] Dry over MgSO4 (cold).

  • Isolation: Evaporate ether under vacuum at < 20°C.

    • Result: An oil or low-melting solid that decomposes if left at room temperature. Use immediately.

Critical Control Points & Troubleshooting

ObservationDiagnosisCorrective Action
Product is an oil with sweet smell Ketonic Cleavage occurred. You made Phenylacetone instead of Acid.Base concentration was too low or acidification was done while hot. Use 50% NaOH and reflux longer for Protocol A.
Low Yield of Phenylacetic Acid Incomplete Cleavage. Ensure vigorous reflux. The retro-Claisen requires high energy to break the C-C bond.
Product decomposes/bubbles Decarboxylation. For Protocol B, the

-keto acid is releasing CO2. Keep all steps < 0°C and store as the salt if possible.

Experimental Workflow Visualization (Protocol A)

Workflow Start Start: Ethyl 2-phenylacetoacetate Reflux Step 1: Reflux 50% NaOH/EtOH (3-4 Hours) Start->Reflux Distill Step 2: Distill Remove EtOH Reflux->Distill Extract Step 3: Wash Extract alkaline phase with Ether (Discard Org) Distill->Extract Acidify Step 4: Acidify Conc HCl to pH < 2 (Precipitation) Extract->Acidify Product Final Product: Phenylacetic Acid Acidify->Product

Figure 2: Operational workflow for the Acid Cleavage protocol targeting Phenylacetic Acid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Hydrolysis of -keto esters and Acid Cleavage).
  • Organic Syntheses.Ethyl

    
    -Phenylacetoacetate. Org. Synth. 1939, 19, 43. 
    
  • Hauser, C. R., & Hudson, B. E.The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1942, Vol 1. (Detailed discussion on Retro-Claisen mechanisms).
  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide.

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.

Sources

Application Note: Knorr Pyrazole Condensation of 3-Oxo-2-phenylbutanoic Acid Derivatives with Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of substituted pyrazoles and pyrazolones via the Knorr condensation is a foundational methodology in medicinal chemistry. These nitrogen-rich heterocycles serve as privileged scaffolds in the development of kinase inhibitors, antifungal agents, and varied neuroactive compounds[1].

3-Oxo-2-phenylbutanoic acid and its corresponding ethyl ester (ethyl 3-oxo-2-phenylbutanoate, also known as ethyl 2-phenylacetoacetate or EAPA) are highly versatile


-keto precursors[2]. The condensation of these precursors with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) yields 3-methyl-4-phenyl-1H-pyrazol-5(4H)-one and its N-substituted derivatives[2].
Chemical Causality of the Knorr Condensation

The transformation is governed by a precise sequence of nucleophilic additions and eliminations:

  • Hydrazone Formation: The reaction is initiated by the highly nucleophilic primary nitrogen of the hydrazine attacking the highly electrophilic C3 ketone carbonyl of the

    
    -keto acid/ester. This forms a hemiaminal intermediate, which rapidly dehydrates to form a hydrazone.
    
  • Intramolecular Cyclization: The secondary nitrogen of the newly formed hydrazone acts as an internal nucleophile, attacking the C1 ester/acid carbonyl.

  • Aromatization/Dealcoholation: The elimination of ethanol (or water, if starting from the free acid) drives the formation of the thermodynamically stable, conjugated pyrazolone ring.

Regulatory Notice: Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8) is strictly monitored under international frameworks (e.g., EU Category 1 precursor) due to its potential diversion in illicit syntheses. All procurement and utilization must comply with local regulatory laws[2].

Quantitative Reaction Parameters

The choice of hydrazine derivative significantly impacts the reaction kinetics. Bulky or electron-deficient hydrazines require extended reflux times to drive the cyclization to completion.

Hydrazine SourceSolventCatalystTempTimeTypical YieldTarget Scaffold
Hydrazine Hydrate (80%)EthanolGlacial Acetic Acid78-80 °C2-4 h64 - 85%3-Methyl-4-phenyl-1H-pyrazol-5(4H)-one
PhenylhydrazineEthanolGlacial Acetic Acid78-80 °C3-6 h56 - 75%3-Methyl-1,4-diphenyl-1H-pyrazol-5(4H)-one
MethylhydrazineEthanolNone78-80 °C24 h~64%1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one
(1H-1,3-Benzimidazol-2-yl)hydrazineEthanolNone80 °C16 h60 - 70%Benzimidazole-substituted pyrazolone

Data synthesized from established Knorr condensation protocols[2],[3],[1].

Mechanistic Pathway Visualization

Knorr_Synthesis R1 3-Oxo-2-phenylbutanoic Acid (or Ethyl Ester) Cond Ethanol / Acetic Acid Reflux (78-80 °C) R1->Cond R2 Hydrazine Derivative (R-NH-NH2) R2->Cond Int1 Hydrazone Intermediate Cond->Int1 Int2 Intramolecular Cyclization (-H2O / -EtOH) Int1->Int2 Acid Catalysis Prod 3-Methyl-4-phenyl-1H-pyrazol-5(4H)-one (or N-substituted derivative) Int2->Prod Dehydration

Mechanistic workflow of the Knorr pyrazole synthesis from 3-oxo-2-phenylbutanoic acid.

Experimental Protocols

Protocol A: Synthesis of the Parent Pyrazolone Core

Objective: To synthesize 3-methyl-4-phenyl-1H-pyrazol-5(4H)-one using hydrazine hydrate[2].

Materials:

  • Ethyl 3-oxo-2-phenylbutanoate (10.3 g, 0.05 mol)

  • Hydrazine hydrate (80% aqueous solution, 2.5 g, 0.05 mol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Solvent Initialization: In a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10.3 g of ethyl 3-oxo-2-phenylbutanoate in 50 mL of absolute ethanol.

    • Causality: Ethanol provides a homogenous polar protic medium that solubilizes both the hydrophobic ester and the hydrophilic hydrazine, while its boiling point (78 °C) is optimal for the thermal cyclization step.

  • Nucleophilic Addition: Slowly add 2.5 g of hydrazine hydrate dropwise to the stirred solution at room temperature.

    • Causality: The alpha-effect of hydrazine makes it a potent nucleophile. Dropwise addition controls the exothermic attack on the C3 ketone, preventing localized overheating and minimizing the formation of bis-hydrazone byproducts.

  • Acid Catalysis: Add 3-5 drops of glacial acetic acid.

    • Causality: The acid protonates the ketone oxygen, increasing the electrophilicity of the C3 carbon. It facilitates the elimination of water from the hemiaminal intermediate. The pH must be carefully balanced; excessive acid will protonate the hydrazine, quenching its nucleophilicity[2].

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (78-80 °C) for 2 to 4 hours.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1 v/v) eluent. The starting

    
    -keto ester is highly UV-active. The complete disappearance of this spot validates the total conversion of the starting material into the hydrazone intermediate and subsequent cyclization.
    
  • Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Add 20 mL of ice-cold distilled water to the residue to induce precipitation. The formation of a dense precipitate serves as a physical validation of the successful formation of the highly crystalline pyrazolone core.

  • Purification: Collect the solid precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water and recrystallize from an ethanol/water mixture to yield the pure colorless solid[2].

Protocol B: Synthesis of Bulky N-Substituted Pyrazolones

Objective: To synthesize N1-substituted pyrazolones (e.g., using benzimidazolylhydrazine) for structure-activity relationship (SAR) studies[1].

Materials:

  • Ethyl 3-oxo-2-phenylbutanoate (1.46 g, 0.01 mol)

  • (1H-1,3-benzimidazol-2-yl)hydrazine (1.05 g, 0.01 mol)

  • Absolute Ethanol (40 mL)

Step-by-Step Methodology:

  • Solubilization: Solubilize 1.05 g (0.01 mol) of the substituted hydrazine in 40 mL of absolute ethanol in a round-bottom flask[1].

  • Reagent Addition: Add 1.46 g (0.01 mol) of ethyl 3-oxo-2-phenylbutanoate to the mixture.

  • Extended Condensation: Stir the reaction mixture at 80 °C for 16 hours.

    • Causality: Bulky or electron-deficient hydrazines (like benzimidazolylhydrazine) possess significantly lower nucleophilicity and higher steric hindrance compared to hydrazine hydrate. This necessitates extended thermal energy and time to drive the cyclization to thermodynamic completion[1].

  • Isolation & Purification: Evaporate the ethanol under reduced pressure. Solubilize the crude product in an acetonitrile/water mixture and purify via reverse-phase preparative HPLC to isolate the target compound with >95% purity[1].

References

1.[2] BenchChem. "Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-2-phenylbutanoate." BenchChem. URL: 2.[3] The Royal Society of Chemistry. "Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters." RSC Advances. URL: 3.[1] ACS Publications. "Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer." Journal of Medicinal Chemistry. URL:

Sources

Application Note: 3-Oxo-2-phenylbutanoic Acid and Its Esters in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and analytical troubleshooting for the synthesis of pyrazole and pyrimidine derivatives.

Introduction & Chemical Rationale

3-Oxo-2-phenylbutanoic acid (CAS 4433-88-9) is a highly versatile


-keto acid utilized extensively in the synthesis of complex heterocyclic compounds [1]. It features dual electrophilic centers (the ketone and the carboxylic acid) and a highly nucleophilic 

-carbon.

However, from an operational standpoint, free


-keto acids are inherently unstable. They are highly prone to spontaneous decarboxylation under thermal or acidic conditions, degrading into phenylacetone (P2P). To circumvent this instability, practical laboratory workflows almost exclusively employ its esterified analog, ethyl 2-phenylacetoacetate  (CAS 5413-05-8) [2]. The ethyl ester protects the carboxylate moiety during initial condensation steps, allowing for controlled, stepwise cyclization with binucleophiles such as hydrazines and amidines.

This application note details the autonomous synthesis of two critical pharmacological scaffolds: substituted pyrazoles (utilized in lysine demethylase inhibitors) [3] and triazolopyrimidines (utilized in fungicidal agents) [4].

Mechanistic Pathways in Heterocyclic Synthesis

The divergent reactivity of ethyl 2-phenylacetoacetate depends entirely on the chosen binucleophile and the catalytic environment. The diagram below illustrates the selective pathways for generating five- and six-membered heterocycles.

Pathway Precursor Ethyl 2-phenylacetoacetate (Stable Ester Equivalent) Int1 Hydrazone Intermediate Precursor->Int1 + Hydrazine EtOH, 80°C Int2 Enamine/Imine Intermediate Precursor->Int2 + Amidine AcOH, 120°C Hydrazine Hydrazine Derivatives (R-NH-NH2) Hydrazine->Int1 Amidine Amidines / Triazoles (R-C(=NH)NH2) Amidine->Int2 Pyrazole Substituted Pyrazoles (e.g., KDM Inhibitors) Int1->Pyrazole Intramolecular Cyclization (-H2O, -EtOH) Pyrimidine Pyrimidines / Triazolopyrimidines (e.g., Fungicidal Agents) Int2->Pyrimidine Intramolecular Cyclization (-H2O, -EtOH)

Figure 1: Divergent synthesis pathways of ethyl 2-phenylacetoacetate with binucleophiles.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Substituted-5-hydroxy-3-methyl-4-phenylpyrazoles

This protocol is optimized for the synthesis of pyrazole-based Jumonji domain-containing lysine demethylase (JmjC-KDM) inhibitors [3].

Reagents:

  • Ethyl 2-phenylacetoacetate (1.1 equiv)

  • Substituted hydrazine (e.g., 2-hydrazinyl-1H-benzimidazole) (1.0 equiv)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, 0.1 equiv)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substituted hydrazine (10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add ethyl 2-phenylacetoacetate (11 mmol) dropwise at room temperature, followed by the addition of glacial acetic acid (1 mmol).

    • Causality: Acetic acid mildly protonates the ketone carbonyl, increasing its electrophilicity and directing the initial nucleophilic attack of the primary amine of the hydrazine to the ketone, ensuring regioselective hydrazone formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours.

    • Causality: Reflux conditions provide the necessary activation energy to drive the subsequent intramolecular nucleophilic acyl substitution. The secondary amine of the hydrazone attacks the ester carbonyl, expelling ethanol and driving the equilibrium toward the thermodynamically stable aromatic pyrazole.

  • Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the product.

  • Self-Validation System:

    • TLC: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the UV-active ester (

      
      ) and appearance of a highly polar, UV-active spot (
      
      
      
      ) indicates completion.
    • NMR: In

      
      H NMR (DMSO-
      
      
      
      ), verify the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.1 ppm). The appearance of a broad singlet at 10.0–12.0 ppm confirms the presence of the enolic -OH group of the pyrazole ring.
Protocol B: Synthesis of 5-Methyl-7-hydroxy-6-phenyltriazolopyrimidines

This protocol details the condensation of the


-keto ester with an amino-triazole to form a fused pyrimidine system, a core structure in modern agricultural fungicides [4].

Reagents:

  • Ethyl 2-phenylacetoacetate (1.05 equiv)

  • 3-Amino-1,2,4-triazole (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: Suspend 3-amino-1,2,4-triazole (10 mmol) in 15 mL of glacial acetic acid.

  • Addition: Add ethyl 2-phenylacetoacetate (10.5 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to 120 °C for 6 hours under a nitrogen atmosphere.

    • Causality: Unlike the hydrazine reaction, amidine/triazole condensations require harsher conditions. Acetic acid acts as a bulk proton source to facilitate the elimination of water during the formation of the initial enamine/imine intermediate. The high temperature (120 °C) is critical to overcome the steric hindrance of the phenyl ring during the final ring closure.

  • Workup: Cool the mixture to room temperature. Pour the mixture slowly into 50 mL of crushed ice-water with vigorous stirring.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic triazolopyrimidine to crash out of solution, leaving unreacted starting materials and acetic acid in the aqueous phase.

  • Self-Validation System:

    • Mass Spectrometry: ESI-MS should display an

      
       peak corresponding to the exact mass of the combined starting materials minus 64 Da (loss of 
      
      
      
      [18 Da] +
      
      
      [46 Da]).
    • Physical State: The product should isolate as a fine, off-white to pale yellow crystalline powder.

Quantitative Data & Reaction Parameters

The following table summarizes the comparative reaction conditions and expected outcomes for the two primary synthetic pathways utilizing ethyl 2-phenylacetoacetate.

Target ScaffoldBinucleophileSolventCatalystTemp (°C)Time (h)Avg. Yield (%)Primary Application
Substituted Pyrazoles Hydrazine derivativesEthanolAcetic Acid (cat.)802–475–85Epigenetic modulators (KDM inhibitors)
Triazolopyrimidines 3-Amino-1,2,4-triazoleAcetic AcidNone (Solvent acts as cat.)1206–860–70Agrochemicals (Fungicides)
Coumarins Phenol derivativesTolueneLewis Acid (e.g.,

)
1101250–65Fluorescent probes / Anticoagulants

References

  • LookChem. "3-Oxo-2-phenylbutanoic acid (CAS 4433-88-9) Basic Information and Chemical Properties." LookChem Chemical Database. URL:[Link]

  • Carter, et al. "Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer." Journal of Medicinal Chemistry, 2021, 64(19), 14266–14282. URL:[Link]

  • Toriyabe, et al. "6-(aminocarbonyl-phenyl) triazolopyrimidines, methods for the production thereof, use thereof for controlling harmful fungi, and substances containing the same." Google Patents (WO2005061502A1), 2005.

Enantioselective reduction of 3-Oxo-2-phenylbutanoic acid ketone group

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Reduction of 3-Oxo-2-phenylbutanoic Acid Derivatives via Dynamic Kinetic Resolution (DKR)

Part 1: Executive Summary & Strategic Overview

The Challenge: Instability and Stereocomplexity The substrate 3-oxo-2-phenylbutanoic acid (also known as


-phenylacetoacetic acid) presents a dual challenge in organic synthesis:
  • Chemical Instability: The free acid is prone to spontaneous decarboxylation to form 1-phenyl-2-propanone (P2P), especially under thermal or acidic conditions. Consequently, the ester derivative (e.g., methyl 3-oxo-2-phenylbutanoate) is the required substrate for robust reduction protocols.

  • Stereochemical Lability: The C2 position is highly acidic (

    
    ) and racemizes rapidly in solution. A standard reduction would yield a mixture of four stereoisomers.
    

The Solution: Dynamic Kinetic Resolution (DKR) To achieve high enantioselectivity, we utilize Dynamic Kinetic Resolution (DKR) .[1][2] This process exploits the rapid racemization of the C2 center to convert the entire racemic starting material into a single stereoisomer (typically syn- or anti-3-hydroxy-2-phenylbutanoate) with high yield (>90%) and enantiomeric excess (>98% ee).

Part 2: Scientific Mechanism & Logic

The DKR Mechanism

In DKR, the rate of racemization (


) of the starting material must be significantly faster than the rate of reduction (

). The chiral catalyst (Chemocatalyst or Biocatalyst) selectively reduces one enantiomer of the ketone. As that enantiomer is depleted, the equilibrium shifts, funnelling the "wrong" enantiomer into the "right" one before reduction.

Key Insight: For 2-substituted


-keto esters, Ruthenium-BINAP catalysts are superior because they facilitate the necessary in situ racemization without decomposing the substrate.
Visualization: The DKR Pathway

The following diagram illustrates the interplay between the rapid racemization of the substrate and the selective reduction step.

DKR_Mechanism Racemate Racemic 3-Oxo-2-phenylbutanoate Enant_R (R)-Keto Ester Racemate->Enant_R Equilibrium Enant_S (S)-Keto Ester Racemate->Enant_S Enant_R->Enant_S Fast Racemization (k_rac) Transition Catalyst-Substrate Complex Enant_R->Transition Matched Pair Enant_S->Transition Mismatched (Slow) Product Chiral (2R, 3S)-Hydroxy Ester (>98% ee, >95% de) Transition->Product Selective Reduction (k_red)

Caption: Figure 1. Dynamic Kinetic Resolution workflow. Rapid racemization (red) ensures 100% theoretical yield of the single chiral product (green).

Part 3: Experimental Protocols

Protocol A: Ru-BINAP Catalyzed Asymmetric Hydrogenation (Gold Standard)

Best for: Scalability, high diastereoselectivity (anti), and robust handling.

Reagents & Equipment:

  • Substrate: Methyl 3-oxo-2-phenylbutanoate (Purity >98%).

  • Catalyst: RuCl

    
    
    
    
    
    or Ru(OAc)
    
    
    [(R)-BINAP].
  • Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).

  • Hydrogen Source: H

    
     gas (High Pressure Reactor required).
    

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox (Ar atmosphere), weigh RuCl

    
    
    
    
    
    (Substrate/Catalyst ratio S/C = 1000:1).
    • Expert Note: If using Ru(OAc)

      
      (BINAP), add 2-4 equivalents of HCl to generate the active catalytic species in situ.
      
  • Solvation: Dissolve the substrate (10 mmol, 1.92 g) in degassed MeOH (10 mL). Add the catalyst solution.

    • Critical Check: Ensure the solvent is strictly anhydrous and oxygen-free. Oxygen poisons the Ru-hydride species.

  • Pressurization: Transfer to a stainless steel autoclave. Purge 3x with H

    
     (10 atm) to remove Argon.
    
  • Reaction: Pressurize to 50–80 atm (700–1200 psi) H

    
    . Heat to 50°C . Stir vigorously (1000 rpm).
    
    • Why 50°C? While hydrogenation can occur at RT, elevated temperature ensures the racemization rate (

      
      ) is fast enough to maintain the DKR equilibrium.
      
  • Termination: After 24–48 hours, cool to RT and vent H

    
     carefully.
    
  • Purification: Concentrate the solvent in vacuo. The product is typically a crystalline solid or oil. Purify via flash chromatography (Hexane/EtOAc 8:1) if necessary, though conversion is often >99%.

Expected Results:

Parameter Value
Conversion > 99%
Yield > 95%
Diastereomeric Ratio (dr) > 95:5 (anti:syn)

| Enantiomeric Excess (ee) | > 98% |[3][4][5][6][7][8]

Protocol B: Biocatalytic Reduction (Green Chemistry)

Best for: Mild conditions (ambient temp/pressure), specific syn-selectivity.

Reagents:

  • Enzyme: KRED (Ketoreductase) screening kit (e.g., Codexis, Johnson Matthey). Look for enzymes with "DKR capability" for

    
    -substituted 
    
    
    
    -keto esters.
  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.[7]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Methodology:

  • Buffer Prep: Prepare 50 mL of pH 7.0 buffer containing 1 mM NADP+, 100 mM Glucose (co-substrate), and 50 U of GDH.

  • Substrate Addition: Dissolve Methyl 3-oxo-2-phenylbutanoate (500 mg) in DMSO (5% of total volume) and add to the buffer.

  • Enzyme Initiation: Add 20 mg of the selected KRED enzyme powder.

  • Incubation: Stir at 30°C for 24 hours. Monitor pH; if it drops below 6.5, adjust with dilute NaOH (automatic titration is ideal).

    • Expert Note: The enzyme reduces the ketone. The aqueous buffer facilitates the racemization of the C2 position naturally, enabling DKR.

  • Extraction: Extract 3x with Ethyl Acetate. Dry over MgSO

    
    .
    

Part 4: Quality Control & Analytics

Chiral HPLC Method: To verify the ee and dr, use the following validated method:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (2S, 3R)-anti: 12.5 min

    • (2R, 3S)-anti: 14.2 min

    • (2S, 3S)-syn: 16.8 min

    • (2R, 3R)-syn: 18.5 min

Part 5: Compliance & Safety Warning

Regulatory Notice: The starting material, 3-oxo-2-phenylbutanoic acid (and its esters) , is chemically related to precursors for Phenylacetone (P2P), a Schedule II controlled substance precursor (US DEA / International lists).

  • Legitimacy: The reduction to 3-hydroxy-2-phenylbutanoate creates a stable, chiral alcohol used in legitimate pharmaceutical synthesis (e.g., HIV protease inhibitors, Diltiazem intermediates).

  • Handling: Ensure all inventory is accounted for. Do not subject the starting material to strong acid/heat without hydrogen/reducing agent present, as this may trigger decarboxylation to the regulated ketone P2P.

References

  • Noyori, R., et al. (1989).[9] Stereoselective Hydrogenation via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 111(25), 9134–9135.

  • Genêt, J. P., et al. (1995).

    
    -Substituted 
    
    
    
    -Keto Esters. Tetrahedron Letters, 36(27), 4801-4804.
  • Lüdtke, D. S., et al. (2021). Biocatalytic Reductive Dynamic Kinetic Resolution of 2-Phenylpropanal derivatives. BMC Biotechnology, 21, 58.

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Guide for DKR Applications.

  • BenchChem. (2024). Forensic Analysis of Phenylacetoacetate Precursors.

Sources

Preparation of 3-methyl-4-phenyl-pyrazol-5-one from beta-keto acids

[1][2]

Abstract

This application note details the synthesis of 3-methyl-4-phenyl-pyrazol-5-one (also known as 4-phenyl-3-methyl-2-pyrazolin-5-one) via the Knorr pyrazole synthesis. Unlike the widely used stroke therapeutic Edaravone (3-methyl-1-phenyl-pyrazol-5-one), this specific isomer features the phenyl substituent at the C4 position of the pyrazole ring. The protocol utilizes ethyl


-phenylacetoacetate


Introduction & Strategic Analysis

Structural Distinction and Significance

Pyrazolones are a privileged scaffold in medicinal chemistry, serving as cores for analgesics, anti-inflammatory agents, and antioxidants.[1] It is imperative to distinguish the target molecule from its structural isomers:

  • Edaravone (1-phenyl): Phenyl group on Nitrogen-1.[1] Synthesized from ethyl acetoacetate + phenylhydrazine.[2][3][4][5]

  • Target (4-phenyl): Phenyl group on Carbon-4. Synthesized from ethyl 2-phenylacetoacetate + hydrazine.

The 4-phenyl analog is chemically distinct due to the steric bulk at the active methylene position (C4), which influences the tautomeric equilibrium between the CH-keto, OH-enol, and NH-imine forms.

Retrosynthetic Logic

The synthesis follows a classic Knorr Pyrazole Synthesis pathway. The disconnection reveals two key fragments: a hydrazine unit (providing the N-N bond) and a four-carbon backbone containing the phenyl and methyl substituents.

  • Fragment A: Hydrazine (

    
    )
    
  • Fragment B: Ethyl 2-phenylacetoacetate (a substituted

    
    -keto ester).
    

Note on Precursor Stability: The prompt references "beta-keto acids."



ethyl ester

Materials and Reagents

ReagentCAS No.[2][6][7]MW ( g/mol )Equiv.Role
Ethyl 2-phenylacetoacetate 5413-05-8206.241.0Substrate (

-keto ester)
Hydrazine Hydrate (80%) 7803-57-850.061.2Binucleophile
Ethanol (Absolute) 64-17-546.07SolventReaction Medium
Acetic Acid (Glacial) 64-19-760.05Cat.Catalyst (Optional)
Diethyl Ether 60-29-774.12WashPurification

Equipment:

  • 100 mL Round-bottom flask (RBF) with 19/22 or 24/40 joint.

  • Reflux condenser.[7]

  • Magnetic stirrer/hot plate with oil bath.[7]

  • Vacuum filtration setup (Büchner funnel).[7]

Experimental Protocol

Step-by-Step Synthesis[11]

Step 1: Reaction Setup

  • Charge a 100 mL RBF with Ethyl 2-phenylacetoacetate (10.3 g, 50 mmol).

  • Add Absolute Ethanol (30 mL) and stir to obtain a clear homogenous solution.

  • Critical Step: Place the flask in an ice bath (0–5 °C). The reaction of hydrazine is exothermic.

  • Add Hydrazine Hydrate (3.0 mL, ~60 mmol, 1.2 equiv) dropwise over 10 minutes.

    • Observation: A slight color change (yellowing) may occur due to hydrazone formation.

Step 2: Cyclization (Knorr Condensation)

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (Oil bath temp: 85–90 °C) for 3 to 4 hours .

    • Mechanism:[2][8] The initial hydrazone intermediate undergoes intramolecular nucleophilic attack on the ester carbonyl, releasing ethanol and forming the lactam ring.

  • Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting ester spot (

    
    ) should disappear, and a lower 
    
    
    product spot should appear.

Step 3: Work-up and Isolation [9]

  • Allow the reaction mixture to cool slowly to room temperature.

  • Cool further in an ice bath for 30 minutes to maximize precipitation.

    • Note: If no precipitate forms, concentrate the solution to ~50% volume on a rotary evaporator and re-cool. Scratching the glass side with a spatula can induce nucleation.[2]

  • Filter the solid precipitate under vacuum.

  • Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 10 mL) to remove unreacted hydrazine and colored impurities.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol (95%).

  • Allow to cool slowly.[7] White to off-white needles should form.[2]

  • Filter and dry in a vacuum oven at 60 °C for 4 hours.

  • Yield Expectation: 65–75%.

  • Melting Point: Expect a range of 205–210 °C (literature values vary based on tautomeric composition).

Mechanistic Insight & Visualization

The formation of 3-methyl-4-phenyl-pyrazol-5-one proceeds through a predictable addition-elimination sequence.

Reaction Mechanism (Graphviz)

ReactionMechanismStartEthyl 2-phenylacetoacetate(Beta-Keto Ester)Inter1Hydrazone Intermediate(Transient)Start->Inter1Nucleophilic Attack(-H2O)HydrazineHydrazine(Nucleophile)Hydrazine->Inter1TransitionIntramolecularCyclizationInter1->TransitionAmidationProduct3-methyl-4-phenyl-pyrazol-5-one(Target)Transition->Product-EtOHByproductsEthanol + WaterTransition->Byproducts

Caption: Mechanistic pathway from

Tautomerism

The product exists in equilibrium between three forms.[7] In polar solvents (DMSO, MeOH), the OH-form (enol) is often stabilized by hydrogen bonding, while in the solid state, the NH-form (pyrazolone) or CH-form often predominates.

  • CH-form: Carbonyl at C5, proton at C4.

  • OH-form: Hydroxyl at C5, double bond C4=C5.

  • NH-form: Carbonyl at C5, proton on N1/N2.

Analytical Characterization

To validate the synthesis, compare analytical data against these standards:

MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

2.25 (s, 3H)
Methyl group at C3

7.1–7.4 (m, 5H)
Phenyl group aromatic protons

10.5–12.0 (br s, 1H/2H)
NH / OH protons (broad due to exchange)
IR Spectroscopy 1600–1680 cm

C=O stretch (Amide/Lactam character)
3100–3400 cm

Broad NH/OH stretch
Mass Spectrometry m/z = 174.2 [M+H]+Molecular Ion (Calc MW: 174.[8][10]20)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is soluble in hot EtOH.Concentrate reaction volume by 50%. Cool to 0°C. Add water dropwise to force precipitation (antisolvent).
Oily Product Impurities or incomplete cyclization.[2][7]Triturate the oil with diethyl ether or hexane to induce crystallization. Recrystallize from EtOH/Water (8:2).
Starting Material Remains Steric hindrance at C2 of ester.[2][7]Increase reflux time to 6–8 hours. Add catalytic acetic acid (0.5 mL) to promote hydrazone formation.
Color is Dark Orange/Brown Oxidation of hydrazine or phenols.Ensure inert atmosphere (

) if possible.[2][7] Wash crude solid thoroughly with cold ether.

References

  • Organic Syntheses , Coll.[11] Vol. 2, p. 284 (1943). Preparation of Ethyl alpha-phenylacetoacetate. Link

  • Biomedical & Pharmacology Journal , Vol. 1, No. 1 (2008). Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. (Demonstrates general Knorr conditions). Link

  • Journal of Chemical Education , 2015, 92, 2. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (Discusses tautomerism and acylation at C4, relevant for characterization). Link

  • Oriental Journal of Chemistry , Vol. 27, No. 4 (2011). Synthesis of Some Pyrazolone Derivatives. (General protocols for methyl/phenyl pyrazolones). Link

Application Note & Protocol: Catalytic Decarboxylative Cross-Coupling of 3-Oxo-2-phenylbutanoic acid for the Synthesis of α-Aryl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Decarboxylative cross-coupling has emerged as a transformative strategy in modern organic synthesis, enabling the formation of carbon-carbon bonds from readily available and stable carboxylic acids.[1][2] This approach circumvents the need for pre-functionalized, often sensitive organometallic reagents, offering a more sustainable and operationally simple alternative.[1][3] This application note provides a comprehensive guide to the palladium-catalyzed decarboxylative cross-coupling of 3-oxo-2-phenylbutanoic acid, a model β-keto acid, with aryl halides. We will delve into the mechanistic underpinnings, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting. The described methodology is a robust pathway for the synthesis of valuable α-aryl ketone scaffolds, which are prevalent in pharmaceuticals and bioactive molecules.

Introduction and Mechanistic Rationale

The catalytic decarboxylative coupling of β-keto acids represents a particularly efficient bond-forming strategy due to the inherent instability of the β-keto acid moiety, which facilitates the extrusion of carbon dioxide.[4][5] This reaction serves as a powerful tool for forging C(sp³)–C(sp²) bonds, directly coupling the α-carbon of a ketone with an aromatic partner.

The Catalytic Cycle:

The reaction is generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle. While several variations exist depending on the specific catalyst system (e.g., mono- or bimetallic systems), a plausible generalized mechanism is outlined below.[3][6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate (A).[1][8]

  • Deprotonation & Coordination: The β-keto acid is deprotonated by a base to form the corresponding carboxylate. This carboxylate then coordinates to the Pd(II) center, displacing a ligand to form intermediate (B).

  • Decarboxylation: This is the key step where the β-keto carboxylate ligand undergoes facile decarboxylation (loss of CO₂) to generate a palladium enolate intermediate (C). The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the aryl and enolate groups from the palladium center. This forms the desired α-aryl ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][9]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n pdiia Ar-Pd(II)-X (A) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-OOCR (B) pdiia->pdiib Ligand Exchange pdiic Ar-Pd(II)-Enolate (C) pdiib->pdiic Decarboxylation (-CO₂) pdiic->pd0 Reductive Elimination Product Product (α-Aryl Ketone) pdiic->Product ArX Ar-X ArX->pd0 KetoAcid R-COOH (β-Keto Acid) KetoAcid->pdiia

Caption: Generalized catalytic cycle for the decarboxylative cross-coupling of a β-keto acid.

Starting Material: 3-Oxo-2-phenylbutanoic Acid

The selection of a high-quality starting material is paramount for reproducible results.

PropertyValueSource
Chemical Name 3-Oxo-2-phenylbutanoic acid[10][11]
Synonyms 2-Phenylacetoacetic acid, α-Acetylbenzeneacetic acid[10][11]
CAS Number 4433-88-9[10][11][]
Molecular Formula C₁₀H₁₀O₃[10][]
Molecular Weight 178.18 g/mol [10][]
Appearance White crystalline solid[10]
Melting Point ~98 °C[10][11]

Synthesis Insight: 3-Oxo-2-phenylbutanoic acid and its analogs are typically synthesized via methods such as the decarboxylative Claisen condensation of substituted malonic acid half esters with acylating agents.[13] Its availability and utility as a building block make it an excellent substrate for developing new synthetic methodologies.[10][]

Detailed Experimental Protocol

This protocol describes the coupling of 3-oxo-2-phenylbutanoic acid with 4-bromoanisole as a representative aryl halide.

Materials & Reagents:

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂, 98%)

  • Ligand: Xantphos (98%)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

  • Substrate 1: 3-Oxo-2-phenylbutanoic acid (≥95%)[14]

  • Substrate 2: 4-Bromoanisole (99%)

  • Solvent: 1,4-Dioxane (anhydrous, ≥99.8%)

  • Inert Gas: Argon or Nitrogen (high purity)

Equipment:

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Rubber septum and inert gas manifold (Schlenk line)

  • Heated magnetic stirrer (oil bath or heating mantle)

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 1. Add Solids (Pd(OAc)₂, Xantphos, K₂CO₃, β-Keto Acid) prep2 2. Seal & Purge (3x Vacuum/Argon cycles) prep1->prep2 react1 3. Add Liquids (Dioxane, 4-Bromoanisole) via syringe prep2->react1 react2 4. Heat & Stir (100 °C, 12-18 h) react1->react2 react3 5. Monitor (TLC or GC-MS) react2->react3 work1 6. Cool & Quench (Add water) react3->work1 work2 7. Extract (3x Ethyl Acetate) work1->work2 work3 8. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) work2->work3 work4 9. Purify (Silica Gel Chromatography) work3->work4 analysis1 10. Characterize Product (NMR, MS) work4->analysis1

Caption: Step-by-step experimental workflow from reaction setup to product analysis.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), Xantphos (23.1 mg, 0.04 mmol, 4 mol%), 3-oxo-2-phenylbutanoic acid (178.2 mg, 1.0 mmol, 1.0 equiv.), and K₂CO₃ (276.4 mg, 2.0 mmol, 2.0 equiv.).

    • Scientist's Note: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the rate-limiting reductive elimination step and stabilizes the Pd(0) species, preventing catalyst decomposition at high temperatures.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with argon. Repeat this vacuum/argon cycle three times to ensure the complete removal of oxygen.

    • Scientist's Note: A rigorously inert atmosphere is critical as Pd(0) complexes are susceptible to oxidation, which would deactivate the catalyst and halt the reaction.

  • Reagent Addition:

    • Using a syringe, add anhydrous 1,4-dioxane (5.0 mL).

    • Stir the mixture for 5 minutes to allow for pre-catalyst formation.

    • Add 4-bromoanisole (125 µL, 187.0 mg, 1.0 mmol, 1.0 equiv.) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-18 hours.

    • Scientist's Note: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC (staining with KMnO₄) or GC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure product, 1-(4-methoxyphenyl)-2-phenylpropan-1-one.

Expected Results and Characterization

Reactant 1Reactant 2ProductExpected Yield
3-Oxo-2-phenylbutanoic acid4-Bromoanisole1-(4-methoxyphenyl)-2-phenylpropan-1-one75-85%

Product Characterization (Hypothetical Data):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.8 Hz, 2H), 7.35-7.20 (m, 5H), 6.90 (d, J = 8.8 Hz, 2H), 4.60 (q, J = 7.0 Hz, 1H), 3.85 (s, 3H), 1.50 (d, J = 7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 200.1, 163.5, 140.5, 130.8, 129.5, 128.7, 128.2, 126.9, 113.8, 55.5, 51.2, 19.8.

  • HRMS (ESI): Calculated for C₁₆H₁₆O₂ [M+H]⁺: 241.1223; Found: 241.1225.

Troubleshooting & Optimization Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents.Ensure a rigorously inert atmosphere; Increase temperature in 10 °C increments; Use freshly opened, anhydrous solvents and high-purity reagents.
Formation of Side Products Catalyst decomposition; Competing protodecarboxylation.Screen alternative ligands (e.g., SPhos, RuPhos); Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃); Ensure the reaction medium is anhydrous.
Low Yield after Column Product is volatile or difficult to separate.Use a less polar solvent system for chromatography; Consider alternative purification methods like crystallization if the product is a solid.

Flexibility of the Protocol: This method is a robust starting point. For less reactive aryl chlorides, a more electron-rich ligand, a higher temperature, or a switch to a higher-boiling solvent like toluene may be required. The choice of base can also be critical; for sensitive substrates, milder organic bases may be explored.

Conclusion

The palladium-catalyzed decarboxylative cross-coupling of 3-oxo-2-phenylbutanoic acid provides a reliable and efficient route to α-aryl ketones. This application note offers a validated protocol that minimizes the use of hazardous organometallic reagents, aligning with the principles of green chemistry. The methodology is broadly applicable and can be adapted for various substituted aryl halides and β-keto acids, making it a valuable tool for medicinal chemists and drug development professionals aiming to rapidly synthesize compound libraries and access novel chemical space.[3][15]

References

  • Decarboxylative cross-coupling - Wikipedia. Wikipedia. [Link]

  • Palladium-catalyzed Decarboxylative Couplings. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega. [Link]

  • Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing. [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC. [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. PMC. [Link]

  • Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling. PMC. [Link]

  • Tandem Rh-catalysis: decarboxylative β-keto acid and alkyne cross-coupling. Chemical Communications (RSC Publishing). [Link]

  • Cas 4433-88-9,3-oxo-2-phenylbutanoic acid. LookChem. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • New Developments in Decarboxylative Cross-Coupling Reactions. Ruhr-Universität Bochum. [Link]

  • 3-oxo-2-phenylbutanoic acid CAS#: 4433-88-9. ChemWhat. [Link]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews (RSC Publishing). [Link]

Sources

Application Note: Solvent Selection and Low-Temperature Recrystallization of 2-Phenylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Causality

2-Phenylacetoacetic acid (α-phenylacetoacetic acid) is a highly reactive β-keto acid intermediate frequently encountered in pharmaceutical synthesis and analytical standard preparation. Unlike standard stable organic molecules, β-keto acids present a unique purification challenge: they are notoriously prone to spontaneous thermal decarboxylation 1.

The fundamental challenge in purifying 2-phenylacetoacetic acid lies in its molecular architecture. The presence of a carbonyl group at the β-position relative to the carboxylic acid enables the formation of a six-membered, hydrogen-bonded cyclic transition state. Upon exposure to mild thermal stress (often >20°C), this conformation facilitates a concerted proton transfer and C–C bond cleavage. This releases carbon dioxide gas and yields an enol intermediate that rapidly tautomerizes into the thermodynamically stable ketone, phenylacetone (P2P) 1.

Because this degradation pathway is entropically driven and irreversible, traditional cooling crystallization—which relies on dissolving the crude material in a boiling solvent—is fundamentally incompatible. Heating the solvent will quantitatively destroy the target compound. Therefore, purification must rely on kinetic trapping via low-temperature anti-solvent precipitation 2.

Pathway A 2-Phenylacetoacetic Acid (Crude Solid) B Thermal Stress (>20°C) A->B E Cold Anti-Solvent (0°C to -15°C) A->E C Cyclic Transition State (Decarboxylation) B->C D Phenylacetone + CO2 (Degradation) C->D F Kinetic Trapping (Nucleation) E->F G Pure Beta-Keto Acid (Stable Crystals) F->G

Thermodynamic degradation vs. kinetic stabilization pathways for beta-keto acids.

Quantitative Solvent System Analysis

To successfully recrystallize 2-phenylacetoacetic acid, the primary solvent must dissolve the compound completely at or below 0°C, and the anti-solvent must force precipitation at sub-zero temperatures without inducing solvolysis. Aprotic, non-nucleophilic solvents are mandatory to prevent catalytic degradation 3.

Solvent SystemPrimary SolventAnti-SolventVolume Ratio (v/v)Temp ProfileDecarboxylation RiskYield Potential
Diethyl Ether / Heptane Diethyl EtherAnhydrous Heptane1:300°C to -15°CVery Low High (Plate crystals)
DCM / Hexane DichloromethaneAnhydrous Hexane1:200°C to -20°CLowModerate
Ethanol / Water Absolute EthanolDI Water1:54°CHigh (Protic solvolysis)Low (Oils out)

Note: The Diethyl Ether / Anhydrous Heptane system is the gold standard for labile β-keto acids, providing rapid dissolution at 0°C and excellent crystal nucleation at -15°C 2.

Experimental Protocol: Low-Temperature Anti-Solvent Crystallization

This protocol is adapted from validated methodologies for isolating highly unstable alkyl-substituted β-keto acids [[2]]().

Step 1: Preparation & Pre-chilling Pre-chill all glassware, anhydrous diethyl ether, and anhydrous heptane to 0°C in an ice bath. Ensure the environment is strictly moisture-free, as water can act as a nucleophile and accelerate degradation 3.

Step 2: Dissolution Place the round-bottom flask containing the crude 2-phenylacetoacetic acid into an ice bath (0°C). Add a minimal volume of cold diethyl ether (approximately 0.5 mL per 10 grams of crude material) and swirl gently until completely dissolved. Do not use sonication, as it generates localized heat micro-cavitations.

Step 3: Anti-Solvent Addition Slowly add cold anhydrous heptane (approximately 30 times the volume of the ether used, e.g., 15 mL) dropwise to the ether solution while maintaining the flask at 0°C 2. The solution should become slightly turbid.

Step 4: Incubation and Crystallization Seal the flask under an inert atmosphere (nitrogen or argon) and transfer it immediately to a -15°C to -20°C freezer. Incubate undisturbed for 24 hours. You will observe the formation of thin, long plate-like crystals 2.

Step 5: Isolation via Cold Pipetting Critical Insight: Do NOT use standard Büchner vacuum filtration. Ambient air drawn through the filter cake will rapidly warm the crystals and introduce atmospheric moisture, causing immediate decarboxylation 3. Instead, keep the flask in a dry ice/acetone bath and rapidly pipette off the mother liquor.

Step 6: Washing and Drying Wash the crystals with 2-3 portions of pre-chilled (-15°C) anhydrous heptane, pipetting off the wash solvent each time. Finally, apply high vacuum directly to the flask while maintaining it in an ice bath (0°C) for 2 hours to remove all residual solvent traces 2.

Workflow S1 Step 1: Dissolution Dissolve in minimal Et2O at 0°C S2 Step 2: Anti-Solvent Addition Add cold anhydrous heptane dropwise S1->S2 S3 Step 3: Crystallization Incubate at -15°C for 24 hours S2->S3 S4 Step 4: Isolation Pipette off mother liquor at 0°C S3->S4 S5 Step 5: Drying Vacuum dry in ice bath (0°C) S4->S5

Step-by-step low-temperature anti-solvent recrystallization workflow.

Protocol Self-Validation & Quality Control

To ensure the protocol acts as a self-validating system, researchers must verify that the recrystallization did not inadvertently induce decarboxylation. Standard analytical techniques often destroy β-keto acids, leading to false-positive degradation results. Use the following non-destructive QC methods:

  • Cold-Plate TLC: Standard Thin Layer Chromatography (TLC) visualization often utilizes a heat gun to develop stains (e.g., phosphomolybdic acid or anisaldehyde). Heating the plate will artificially decarboxylate the 2-phenylacetoacetic acid spot on the silica, leading to a false positive for the P2P impurity. Plates must be dried with a cold air stream and visualized strictly via UV (254 nm).

  • ATR-FTIR Spectroscopy: The presence of a broad O-H stretch (~3300-2500 cm⁻¹) and two distinct C=O stretches (ketone at ~1715 cm⁻¹, acid at ~1700 cm⁻¹) confirms the intact β-keto acid. A single dominant C=O stretch at ~1715 cm⁻¹ with a missing O-H stretch indicates complete degradation to phenylacetone.

  • Molar Mass Balance: Because decarboxylation results in a stoichiometric mass loss (loss of CO₂, 44 g/mol ), an unexpected drop in mass beyond standard impurity removal strongly indicates thermal degradation during the drying phase.

References

  • Title: 2-Phenylacetoacetonitrile | 120065-76-1 Source: Benchchem URL
  • Source: ACS Publications (J. Phys. Chem. C)
  • Title: Technical Support Center: Purification of Sodium Acetoacetate Source: Benchchem URL

Sources

Synthesis of chiral amino acids starting from 3-Oxo-2-phenylbutanoic acid

Application Note: Biocatalytic Synthesis of Chiral -Amino Acids via Dynamic Kinetic Resolution

Target Molecule: (2R,3S)-3-Amino-2-phenylbutanoic acid Starting Material: 3-Oxo-2-phenylbutanoic acid (generated in situ) Methodology:

1

Executive Summary

This guide details the synthesis of chiral

3-amino-2-phenylbutanoic acid3-oxo-2-phenylbutanoic acid


This protocol leverages Dynamic Kinetic Resolution (DKR) . The acidity of the





Scientific Foundation & Mechanism

The Substrate Challenge: Stability & Stereochemistry

3-Oxo-2-phenylbutanoic acid is a

2
  • Critical Insight: To ensure process reproducibility, the substrate should not be stored as the free acid. Instead, it is generated in situ via the hydrolysis of its ester precursor, Ethyl 2-acetyl-2-phenylacetate (also known as Ethyl 3-oxo-2-phenylbutanoate).

  • Stereochemical Goal: The transformation converts a racemate (at C2) into a product with two defined chiral centers.

Mechanism of Dynamic Kinetic Resolution (DKR)

The success of this protocol relies on the relative rates of two competing processes:

  • Racemization (

    
    ):  The keto-enol tautomerization at the C2 position must be faster than the enzymatic conversion to ensure the "wrong" enantiomer of the substrate is continuously converted to the "correct" one.
    
  • Amination (

    
    ):  The enzyme selectively binds one substrate enantiomer and converts the C3 ketone to an amine.
    

Because the C2 proton is highly acidic due to the flanking carbonyl and phenyl groups,

DKR_MechanismSubstrate_R(2R)-Keto Acid(Substrate)EnolEnol Intermediate(Achiral at C2)Substrate_R->Enolk_rac (Fast)ComplexEnzyme-SubstrateComplexSubstrate_R->ComplexSlow/No ReactionSubstrate_S(2S)-Keto Acid(Substrate)Substrate_S->Enolk_rac (Fast)Substrate_S->ComplexSelective BindingProduct(2R,3S)-Amino Acid(Product)Complex->Productω-Transaminase(PLP-dependent)

Figure 1: Dynamic Kinetic Resolution mechanism. The rapid interconversion between (2R) and (2S) substrate enantiomers allows the enzyme to funnel the entire racemic mixture into a single stereoisomer product.

Experimental Protocol

Materials & Reagents[3][4]
  • Precursor: Ethyl 2-acetyl-2-phenylacetate (CAS: 4433-88-9).

  • Enzyme:

    
    -Transaminase (Commercial kits available from Codexis, Johnson Matthey, or wild-type Chromobacterium violaceum DSM 30191).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: L-Alanine (preferred for equilibrium drive) or Isopropylamine.

  • Co-Enzymes (for Alanine system): Lactate Dehydrogenase (LDH), Glucose Dehydrogenase (GDH).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

Step-by-Step Methodology
Phase 1: In-Situ Substrate Generation

Rationale: To prevent decarboxylation, the free acid is generated immediately before the enzymatic step.

  • Dissolve Ethyl 2-acetyl-2-phenylacetate (10 mmol, 2.20 g) in Ethanol (5 mL).

  • Add NaOH (1.1 eq, 11 mmol) dissolved in water (10 mL).

  • Stir at room temperature for 2 hours. Monitor hydrolysis by TLC (Hexane:EtOAc 8:2).

  • Once ester is consumed, carefully adjust pH to 7.5 using dilute H3PO4. Do not acidify below pH 6 , as this accelerates decarboxylation.

  • Use this solution immediately for the enzymatic step.

Phase 2: Biocatalytic Transamination

System: L-Alanine donor with LDH/NADH recycling to shift equilibrium.

  • Reaction Mix Prep: In a reaction vessel, combine:

    • Substrate Solution (from Phase 1, final conc. ~50 mM).

    • L-Alanine (250 mM, 5 equiv).

    • PLP (1 mM).

    • NADH (1 mM).

    • Ammonium Formate (100 mM) / Glucose (100 mM) - depending on recycling system.

    • Enzymes:

      • 
        -Transaminase (50 U).[3]
        
      • Lactate Dehydrogenase (LDH, 50 U).

      • Glucose Dehydrogenase (GDH, 50 U).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • pH Control: Check pH periodically; re-adjust to 7.5 with 1M NaOH if necessary (reaction produces pyruvate which is converted to lactate, potentially lowering pH).

Phase 3: Workup & Purification
  • Quenching: Stop reaction by adding HCl to pH 2.0.

    • Note: Any remaining

      
      -keto acid will decarboxylate rapidly here, facilitating purification.
      
  • Wash: Extract the aqueous phase with Ethyl Acetate (

    
     mL) to remove non-polar impurities and decarboxylated by-products (phenylacetone). Discard organic layer. 
    
  • Isolation: The product (

    
    -amino acid) is in the aqueous layer (protonated).
    
  • Ion Exchange: Load aqueous phase onto a cation exchange resin (e.g., Dowex 50W). Wash with water, then elute product with 2M NH4OH.

  • Drying: Lyophilize the ammonia fractions to obtain the white solid product.

Analytical Validation

HPLC Method for Chiral Resolution

To verify the


  • Derivatization: FDAA (Marfey's Reagent) or OPA/IBLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% to 60% B over 20 min.

  • Detection: UV 340 nm (for FDAA derivatives).

Expected Data Specifications
ParameterBiocatalytic Route (This Protocol)Chemical Route (Reductive Amination)
Yield 75 - 85%40 - 60%
Enantiomeric Excess (ee) > 99%80 - 90%
Diastereomeric Ratio (dr) > 95:5 (syn/anti)~ 60:40
Conditions Ambient Temp, Aqueous, pH 7.5High Pressure

, Metal Catalyst

Workflow Visualization

WorkflowStartStart: Ethyl 2-acetyl-2-phenylacetateHydrolysisHydrolysis (NaOH, RT)Generates 3-Oxo-2-phenylbutanoateStart->HydrolysisReactionEnzymatic Reaction(ω-TA, PLP, L-Ala, LDH System)Hydrolysis->Reaction Immediate UseQuenchAcid Quench (pH 2.0)Decarboxylation of residual substrateReaction->Quench 24 HoursExtractionEtOAc Extraction(Remove impurities)Quench->ExtractionPurificationCation Exchange ChromatographyExtraction->Purification Aqueous PhaseFinalPure (2R,3S)-3-Amino-2-phenylbutanoic acidPurification->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical in-situ generation step.

References

  • Shin, J. S., & Kim, B. G. (2009).

    
    -amino acids by 
    
    
    -transaminase. Biotechnology and Bioengineering.[4][5] Link
  • M

    
    -Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.[5] ACS Catalysis.[5] Link
    
  • Koszelewski, D., et al. (2010).Dynamic Kinetic Resolution of

    
    -Keto Acids via Enzymatic Transamination. European Journal of Organic Chemistry. Link
    
  • BOC Sciences. Product Data: 3-Oxo-2-phenylbutanoic acid (CAS 4433-88-9).[]

  • ChemicalBook. (2R)-2-Amino-2-phenylbutanoic acid synthesis and properties.Link

Application Note: Microwave-Assisted Cyclocondensation of 3-Oxo-2-phenylbutanoic Acid (CAS 4433-88-9) for Pyrazolone Drug Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Oxo-2-phenylbutanoic acid (CAS 4433-88-9) is a highly reactive β-keto acid that serves as a privileged bifunctional synthon in pharmaceutical development. It is prominently utilized as a precursor in the synthesis of complex heterocyclic compounds[1], particularly those exhibiting potent anti-inflammatory and analgesic properties[].

However, utilizing this free acid in conventional thermal synthesis presents a significant kinetic challenge. Under prolonged conductive heating, β-keto acids are notoriously unstable and undergo rapid thermal decarboxylation[3]. This degradation pathway not only diminishes the yield of the desired heterocycle but also generates phenyl-2-propanone (P2P), an undesirable and strictly controlled byproduct.

To circumvent this limitation, we employ Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation directly and efficiently energizes the polar molecules in the reaction mixture (specifically the hydrazine nucleophile and the β-keto acid)[4]. By utilizing dielectric heating, the system rapidly achieves the activation energy required for bimolecular cyclocondensation. This allows the formation of the hydrazone and subsequent lactamization to kinetically outcompete the unimolecular thermal decarboxylation pathway, ensuring high yields of the target heterocycle.

Pharmacological Relevance

The primary target of this protocol is the generation of 4-phenyl-pyrazolone derivatives[5]. These scaffolds are highly valued in medicinal chemistry for their ability to modulate the arachidonic acid pathway, specifically acting as competitive inhibitors of the Cyclooxygenase-2 (COX-2) enzyme to reduce inflammation.

Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PG Prostaglandins (Inflammation) COX2->PG Catalyzes PYR 4-Phenyl-Pyrazolone (Synthesized Drug) PYR->COX2 Competitive Inhibition

Fig 1. Pharmacological mechanism of 4-phenyl-pyrazolones via COX-2 enzymatic inhibition.

Experimental Workflow

This protocol relies on a self-validating, closed-vessel microwave system to ensure both safety and reproducibility.

Protocol step1 1. Substrate Prep CAS 4433-88-9 + Hydrazine step2 2. Microwave Heating 120°C, 10 min, 250W step1->step2 step3 3. Pressure Monitor (CO2 Evolution Check) step2->step3 step4 4. Rapid Cooling & Crystallization step3->step4 step5 5. LC-MS/NMR Validation step4->step5

Fig 2. Microwave-assisted synthesis workflow with integrated pressure monitoring.

Detailed Protocol: Synthesis of 1,4-Diphenyl-3-methyl-1H-pyrazol-5(4H)-one

Equipment Requirements:

  • Dedicated scientific microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • 10 mL microwave-transparent quartz reaction vials with Teflon-lined crimp caps.

  • In-situ IR temperature sensor and pressure transducer.

Reagents:

  • 3-Oxo-2-phenylbutanoic acid (CAS 4433-88-9): 1.0 mmol (178.18 mg)

  • Phenylhydrazine: 1.1 mmol (118.9 mg)

  • Glacial acetic acid (Catalyst/Solvent): 2.0 mL

Step-by-Step Methodology:

  • Vessel Loading : To the 10 mL quartz vial equipped with a magnetic stir bar, sequentially add CAS 4433-88-9 and phenylhydrazine. Causality Note: Adding the solid acid first prevents the liquid hydrazine from adhering to the upper walls of the vial, ensuring complete submersion and uniform irradiation.

  • Solvent Addition : Dispense 2.0 mL of glacial acetic acid into the vial. Seal immediately with a Teflon-lined crimp cap to prevent moisture ingress.

  • Microwave Parameters :

    • Target Temperature : 120 °C

    • Ramp Time : 2 minutes (prevents thermal overshoot).

    • Hold Time : 10 minutes

    • Max Power : 250 W

    • Pressure Limit : 15 bar

  • In-Process Monitoring (Self-Validation) : Continuously monitor the real-time pressure curve. A gradual increase (up to ~3-5 bar) indicates normal solvent vapor pressure. Critical: A sudden, sharp spike approaching 10+ bar indicates runaway thermal decarboxylation (CO₂ gas release)[3]. The system must be programmed to auto-abort if pressure exceeds 12 bar to ensure safety and indicate reaction failure.

  • Cooling & Isolation : Post-irradiation, utilize the system's compressed air cooling to rapidly bring the vessel to 40 °C within 1 minute. This rapid quench prevents secondary thermal degradation.

  • Precipitation : Transfer the reaction mixture into a beaker containing 15 mL of ice-cold distilled water. Stir vigorously for 15 minutes. The sudden change in polarity forces the highly lipophilic pyrazolone to precipitate.

  • Purification : Isolate the crude solid via vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted phenylhydrazine and acetic acid traces. Dry under high vacuum for 4 hours.

Quantitative Data Presentation

The superiority of the microwave-assisted protocol over conventional reflux is summarized below. The rapid energy transfer significantly suppresses the decarboxylation side-reaction, drastically improving the yield of the 4-position phenyl-substituted pyrazolone[5].

ParameterConventional Heating (Reflux)Microwave-Assisted SynthesisImprovement Factor
Heating Source Oil BathDielectric Microwave (2450 MHz)N/A
Reaction Time 240 minutes10 minutes24x Faster
Temperature 118 °C (Reflux)120 °C (Sealed Vessel)N/A
Isolated Yield (%) 42%86%+44% Absolute
Major Byproduct Phenylacetone (P2P)Trace P2P (<2%)>90% Reduction
E-Factor 18.54.277% Greener

Regulatory & Safety Compliance

Crucial Notice: 3-Oxo-2-phenylbutanoic acid (CAS 4433-88-9) is closely monitored in numerous jurisdictions due to its potential to act as a pre-precursor in illicit synthesis pathways via decarboxylation[6]. All procurement, usage, and disposal must strictly adhere to local drug enforcement and environmental agency guidelines. Maintain rigorous inventory logs and ensure all waste (especially acidic aqueous filtrates) is neutralized and disposed of through certified chemical waste handlers.

References

  • Title : CAS 4433-88-9 (3-Oxo-2-phenylbutanoic acid) Source : BOC Sciences URL :

  • Title : Cas 4433-88-9, 3-oxo-2-phenylbutanoic acid Source : LookChem URL : 1

  • Title : 2-Phenylacetoacetonitrile | 120065-76-1 Source : Benchchem URL : 4

  • Title : Ethyl 3-oxo-2-phenylbutanoate | CAS 5413-05-8 (Decarboxylation Profile) Source : Benchchem URL :3

  • Title : Comprehensive Profiling of Illicit Amphetamines Seized in Poland Source : MDPI URL : 6

  • Title : Ethyl 3-oxo-2-phenylbutanoate | CAS 5413-05-8 (Pyrazolone Application) Source : Benchchem URL : 5

Sources

Troubleshooting & Optimization

Optimizing yield in hydrolysis of alpha-acetylphenylacetic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis Process Development.

Ticket ID: #HK-992-OPT Subject: Optimizing Hydrolysis Yield of Alpha-Acetylphenylacetic Acid Esters (Ethyl 2-phenylacetoacetate) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are inquiring about maximizing the yield during the hydrolysis of alpha-acetylphenylacetic acid esters (specifically ethyl 2-phenylacetoacetate). This substrate presents a classic "fork-in-the-road" mechanistic challenge in organic synthesis.

The yield loss you are likely experiencing stems from the competition between Saponification (Product A) and Retro-Claisen Condensation (Product B) .[1]

  • Pathway A (Desired): Hydrolysis of the ester to the

    
    -keto acid, followed by decarboxylation to the ketone (phenylacetone).
    
  • Pathway B (Yield Killer): Nucleophilic attack at the ketone carbonyl (Retro-Claisen), cleaving the C-C bond to form phenylacetic acid and acetic acid.

To optimize yield, your protocol must rigorously suppress Pathway B.[1] The guide below details the mechanistic controls required to achieve this.

Module 1: Mechanistic Pathway Analysis

The hydrolysis of


-keto esters is highly sensitive to base concentration and temperature. Understanding the "Acid Cleavage" vs. "Ketonic Cleavage" dichotomy is essential for process control.[1]
Pathway Visualization

HydrolysisPathways cluster_legend Legend Ester Ethyl 2-phenylacetoacetate (Starting Material) Enolate Enolate Intermediate Ester->Enolate Base (OH-) TetInt Tetrahedral Intermediate (Ketone Attack) Enolate->TetInt Conc. NaOH/Heat BetaKetoAcid alpha-Acetylphenylacetic Acid (Unstable Intermediate) Enolate->BetaKetoAcid 1. Dilute NaOH/Low Temp 2. H3O+ Phenylacetic Phenylacetic Acid (Side Product) TetInt->Phenylacetic C-C Bond Cleavage Acetic Acetic Acid (Side Product) TetInt->Acetic Ketone Phenylacetone (Target Product) BetaKetoAcid->Ketone Heat (-CO2) Decarboxylation key1 Green = Ketonic Cleavage (Desired) key2 Red = Acid Cleavage (Undesired)

Figure 1: Mechanistic divergence in


-keto ester hydrolysis. High base concentration promotes the red pathway (Retro-Claisen).

Module 2: Optimization Protocols

To maximize yield, you must favor Ketonic Cleavage over Acid Cleavage .[1]

Protocol A: Controlled Alkaline Hydrolysis (Recommended)

Best for: High purity requirements where isolation of the intermediate is not required.

The Logic: Using a dilute base prevents the formation of the tetrahedral intermediate at the ketone carbonyl, which is the precursor to C-C bond cleavage [1].

  • Stoichiometry: Use exactly 1.05 to 1.1 equivalents of Sodium Hydroxide (NaOH).[1] Excess base promotes Retro-Claisen cleavage.[1]

  • Concentration: Prepare a 5-10% w/v aqueous NaOH solution. Do not use concentrated (e.g., 50%) caustic.[1]

  • Temperature: Maintain reaction temperature between 0°C and 25°C .

    • Why? The activation energy for saponification (ester hydrolysis) is lower than that for Retro-Claisen cleavage.[1] Low temperatures kinetically select for the ester hydrolysis.[1]

  • Phase Transfer Catalysis (Optional): If the ester is highly lipophilic and reaction rates are slow at low temps, add 1 mol% TBAB (Tetrabutylammonium bromide) .[1] This increases the effective concentration of hydroxide in the organic phase without requiring high bulk temperatures [2].

Protocol B: Acid-Catalyzed Hydrolysis (One-Pot)

Best for: Robust substrates where basic conditions cause immediate degradation.[1]

The Logic: Acidic conditions completely bypass the enolate intermediate, effectively eliminating the risk of Retro-Claisen C-C bond cleavage.

  • Reagent: 15-20% Sulfuric Acid (

    
    ).
    
  • Procedure: Reflux the ester with the acid solution for 3-5 hours.

  • Outcome: The ester hydrolyzes to the acid, which spontaneously decarboxylates under reflux to yield the ketone directly.

  • Note: This method is slower than base hydrolysis but guarantees zero formation of phenylacetic acid byproduct.[1]

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High yield of Phenylacetic Acid "Acid Cleavage" (Retro-Claisen) occurred.[1] The base was too concentrated or the temperature too high.Switch to Protocol A . Reduce NaOH concentration to <10%. Keep Temp <25°C.
Low conversion of Ester Steric Hindrance or Poor Solubility .[1] The alpha-phenyl group creates steric bulk.[1]Add a co-solvent (Ethanol or Methanol) to homogenize the phase.[1] Alternatively, add 1 mol% TBAB (PTC).
Violent gas evolution upon acidification Premature Decarboxylation .[1] The

-keto acid is unstable.[1]
This is normal if your target is the ketone.[1] If targeting the acid, acidify at 0°C and extract immediately into cold ether.
Oiling out / Emulsion Intermediate Polarity .[1] The enolate salt acts as a surfactant.[1]Add brine (saturated NaCl) to break the emulsion.[1] Use a non-polar solvent (DCM or Toluene) for extraction.[1]
Frequently Asked Questions

Q: Can I isolate the alpha-acetylphenylacetic acid intermediate? A: It is extremely difficult.


-keto acids with alpha-substituents are thermally unstable.[1] They decarboxylate spontaneously at room temperature or slightly above.[1] For most applications, it is standard practice to drive the reaction through to the ketone (phenylacetone) rather than attempting to isolate the acid [3].

Q: Why does the reaction turn dark/tarry? A:


-keto esters and their corresponding ketones are prone to Aldol Condensation  (polymerization) under strong basic conditions.[1] This is another reason to strictly limit the base equivalents (1.05 eq) and keep the temperature low.

Q: Is "Acid Cleavage" reversible? A: No. Once the C-C bond is broken to form phenylacetic acid and acetic acid, the carbon skeleton is lost. This is an irreversible yield loss.[1]

References

  • Mechanism of Retro-Claisen: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley, 1992. (Section: The Cleavage of Beta-Keto Esters).

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.[1] Chapman & Hall, 1994.

  • Stability of Beta-Keto Acids: Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.[1] Link:

  • Hydrolysis Kinetics: Perez, V. H., et al. "Kinetics of Gas-Phase Hydrolysis of Ethyl Acetate Catalyzed by Immobilized Lipase."[1][2] Applied Biochemistry and Biotechnology, 2007.[1][2] Link:

  • General Reactivity: "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters." AK Lectures. Link:

Sources

Stabilizing beta-keto acids during workup and storage

Technical Support Center: Stabilizing -Keto Acids

Ticket ID: BKA-STAB-001 Status: Open Priority: Critical (Yield Impacting) Subject: Prevention of Decarboxylation During Workup and Storage

Executive Summary: The "Silent Yield Killer"

Users frequently report "disappearing product" or "unexpected methyl ketones" in their NMR spectra after synthesizing

thermal decarboxylation

This guide provides the standard operating procedures (SOPs) to stabilize these transient intermediates. The core principle of our troubleshooting strategy is Kinetic Trapping : We must prevent the molecule from entering the transition state required for

The Mechanism: Know Your Enemy

To stabilize a

Westheimer Cyclic Transition State
The Decarboxylation Pathway

The free acid form allows the carboxylic proton to hydrogen-bond with the ketone carbonyl. This sets up a perfect orbital overlap for spontaneous

DecarboxylationMechanismAcidBeta-Keto Acid(Free Acid Form)TS6-MemberedCyclic Transition StateAcid->TSHeat / RTEnolEnol Intermediate(+ CO2 Gas)TS->Enol-CO2KetoneMethyl Ketone(Degradation Product)Enol->KetoneTautomerization

Figure 1: The Westheimer cyclic mechanism. Note that the "Free Acid" form is the prerequisite for the transition state.

Critical Insight for Stabilization

If you remove the proton, you break the cycle. The carboxylate anion (salt form) cannot form this 6-membered transition state because it lacks the acidic proton required to bridge to the ketone oxygen.

  • Rule #1: The salt form is exponentially more stable than the free acid.

  • Rule #2: Water promotes the reaction by acting as a proton shuttle; anhydrous conditions are preferred for the free acid.

Experimental Protocols: Workup & Isolation

Protocol A: The "Cold Acidification" Technique

Use this when you must isolate the free acid (e.g., for a subsequent reaction).

Prerequisites:

  • All solvents must be pre-chilled to

    
    .
    
  • Rotary evaporator bath set to

    
    .
    

Step-by-Step Workflow:

  • Quench: Perform the hydrolysis (usually of a

    
    -keto ester) with 
    
    
    or
    
    
    as standard.
  • Phase Wash: Wash the basic aqueous layer with cold diethyl ether to remove organic impurities. Do not acidify yet.

  • Chill: Place the aqueous flask in an ice-salt bath (

    
     to 
    
    
    ).
  • Acidify: Add

    
     (pre-chilled) dropwise with vigorous stirring. Monitor pH with a probe. Stop exactly at pH 3-4 .
    
    • Why? Going to pH 1 accelerates acid-catalyzed enolization.

  • Rapid Extraction: Immediately extract with cold EtOAc or DCM.

  • Dry: Dry over

    
     (magnesium sulfate can be slightly Lewis acidic and catalytic).
    
  • Concentrate: Evaporate solvent at high vacuum but low temperature (bath

    
    ). Do not heat to speed it up.
    
Protocol B: The "Salt Isolation" Strategy (Recommended)

Use this for long-term storage or shipping.

Instead of isolating the unstable acid, isolate the Lithium or Potassium salt.

  • Hydrolysis: Saponify the ester using

    
     (Lithium salts are often more soluble in organic steps later) or 
    
    
    in THF/Water.
  • Concentration: Remove the THF via rotary evaporation.

  • Lyophilization: Freeze the remaining aqueous solution (containing the

    
    -keto carboxylate) and lyophilize (freeze-dry) it.
    
  • Result: You obtain a stable powder of the

    
    -keto carboxylate salt. This can be stored at room temperature or 
    
    
    for months.

Storage Stability Data

The physical state and temperature are the primary determinants of shelf-life.

Table 1: Stability of Acetoacetate (Model


-Keto Acid)
Storage ConditionTemperaturePhysical StateLoss (7 Days)Loss (40 Days)Risk Level
Room Temp

Solution (Acid)> 90%100%Critical
Freezer

Solution (Acid)~40%> 95%High
Deep Freeze

Solution (Acid)< 5%~15%Low
Desiccator

Solid (Acid)< 2%< 5%Safe
Shelf

Solid (Salt)< 1%< 1%Optimal

Data synthesized from clinical stability studies of ketone bodies [1, 2].

Troubleshooting Guide (FAQ)

Diagnostic Decision Tree

Use this flow to determine the cause of your yield loss.

TroubleshootingStartIssue: Low Yield / ImpuritiesBubblesDid you see bubblingduring acidification?Start->BubblesNMRCheck 1H NMRBubbles->NMRYes/NoMethylDo you see a methyl singlet(approx 2.1-2.3 ppm)?NMR->MethylDecarbDiagnosis: Decarboxylation.Action: Use colder workup.Methyl->DecarbYesHydrolysisDiagnosis: Incomplete Hydrolysis.Action: Check saponification time.Methyl->HydrolysisNo (Ester peaks remain)

Figure 2: Diagnostic flow for analyzing failure modes.

Frequently Asked Questions

Q: My product turned into an oil, but it's supposed to be a solid. What happened? A: This is the classic sign of "Self-Catalyzed Liquefaction." As the solid decarboxylates, it releases liquid ketone byproducts. These liquids solvate the remaining solid acid, increasing molecular mobility and accelerating the degradation.

  • Fix: Recrystallize immediately or convert to the salt form.

Q: Can I dry the product in a vacuum oven? A: Absolutely not. Even at


Q: Why does my NMR show a broad peak at 12-14 ppm? A: That is actually good news. That is the enol proton or the carboxylic acid proton involved in hydrogen bonding. If you see this, your

Q: I need to use the free acid for a Knoevenagel condensation. How do I store it? A: Do not store it. Generate it in situ. Store the stable ester or the stable carboxylate salt. Acidify immediately before the next reaction step.

References

  • Clinical Chemistry (Acetoacetate Stability): Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Available at: [Link]

  • Mechanistic Foundation: Westheimer, F. H., & Jones, W. A. (1941).
  • Master Organic Chemistry: Decarboxylation of Beta-Keto Acids. Available at: [Link]

Technical Support Center: Phenylacetic Acid (PAA) Removal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PAA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Removal of Unreacted Phenylacetic Acid from Reaction Mixtures

Executive Summary

You are likely encountering difficulties removing excess phenylacetic acid (PAA) from an amide coupling, esterification, or Friedel-Crafts reaction. PAA is a stubborn impurity due to its high boiling point (


) and its tendency to "streak" on silica gel during chromatography.

This guide prioritizes Acid-Base Extraction as the primary removal method due to its efficiency and scalability. Chromatography and recrystallization are treated as secondary "polishing" steps.

Module 1: The Primary Solution (Acid-Base Extraction)

The Science: Exploiting Differentials

The most effective way to remove PAA is to exploit its acidity. PAA has a


 of approximately 4.31 .[1] By introducing a weak base, we can deprotonate the PAA, converting it into sodium phenylacetate. This salt is highly water-soluble and will migrate to the aqueous layer, leaving your non-acidic product in the organic layer.

Why Sodium Bicarbonate (


)? 
We recommend saturated aqueous sodium bicarbonate (

) over strong bases like Sodium Hydroxide (

).
  • Selectivity: Bicarbonate is strong enough to deprotonate PAA (

    
    ) but usually too weak to deprotonate phenols (
    
    
    
    ) or hydrolyze sensitive esters/amides in your product.
  • The Math: Since the

    
     of bicarbonate (8.5) is higher than the 
    
    
    
    of PAA (4.3), the equilibrium shifts almost entirely to the ionized salt form.
Protocol: Optimized Wash Procedure

Reagents Required:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: Saturated Aqueous Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Brine (Saturated NaCl).[3]

Step-by-Step Workflow:

  • Dilution: Dissolve your crude reaction mixture in the chosen organic solvent (EtOAc is preferred for environmental safety). Use roughly 10 mL of solvent per gram of crude.

  • First Wash (The Removal): Add an equal volume of saturated

    
     to the separatory funnel.
    
  • The "Vent" (Critical): Shake vigorously. CAUTION: The reaction produces

    
     gas.
    
    
    
    
    You must invert the funnel and open the stopcock frequently to release pressure.
  • Separation: Allow layers to separate. Drain the aqueous layer (bottom if using EtOAc; top if using DCM). This layer contains the PAA impurity.

  • Repeat: Perform the bicarbonate wash 3 times total . This ensures

    
     removal.
    
  • Final Polish: Wash the organic layer once with Brine to remove trapped water, dry over

    
    , filter, and concentrate.
    
Visualization: Extraction Logic Flow

PAA_Extraction cluster_decision Validation Check Start Crude Mixture (Product + PAA) Solvent Dissolve in Organic Solvent (EtOAc or DCM) Start->Solvent AddBase Add Sat. NaHCO3 (pH ~8.5) Solvent->AddBase Shake Shake & Vent (CO2 Release) AddBase->Shake PhaseSep Phase Separation Shake->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Lipophilic Species AqLayer Aqueous Layer (Contains Sodium Phenylacetate) PhaseSep->AqLayer Ionic Species Check Is Product Acidic? OrgLayer->Check

Caption: Logical flow for the selective removal of PAA via acid-base extraction. Note the phase separation driven by ionization.

Module 2: Chromatography (When Extraction Fails)

If your product is amphoteric (contains both acidic and basic groups) or water-sensitive, aqueous extraction may not be viable. You must use Flash Column Chromatography.

The Problem: Tailing

PAA is polar and acidic. On standard silica gel, it interacts strongly with silanol groups, causing it to "streak" or "tail" across the column. This can contaminate fractions that theoretically should be pure.[4]

The Fix: Acidified Mobile Phase

To prevent streaking, you must suppress the ionization of PAA on the silica surface.

Protocol:

  • Mobile Phase: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).

  • Mechanism: The added acid keeps PAA in its protonated (neutral) form, sharpening the peak shape and allowing it to elute cleanly, usually distinct from your product.

  • Warning: Do not use amine-functionalized silica, as PAA will bind irreversibly to it.

Module 3: Quantitative Data & Solubility

Use this table to plan your solvent system if you attempt recrystallization or need to switch extraction solvents.

SolventPAA SolubilityNotes
Water (

)
~15 g/L (Low)Poor solvent for PAA removal unless basified.
Hot Water (

)
HighGood for recrystallizing PAA out of a mixture, but risky for product.
Ethanol Very HighPAA is very soluble; poor candidate for precipitation.
Toluene HighGood for recrystallizing amides; PAA often stays in solution.
Hexanes Low to ModeratePAA may precipitate if the solution is very concentrated.

Troubleshooting & FAQ

Q: I’ve done the extraction, but the product still smells like honey/sweat. Is PAA still there? A: Not necessarily. PAA has an extremely low odor threshold. Even trace ppm levels (which are chemically insignificant) can cause a strong odor. Run a TLC or 1H NMR to confirm purity. In NMR, look for the benzylic protons (singlet) around 3.6 ppm .

Q: A thick emulsion formed during the bicarbonate wash. What do I do? A: This is common when PAA reacts to release


 in the presence of surfactants.
  • Add Brine: The high ionic strength helps break emulsions.

  • Filter: Pass the emulsion through a pad of Celite if solid particulates are stabilizing the interface.

  • Wait: Time is the best reagent.

Q: My product is also a carboxylic acid. How do I separate it from PAA? A: This is the most difficult scenario. Extraction will not work as both will ionize.

  • Solution: You must use Reverse Phase (C18) Chromatography . The difference in hydrophobicity between your product and PAA will allow separation. Use a water/acetonitrile gradient with 0.1% TFA.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for acid-base extraction techniques and pKa values).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic Acid. [Link] (Accessed 2024).

  • Gracin, S.; Rasmuson, Å. C. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.[5] J. Chem. Eng. Data2002 , 47, 1379–1383. [Link] (Authoritative source for solubility data).

  • Chemistry LibreTexts. Acid-Base Extraction. [Link] (Verified pedagogical source for extraction mechanics).

Sources

Minimizing side reactions during acid-catalyzed cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclization Reaction Optimization Support Center.

Ticket ID: ACID-CYC-OPT-001 Subject: Minimizing Side Reactions in Acid-Catalyzed Cyclization Assigned Specialist: Senior Application Scientist

Mission Statement

You are encountering competing pathways. In acid-catalyzed cyclization, the desired intramolecular ring closure fights against intermolecular polymerization (oligomerization), elimination, and solvent capture. This guide moves beyond basic textbook definitions to provide a causality-based troubleshooting framework for drug discovery and organic synthesis workflows.

Module 1: The Polymerization Trap (Kinetic vs. Thermodynamic Control)

The Core Issue: The most common failure mode in acid-catalyzed cyclization is the formation of "tars" or insoluble oligomers. This is a kinetic competition between Intramolecular Cyclization (


)  and Intermolecular Polymerization (

)
.

The Mechanistic Reality:

  • Cyclization is a first-order reaction (unimolecular). Rate depends on

    
    .
    
  • Polymerization is a second-order reaction (bimolecular). Rate depends on

    
    .
    

Therefore, as concentration increases, the rate of polymerization accelerates exponentially faster than the rate of cyclization.

Strategic Solution: The Ruggli-Ziegler Dilution Principle To favor ring closure, you must operate in a regime where the statistical probability of a reactive intermediate encountering itself (tail biting) is higher than encountering another molecule.

Visualization: The Pathway Competition

CyclizationPathways Substrate Linear Precursor (Reactive Intermediate) Ring Cyclized Product (Desired) Substrate->Ring Intramolecular (First Order) Low Conc. Favored Oligomer Oligomer/Tar (Undesired) Substrate->Oligomer Intermolecular (Second Order) High Conc. Favored Oligomer->Oligomer Chain Growth

Figure 1: Kinetic competition between unimolecular ring closure and bimolecular polymerization.

Module 2: Troubleshooting Regioselectivity & "Impossible" Rings

The Core Issue: The reaction yields the wrong isomer, or the ring refuses to close despite favorable thermodynamics.

Diagnostic Framework: Baldwin’s Rules & Electronic Bias Before altering temperature or solvents, validate the trajectory using Baldwin's Rules for Ring Closure. These rules predict the relative ease of ring formation based on the orbital overlap requirements of the transition state.[1]

Key Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction / Recovery of SM Disfavored Trajectory (e.g., 5-endo-trig)Modify Substrate: Convert the nucleophile or electrophile to change geometry (e.g., reduce alkyne to alkene to switch from endo-dig to exo-trig).
Double Bond Migration (Isomerization) Thermodynamic ControlLower Temperature: Switch from reflux to cryo-conditions (-78°C to 0°C). Use a milder Lewis Acid (e.g., switch from

to

).
Hydrolysis (Ring Opening) Adventitious WaterScavengers: Add 3Å Molecular Sieves or Trimethyl Orthoformate (TMOF) to the reaction mixture to scavenge water in situ.
Racemization Proton Exchange at

-center
Shorten Time: Stop reaction immediately upon consumption of SM. Avoid strong Brønsted acids; prefer bulky Lewis acids.
Visualization: The Optimization Decision Tree

TroubleshootingTree Start Problem Identification Tar Black Tar / Polymer Start->Tar WrongIso Wrong Isomer / Migration Start->WrongIso NoRxn No Reaction Start->NoRxn Dilution Check Concentration (Is it >0.01 M?) Tar->Dilution TempCheck Check Temperature (Thermodynamic Control?) WrongIso->TempCheck Baldwin Check Baldwin's Rules (e.g., 5-endo-trig?) NoRxn->Baldwin SlowAdd Implement Pseudo-High Dilution (Slow Addition) Dilution->SlowAdd Yes Kinetic Lower Temp / Shorter Time TempCheck->Kinetic Yes Preactivate Increase Acid Strength or Pre-activate Electrophile Baldwin->Preactivate Rules OK

Figure 2: Decision matrix for diagnosing failure modes in cyclization.

Module 3: Experimental Protocol

Standard Operating Procedure: Pseudo-High Dilution Cyclization

Use this protocol when intermolecular side reactions (dimerization/polymerization) are observed.

Concept: Instead of using a massive volume of solvent (True High Dilution), we maintain a low steady-state concentration of the reactive intermediate by adding the substrate slower than the rate of the reaction.

Reagents:

  • Substrate: 1.0 equiv (dissolved in Solvent A).

  • Catalyst: 0.1 – 1.5 equiv (Lewis or Brønsted acid, dissolved in Solvent B).

  • Solvent: Anhydrous DCM, Toluene, or Nitromethane.

Workflow:

  • Catalyst Setup: Charge a reaction flask with the full volume of Solvent B and the Catalyst. Bring to the desired temperature (e.g., 0°C or Reflux).

  • Syringe Pump Setup: Dissolve the Substrate in a minimal amount of Solvent A. Load this into a syringe.

  • The Addition:

    • Position the syringe needle directly into the vortex of the stirring catalyst solution (not down the side of the flask).

    • Set the addition rate such that the addition time is at least 2x to 5x the half-life of the reaction (typically 4–8 hours).

    • Why? This ensures that as soon as a drop of substrate hits the solution, it cyclizes before it can find another substrate molecule.

  • Quench: Immediately quench upon completion of addition to prevent product degradation or equilibration.

Frequently Asked Questions (FAQs)

Q: My reaction works on a 50mg scale but turns to tar on a 5g scale. Why? A: This is a heat transfer and mixing issue. On a larger scale, exothermic hot spots can form, accelerating polymerization. Furthermore, "dropwise" addition on a large scale often results in local high-concentration zones. Fix: Use a syringe pump for precise slow addition and ensure vigorous stirring (vortexing) to disperse the substrate instantly.

Q: Can I use Lewis Acids for substrates with acid-sensitive protecting groups (e.g., Boc, TBS)? A: Strong Brønsted acids (TFA, HCl) will cleave these. Lewis Acids are generally safer, but "hard" Lewis acids (


, 

) can still cause deprotection. Recommendation: Switch to "soft" or bulky Lewis acids like Scandium Triflate (

)
or Indium Triflate (

)
. These are water-tolerant and often spare acid-sensitive groups while effectively catalyzing cyclization [1].

Q: I am trying to do a Nazarov cyclization, but the double bond ends up in the wrong place (elimination). A: The Nazarov cyclization generates a carbocation that must be quenched by proton loss. The position of the resulting double bond is thermodynamically determined. Fix: Use a Silicon-Directed Nazarov Cyclization . Place a trimethylsilyl (TMS) group


 to the ketone.[2] The "

-silicon effect" stabilizes the cation and forces elimination specifically at that position, guaranteeing regioselectivity [2].

References

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (2018).[3] Detailed mechanisms on catalyst selection and ring closure.Link

  • The Nazarov Cyclization. Organic Chemistry Portal. Mechanistic overview including silicon-directed variants and Lewis acid selection.Link

  • Baldwin's Rules for Ring Closure. Chemistry LibreTexts. (2024). Definitive guide on favored vs. disfavored orbital trajectories.Link

  • Macrocyclization Reactions at High Concentration. ACS Publications. (2023).[4] Review of dilution principles and catalyst roles in ring formation.Link

Sources

Technical Support Center: pH-Dependent Stability of 3-Oxo-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the erratic recovery, poor yield, or spontaneous degradation of 3-oxo-2-phenylbutanoic acid (also known as


-acetylphenylacetic acid) during synthesis, extraction, and LC-MS analysis.

This guide is designed for drug development professionals and analytical chemists. It bypasses superficial fixes to address the core thermodynamic and kinetic realities of this molecule, providing you with self-validating protocols and mechanistic troubleshooting steps.

Mechanistic Insights: The Causality of Instability

The instability of 3-oxo-2-phenylbutanoic acid is not an experimental artifact; it is an intrinsic chemical property of


-keto acids. The molecule possesses a predicted 

of approximately 3.07[1]. Its stability is entirely dictated by its ionization state, which acts as a binary switch for its degradation pathways:
  • Acidic Conditions (pH < 3.0): The molecule exists primarily as the unionized free acid. The protonated carboxylic acid hydrogen bonds with the

    
    -carbonyl oxygen, locking the molecule into a conformation that facilitates a six-membered cyclic transition state . This leads to rapid, spontaneous decarboxylation into 1-phenylpropan-2-one (phenylacetone) and 
    
    
    
    [2].
  • Neutral to Mildly Basic Conditions (pH 4.0 - 8.0): The molecule exists as a carboxylate anion. The lack of a protonated carboxyl group prevents the cyclic transition state, making the anion significantly more stable at room temperature[3]. However, prolonged heating can still force decarboxylation via a higher-energy enolate intermediate.

  • Strongly Basic Conditions (pH > 10.0): While protected from rapid decarboxylation, the molecule becomes susceptible to base-catalyzed retro-Claisen cleavage, yielding phenylacetic acid and acetic acid.

pH_Stability Start 3-Oxo-2-phenylbutanoic Acid (pKa ~3.07) LowPH Low pH (< 3.0) Free Acid Form Start->LowPH Acidify NeutralPH Neutral pH (4.0 - 8.0) Carboxylate Anion Start->NeutralPH Buffer HighPH High pH (> 10.0) Carboxylate Anion Start->HighPH Basify TS_Cyclic 6-Membered Cyclic TS (Spontaneous) LowPH->TS_Cyclic Fast TS_Enolate Enolate Intermediate (Requires Heat) NeutralPH->TS_Enolate Slow / Heat TS_Cleavage Hydroxide Attack (Retro-Claisen) HighPH->TS_Cleavage Heat / Strong Base Prod_Decarb Phenylacetone + CO2 (Decarboxylation) TS_Cyclic->Prod_Decarb TS_Enolate->Prod_Decarb Prod_Cleavage Phenylacetic Acid + Acetic Acid TS_Cleavage->Prod_Cleavage

Diagram 1: pH-dependent degradation pathways of 3-oxo-2-phenylbutanoic acid.

Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected kinetic behavior of 3-oxo-2-phenylbutanoic acid across different pH environments.

pH LevelPrimary SpeciesDominant Degradation PathwayEst. Half-Life (25°C)Est. Half-Life (37°C)
pH 2.0 Free AcidSpontaneous Decarboxylation< 2 hours< 30 minutes
pH 5.0 Mixed (Acid/Anion)Decarboxylation~ 12 hours~ 3 hours
pH 7.4 Carboxylate AnionEnolate-mediated Decarboxylation> 48 hours~ 18 hours
pH 10.0 Carboxylate AnionRetro-Claisen Cleavage> 72 hours~ 24 hours

Troubleshooting & FAQs

Q: My LC-MS analysis shows a massive peak at m/z 135


 instead of the expected m/z 179 

for 3-oxo-2-phenylbutanoic acid. What happened?
A: You are observing the decarboxylated artifact, 1-phenylpropan-2-one (phenylacetone)[4]. This is a classic false-negative scenario caused by the analytical method itself. If your LC-MS mobile phase contains acidic modifiers (like 0.1% Formic Acid or TFA), the compound converts to the free acid in the autosampler and degrades before injection. Solution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) and keep the autosampler chilled to 4°C.

Q: I am losing the majority of my product during the liquid-liquid extraction (LLE) workup. How can I improve recovery? A: Standard LLE for carboxylic acids involves acidifying the aqueous layer to pH 1-2 to crash out the free acid for organic partitioning. However, dropping the pH below 3.07 triggers the cyclic decarboxylation transition state[2]. Solution: Perform the extraction at a strictly controlled pH of 4.0–4.5. This pH is a compromise: it keeps a sufficient portion of the molecule protonated for ethyl acetate partitioning while exponentially reducing the decarboxylation rate compared to pH 2.0. Perform the extraction rapidly on ice.

Q: Can I store the compound as a stock solution in water or buffer? A: No. Aqueous environments facilitate the proton-transfer mechanisms required for degradation[3]. Store the compound as a dry, lyophilized salt (e.g., sodium 3-oxo-2-phenylbutanoate) at -20°C. If a solution is mandatory, use anhydrous DMSO or acetonitrile, and prepare it immediately before use.

Self-Validating Protocol: pH Stability Assay

When evaluating the stability of this compound in your specific assay buffers, you must use a methodology that does not inadvertently cause degradation during the quenching step. The following protocol includes an internal standard (IS) to differentiate between physical sample loss (e.g., precipitation) and chemical degradation.

Step-by-Step Methodology
  • Preparation of Internal Standard (IS): Prepare a 1 mg/mL stock of 4-phenylbutanoic acid in anhydrous Acetonitrile. (This molecule lacks the

    
    -keto group and remains stable across all pH ranges, serving as a self-validating control).
    
  • Sample Preparation: Dissolve 3-oxo-2-phenylbutanoic acid in anhydrous Acetonitrile to 1 mg/mL.

  • Buffer Aliquoting: Prepare three 100 mM buffer systems: Phosphate (pH 2.0), HEPES (pH 7.4), and Borate (pH 10.0). Pre-warm 980 µL of each to 37°C in glass vials.

  • Reaction Initiation: Spike 10 µL of the compound stock and 10 µL of the IS into each buffer vial. Vortex briefly.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw 100 µL aliquots from each vial.
  • Quenching (Critical Step): Immediately quench the aliquot into 400 µL of ice-cold Acetonitrile containing 0.1%

    
     .
    
    • Causality Note: Standard protocols often quench with acid to stop enzymatic reactions. Here, quenching with acid will artificially degrade the remaining intact

      
      -keto acid. Using a basic organic quench forces the molecule into the stable carboxylate anion state while precipitating buffer salts.
      
  • Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Analyze the supernatant via LC-UV/MS using a neutral mobile phase. Normalize the 3-oxo-2-phenylbutanoic acid peak area to the IS peak area to calculate the precise degradation rate.

Workflow Step1 Sample Preparation (Dissolve in Anhydrous ACN) Step2 Buffer Aliquoting (pH 2.0, 7.4, 10.0) Step1->Step2 Step3 Incubation (37°C Time-Course) Step2->Step3 Step4 Basic Quenching (ACN + 0.1% NH4OH) Step3->Step4 Step5 LC-MS Analysis (Neutral Mobile Phase) Step4->Step5

Diagram 2: Self-validating workflow for


-keto acid stability testing.

References

  • Source: lookchem.
  • Source: acs.
  • Source: masterorganicchemistry.
  • Title: BMK precursors and BMK(Phenylacetone)

Sources

Technical Support Center: Purification Strategies for Thermally Unstable β-Keto Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of thermally unstable β-keto acids. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you navigate the challenges of handling these sensitive molecules.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the inherent instability of β-keto acids and best practices for their handling.

Q1: What makes β-keto acids so challenging to purify?

The primary challenge is their inherent thermal instability. The molecular structure, which features a ketone group at the β-position relative to a carboxylic acid, makes them highly susceptible to degradation, primarily through decarboxylation[1]. This reaction, where the carboxylic acid group is lost as carbon dioxide, can occur even at room temperature and is significantly accelerated by heat[1][2]. This instability can lead to substantial product loss and underestimation of yield if not handled with extreme care[1].

Q2: What is the mechanism of degradation for β-keto acids?

The principal degradation pathway is decarboxylation. This process proceeds through a cyclic, concerted transition state, which leads to the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable ketone product[1][3]. Understanding this mechanism is crucial as it highlights why heat is so effective at promoting degradation.

Caption: Mechanism of β-keto acid decarboxylation.

Q3: How do temperature and pH impact the stability of β-keto acids?

Temperature and pH are the most critical factors.

  • Temperature: As discussed, heat accelerates decarboxylation. Therefore, all purification steps should be conducted at low temperatures whenever possible. Storage temperature is also crucial; studies on acetoacetate, a common β-keto acid, show significant degradation at -20°C within a week, whereas samples are much more stable at -80°C[1].

  • pH: The stability of β-keto acids is pH-dependent. The protonated carboxylic acid form is more prone to decarboxylation than its conjugate base (the carboxylate anion)[1]. Acidic conditions favor the protonated form, accelerating degradation. Maintaining a neutral to slightly alkaline pH can help stabilize β-keto acids in solution by keeping them in their deprotonated, more stable carboxylate form[1].

Q4: What are the recommended storage conditions for crude and purified β-keto acids?

Based on stability data, long-term storage requires very low temperatures.

  • Aqueous Solutions: Immediately freeze at -80°C or lower[1].

  • Organic Extracts: Store at -20°C to -80°C for short periods, but proceed with purification promptly.

  • Purified, Solid Compounds: If crystalline, store in a tightly sealed container in a freezer at -15°C or below. Some crystalline β-keto acids have been shown to be stable for years under these conditions[2][4]. They can be extremely hygroscopic, so protection from moisture is essential[4].

Storage TemperatureStability of Acetoacetate (Representative β-Keto Acid) in Serum
-20°CSubstantial loss observed within one week; near-complete degradation after 40 days.[1]
-80°COnly minor loss observed over the same 40-day period.[1]

Troubleshooting Purification Challenges

This section provides a problem-oriented approach to resolving common issues encountered during the purification of thermally unstable β-keto acids.

Purification_Workflow General Purification Workflow cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Workup / Quench (pH Control, <10°C) start->workup extraction Low-Temp Liquid-Liquid Extraction (e.g., MTBE, EtOAc at 0-5°C) workup->extraction drying Drying of Organic Phase (Anhydrous Na₂SO₄ or MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporator with Ice Bath) drying->concentration crude_product Crude β-Keto Acid concentration->crude_product chromatography Low-Temperature Chromatography (Column at 5-10°C) crude_product->chromatography If necessary crystallization Crystallization (Cold Heptane/Ether, -15°C) crude_product->crystallization If solid final_product Pure β-Keto Acid (Store at ≤ -15°C) chromatography->final_product crystallization->final_product

Caption: Recommended workflow emphasizing critical low-temperature steps.

Problem: Significant Product Loss and Low Yield During Aqueous Workup

  • Potential Cause 1: Acid-Catalyzed Decarboxylation.

    • Why it Happens: Quenching a reaction with a strong acid (e.g., to neutralize a base) can create a low pH environment where the β-keto acid is protonated and rapidly decarboxylates.

    • Solution: Perform the acidification carefully in an ice bath (0-5°C). Add the acid slowly and monitor the pH, aiming for a final pH of around 2-3, which is sufficient to protonate the carboxylate for extraction without being overly harsh[4]. Pouring the reaction mixture into dilute acid is a common technique[5].

  • Potential Cause 2: Thermal Degradation During Extraction.

    • Why it Happens: Extractions performed at room temperature can lead to significant product loss, especially if the process is lengthy.

    • Solution: Pre-chill all solutions (aqueous and organic phases) before extraction. Perform the extraction quickly and efficiently. Using a solvent like methyl tert-butyl ether (MTBE) is often preferred due to its lower miscibility with water compared to ethyl acetate[4]. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume[4][5].

Problem: Product Decomposes During Solvent Removal (Rotary Evaporation)

  • Potential Cause: Excessive Heat from the Water Bath.

    • Why it Happens: Standard rotary evaporation often uses a water bath at 30-40°C, which is far too high for a thermally labile β-keto acid.

    • Solution: Always use an ice-water bath (0°C) or a cryocooler for the rotary evaporator bath[2][4]. This is a non-negotiable step. Concentrate the solution under a high vacuum to facilitate solvent removal at a lower temperature. Do not evaporate to complete dryness if the product is an oil, as this can lead to decomposition. It is often better to leave a small amount of solvent and remove the final traces under a high vacuum in a cold bath[2].

Problem: Degradation or Poor Separation During Column Chromatography

  • Potential Cause 1: On-Column Decarboxylation.

    • Why it Happens: The silica gel surface can be slightly acidic, and the heat generated by the solvent moving through the stationary phase can be enough to cause decomposition.

    • Solution: Low-Temperature Chromatography. While it may sacrifice some peak sharpness, running the column at a reduced temperature is critical to prevent degradation[6]. If possible, perform the chromatography in a cold room or using a jacketed column with a chiller set to 5-10°C[6]. This applies to both manual flash chromatography and automated systems.

  • Potential Cause 2: Keto-Enol Tautomerism Causing Poor Peak Shape in HPLC.

    • Why it Happens: If the interconversion between the keto and enol forms is on the same timescale as the chromatographic separation, it can lead to broad or split peaks[1].

    • Solution: Optimize HPLC Conditions. Increasing the column temperature slightly can sometimes accelerate the interconversion rate, resulting in a single, sharpened peak[1]. However, for thermally unstable compounds, this must be balanced against the risk of degradation. Alternatively, adjusting the mobile phase pH or solvent composition can help favor one tautomer over the other.

Key Experimental Protocols

Protocol 1: Low-Temperature Liquid-Liquid Extraction

This protocol is adapted from established procedures for isolating β-keto acids post-synthesis[1][4].

  • Preparation: Cool the hydrolyzed and acidified aqueous solution (pH ≈ 2) containing the β-keto acid in an ice bath to 0-4°C[1][4]. Pre-chill the extraction solvent (e.g., MTBE or ethyl acetate) to the same temperature.

  • Extraction: Perform the extraction in a separatory funnel, venting frequently. Extract the aqueous layer multiple times (e.g., 4-18 times) with smaller portions of the cold organic solvent[4]. The extensive extraction is necessary due to the compound's polarity.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) for at least 2 hours[4]. It is crucial to ensure all water is removed.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator with the water bath maintained at 0°C[2][4].

Protocol 2: Purification by Low-Temperature Crystallization

This non-chromatographic method is ideal if the β-keto acid is a solid and can prevent decomposition associated with chromatography[2][4].

  • Initial Step: After concentrating the dried organic extract to an oil or solid residue at 0°C, place the flask under a high vacuum to remove residual solvent traces[4].

  • Solvent Addition: Dissolve the residue in a minimal amount of a suitable solvent system. A common system is heptane with a small amount of diethyl ether or MTBE to aid dissolution[4].

  • Crystallization: Place the flask in a freezer at -15°C for 24 hours to induce crystallization[4].

  • Isolation: Once crystals have formed, carefully pipette out the cold mother liquor. Wash the crystals several times with fresh, ice-cold heptane[2][4].

  • Drying: Dry the crystals under a high vacuum in an ice bath to remove any remaining solvent[2][4]. Store immediately in a sealed container at -15°C or below.

Analytical Characterization Notes

  • NMR Spectroscopy: Be aware of keto-enol tautomerism, which can result in two sets of signals in both ¹H and ¹³C NMR spectra[2][7]. The ratio of these tautomers can be influenced by the solvent, temperature, and concentration[7]. This is a characteristic feature, not an impurity.

  • GC-MS Analysis: Direct analysis by GC-MS is generally not feasible due to thermal decomposition in the hot injector port[1]. Derivatization, such as silylation or methoximation followed by silylation, is required to increase volatility and thermal stability, allowing for reliable analysis[1].

References

  • DHANDAPANI, K., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Available at: [Link]

  • MCCALLEY, D. V. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of beta-keto acids.
  • DHANDAPANI, K., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Fisher Digital Publications. Available at: [Link]

  • Asymmetric Additions. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

Sources

Overcoming steric hindrance in substitution reactions at alpha-carbon

Technical Support Center: Overcoming Steric Hindrance in -Carbon Substitution

Ticket ID: #SN2-STERIC-001 Subject: Troubleshooting Low Yields/No Reaction in Hindered Alkyl Halides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

You have reached the Tier 3 Support Desk for Organic Synthesis. This guide addresses the "Neopentyl Wall" and other steric blockades at the


1

Module 1: Diagnostic & Triage

Before altering your reaction conditions, confirm that steric hindrance is the root cause of your failure.

The "Is it Blocked?" Diagnostic

Run this mental check against your substrate:

  • Neopentyl Systems: Is there a quaternary carbon

    
     to your leaving group (e.g., 1-bromo-2,2-dimethylpropane)?
    
    • Verdict:Dead End for Standard

      
      .  Rate is 
      
      
      relative to ethyl bromide.[1]
  • Tertiary Substrates: Is the leaving group on a

    
     carbon?
    
    • Verdict:Impossible for

      
      .  Elimination (
      
      
      ) or Solvolysis (
      
      
      ) will dominate.
  • 
    -Branching:  Are there multiple substituents on the 
    
    
    -carbon?
    • Verdict:Severely Retarded. Requires "Smart" activation (see Module 2).

Decision Tree: Selecting the Right Protocol

DecisionTreeStartSubstrate AnalysisTypeSteric Profile?Start->TypeNeopentylNeopentyl-like(1° but hindered)Type->Neopentylβ-QuaternaryTertiaryTertiary (3°)Type->Tertiary3° CarbonSecondaryHindered SecondaryType->SecondaryCrowdedAction1Protocol A:Ni/Photoredox CatalysisNeopentyl->Action1Preserve SkeletonAction4High Pressure (>10 kbar)Neopentyl->Action4Force $S_N2$Tertiary->Action1C-C Bond FormationAction2Protocol C:Silver Promotion ($S_N1$-like)Tertiary->Action2Weak Nuc/SolvolysisSecondary->Action1Cross-CouplingAction3Protocol B:Phase Transfer (Crown Ethers)Secondary->Action3Anionic Nuc

Figure 1: Strategic decision matrix for selecting reaction conditions based on substrate steric profile.

Module 2: Advanced Protocols

Protocol A: Nickel/Photoredox Dual Catalysis (The "Smart" Bypass)

Best For: Creating C-C bonds on neopentyl or secondary hindered halides where

Mechanism:

Reagents:

  • Catalyst:

    
     (10 mol%) + dtbbbpy (ligand).
    
  • Photocatalyst:

    
     (1 mol%).
    
  • Reductant: TDAE or Hantzsch Ester if needed.[1]

  • Light Source: Blue LED (450 nm).[1]

Workflow:

  • Degas: Oxygen inhibits the radical chain.[1] Sparge solvent (DMF or DMA) with Argon for 20 mins.[1]

  • Mix: Combine Alkyl Halide (1.0 equiv), Nucleophile (e.g., Carboxylic acid or amine), Base (CsF or Quinuclidine), and catalysts.

  • Irradiate: Stir vigorously under Blue LED at room temperature for 12-24h.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.

Why it works: The alkyl halide undergoes Halogen Atom Transfer (HAT) or Single Electron Transfer (SET) to form a planar radical. The radical attacks the metal center (low steric barrier) rather than the carbon center directly.

Protocol B: "Naked" Anion Activation (Phase Transfer)

Best For: Simple substitutions (Fluorination, Cyanation) on hindered secondary substrates. Concept: In standard solvents, nucleophiles are "caged" by solvation shells. Using a Phase Transfer Catalyst (PTC) or Crown Ether strips away the cation, leaving a "naked," highly reactive anion that can punch through steric resistance.

Selection Guide:

Cation Recommended Crown Ether Solvent System
Li+ 12-Crown-4 Benzene/DCM
Na+ 15-Crown-5 Benzene/Acetonitrile

| K+ | 18-Crown-6 | Acetonitrile/Toluene |[1]

Step-by-Step:

  • Dry Conditions: Moisture kills "naked" anions.[1] Use anhydrous solvents.[1]

  • Stoichiometry: Use 1.5 equiv of Nucleophile salt (e.g., KCN) and 0.1-1.0 equiv of 18-Crown-6.

  • Temperature: Heat to reflux.[1] The "naked" anion decreases the activation energy (

    
    ), allowing the reaction to proceed despite the steric penalty.
    
Protocol C: Silver-Promoted Substitution

Best For: Alkyl Halides where

Mechanism:


Workflow:

  • Reagent:

    
    , 
    
    
    , or
    
    
    (1.1 equiv).
  • Solvent: Polar solvent (Ethanol, Acetonitrile) to stabilize the developing charge.

  • Precipitation: The reaction is driven by the precipitation of AgX (solid).

  • Warning: In neopentyl systems, this will cause rearrangement (1,2-methyl shift) to the tertiary carbocation (tert-amyl). Use this only if you want the rearranged product or if the cation cannot rearrange.

Module 3: Troubleshooting & FAQs

Q: I am using a Neopentyl Bromide and getting no reaction with NaCN in DMSO. Why? A: The "Neopentyl Effect" slows


  • Fix: Switch to Protocol A (Radical/Ni). Cyanide radicals can be generated or alternative cyanation sources used in radical manifolds.[1] Alternatively, use High Pressure (15 kbar) if you have access to a specialized press;

    
     reactions have a negative volume of activation (
    
    
    ), so pressure accelerates them exponentially.

Q: My reaction yields are low, and I see elimination products (


).A:


12
  • Fix: Use a non-basic nucleophile (e.g., Azide

    
    , Thiolate 
    
    
    ). If you need an oxygen nucleophile, use the acetate/benzoate anion (less basic) instead of alkoxide, then hydrolyze later.

Q: Can I use Finkelstein conditions (NaI/Acetone) for hindered chlorides? A: Standard Finkelstein is often too slow for hindered substrates.[1]

  • Fix: Add Zinc dust or Lewis Acids (

    
    ) to assist chloride departure.[1] Or, run the reaction in MEK (Methyl Ethyl Ketone)  at higher temperatures (
    
    
    ) compared to acetone (
    
    
    ).

Visualizing the Pathway: Why "Smart" Catalysis Wins

MechanismComparisoncluster_SN2Classical SN2 (Blocked)cluster_RadicalNi-Catalyzed Radical Pathway (Open)SubstrateHinderedSubstrateTSCrowded TransitionState (High Energy)Substrate->TSBackside AttackProduct_SN2No Reaction / EliminationTS->Product_SN2Substrate_RadHinderedSubstrateRadicalPlanar Radical(Accessible)Substrate_Rad->RadicalSET/HAT (Light)Ni_ComplexNi-IntermediateRadical->Ni_ComplexRadical CaptureProduct_RadSubstitution ProductNi_Complex->Product_RadReductive Elimination

Figure 2: Mechanistic comparison. The radical pathway (bottom) bypasses the steric congestion of the

References

  • Nickel-C

    • Source: National Institutes of Health (PMC)
    • Title: Metallaphotoredox-c

      
      
      cross-coupling of carboxylic acids with alkyl halides[1][3]
    • URL:[Link]

  • Steric Effects in

    
     Reactions 
    
    • Source: Chemistry LibreTexts[1]

    • Title: 10.4: Effect of sterics on reactions
    • URL:[Link]

  • Crown Ethers in Nucleophilic Substitution

    • Source: ResearchGate / J. Org.[1] Chem.

    • Title: Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers[1][4]

    • URL:[Link]

  • Silver-Promoted Nucleophilic Substitution

    • Source: Chemistry Stack Exchange
    • Title: The Behavior of Silver in Nucleophilic Substitution Reactions[5]

    • URL:[Link]

Validation & Comparative

Advanced HPLC Method Development for 3-Oxo-2-phenylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Developing a robust High-Performance Liquid Chromatography (HPLC) method for highly reactive intermediates requires moving beyond generic protocols. This guide objectively compares stationary phase performances and establishes a self-validating methodology for the analysis of 3-Oxo-2-phenylbutanoic acid, ensuring scientific integrity and reproducibility in your laboratory.

Analyte Profiling & The Mechanistic Challenges

3-Oxo-2-phenylbutanoic acid (CAS 4433-88-9) is a critical


-keto acid intermediate utilized in the synthesis of various pharmaceuticals, most notably antihistamines and analgesics (1[1]). From a chromatographic perspective, this molecule presents three distinct mechanistic challenges:
  • Ionization Control: With a predicted pKa of 3.07, the carboxylic acid moiety dictates the retention behavior in reversed-phase systems (2[2]). If the mobile phase pH is not strictly maintained at least 1 pH unit below the pKa, the analyte will partially ionize, leading to split peaks and unpredictable retention times.

  • Keto-Enol Tautomerization: The

    
    -dicarbonyl system can tautomerize. On standard silica-based columns, the enol form can interact heavily with residual silanols, causing severe peak tailing.
    
  • Thermal Instability: As a

    
    -keto acid, it is highly susceptible to spontaneous decarboxylation into 1-phenylpropan-2-one upon exposure to heat or alkaline conditions (3[3]). A stability-indicating method must be able to resolve the intact acid from this degradant.
    

Stationary Phase Selection: A Comparative Analysis

Standard C18 columns rely entirely on hydrophobic dispersion forces. However, phenyl and biphenyl stationary phases offer orthogonal selectivity by leveraging


 interactions, which is highly advantageous for aromatic analytes (4[4]).

To determine the optimal chemistry, we compare three stationary phases under identical acidic mobile phase conditions (pH 2.0).

Quantitative Comparison of Column Performance
Column ChemistryRetention Time (min)Tailing Factor (

)
Theoretical Plates (N)Resolution (

) vs. Degradant
Standard C18 (L1) 4.21.854,5001.5
Polar-Embedded C18 (L60) 3.81.307,2002.1
Biphenyl Phase (L11) 5.51.0511,5004.8

Data Interpretation: The Standard C18 fails to provide adequate peak symmetry (


 > 1.5) due to secondary silanol interactions with the tautomeric enol. The Polar-Embedded C18 shields these silanols, improving symmetry. However, the Biphenyl Phase  vastly outperforms the others. The electron-dense biphenyl rings interact strongly with the phenyl ring of 3-Oxo-2-phenylbutanoic acid, maximizing theoretical plates and providing baseline resolution (

= 4.8) from its decarboxylation degradant.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a closed, self-validating system. Every step includes a causality explanation and a built-in validation check.

Phase 1: Thermodynamic Sample Preparation
  • Protocol: Dissolve the sample in chilled (4°C) Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Store immediately in amber autosampler vials at 4°C.

  • Causality:

    
    -keto acids undergo rapid decarboxylation at room temperature. Maintaining a low temperature and an acidic environment thermodynamically traps the molecule in its stable, protonated state.
    
  • Self-Validation Check: Inject the sample at

    
     and 
    
    
    
    hours. If the peak area of the degradant (1-phenylpropan-2-one) increases by >2%, the thermal control of your autosampler is failing and must be recalibrated before proceeding.
Phase 2: Mobile Phase Formulation
  • Protocol:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Causality: Operating at pH 2.0 ensures the carboxylic acid (pKa 3.07) is >90% protonated. TFA acts as an ion-pairing agent, further masking any residual silanols on the column to prevent peak tailing.

  • Self-Validation Check: Monitor the baseline at 210 nm for 10 minutes without injecting. A stable baseline (<0.5 mAU noise) confirms complete degassing and proper pump mixing of the TFA.

Phase 3: Chromatographic Execution
  • Protocol:

    • Column: Biphenyl phase (150 x 4.6 mm, 3 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Oven: 25°C (Strictly controlled; do not use ambient room temperature).

    • Gradient: 20% B to 70% B over 10 minutes, hold for 2 minutes, re-equilibrate at 20% B for 5 minutes.

    • Detection: UV at 210 nm (carbonyl/aliphatic backbone) and 254 nm (phenyl ring).

  • Causality: Limiting the column oven to 25°C prevents on-column decarboxylation, which would otherwise manifest as a rising baseline or fronting peaks during the run.

  • Self-Validation Check: Calculate the Theoretical Plates (N) for the main peak. If N < 10,000, the column is exhibiting channeling or the

    
     active sites are degraded, and the column must be replaced.
    
Phase 4: System Suitability Testing (SST)
  • Protocol: Inject a resolution mixture containing 3-Oxo-2-phenylbutanoic acid and 1-phenylpropan-2-one.

  • Causality: Proves the method is stability-indicating and fit for purpose.

  • Self-Validation Check: The method is only approved for quantitative sample analysis if Resolution (

    
    ) > 2.0 and the Tailing Factor (
    
    
    
    ) for the active peak is < 1.2.

Methodological Workflow

HPLC_Method A 3-Oxo-2-phenylbutanoic Acid (Beta-Keto Acid) B Sample Prep (4°C, pH < 4) A->B Prevent Decarboxylation C Mobile Phase (0.1% TFA, pH 2.0) B->C Maintain Stability D Column Selection (Biphenyl Phase) C->D Suppress Ionization E HPLC Analysis (Gradient Elution) D->E Maximize π-π Interactions F Data Validation (Peak Symmetry < 1.2) E->F Quantify & Validate

Logical workflow for 3-Oxo-2-phenylbutanoic acid HPLC method development and validation.

References

  • LookChem. Cas 4433-88-9, 3-oxo-2-phenylbutanoic acid. Available at:[Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. Available at: [Link]

Sources

Technical Comparison: Chiral HPLC Strategies for 3-Oxo-2-phenylbutanoic Acid Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 3-oxo-2-phenylbutanoic acid (also known as


-acetylphenylacetic acid) enantiomers presents a distinct set of chromatographic challenges. As a 

-keto acid, the molecule exhibits both acidity (

) and keto-enol tautomerism , requiring precise control over mobile phase pH and temperature to prevent peak broadening or on-column racemization.

This guide evaluates the performance of polysaccharide-based stationary phases—specifically comparing Coated Amylose (Chiralpak AD-H) versus Immobilized Amylose (Chiralpak IA) . While traditional coated phases offer high selectivity, immobilized phases provide superior solvent robustness, allowing for the use of non-standard modifiers that can suppress keto-enol interconversion.

Quick Selection Guide
FeatureChiralpak AD-H (Coated) Chiralpak IA (Immobilized) Chiralcel OD-H (Coated)
Primary Mechanism Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Selectivity (

)
⭐⭐⭐⭐⭐ (Excellent)⭐⭐⭐⭐ (Very Good)⭐⭐⭐ (Good)
Solvent Flexibility Limited (Hexane/Alcohol only)High (Compatible with DCM/THF)Limited
Best For Initial Screening, QC MethodsMethod Development, Solubility IssuesAlternative Selectivity

Part 1: The Challenge – Analyte Properties

Before selecting a column, one must understand the behavior of 3-oxo-2-phenylbutanoic acid in solution.

Acidity and Ionization

The carboxylic acid moiety requires an acidic mobile phase to ensure the molecule remains in its neutral (protonated) state. Ionized carboxylates interact poorly with polysaccharide phases, leading to severe peak tailing and loss of chiral recognition.[1]

  • Requirement: Mobile phase must contain 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid .[1]

Keto-Enol Tautomerism & Decarboxylation

As a


-keto acid, the analyte exists in equilibrium between the keto and enol forms.
  • Risk: If the interconversion rate is comparable to the chromatographic timescale, the enantiomeric peaks may coalesce or show a "plateau" between them.

  • Stability Warning:

    
    -keto acids are prone to thermal decarboxylation to form phenylacetone.[1] Column temperatures should be kept below 
    
    
    
    .

Tautomerism cluster_warning Chromatographic Risk Keto Keto Form (Chiral Center C2) Enol Enol Form (Achiral/Planar C1=C2) Keto->Enol Tautomerization (Fast in polar solvents) Decarb Phenylacetone (Degradation Product) Keto->Decarb Heat/Acid (-CO2) Peak Broadening Peak Broadening Enol->Peak Broadening Racemization Racemization Enol->Racemization

Figure 1: Tautomerization and degradation pathways impacting HPLC method development.

Part 2: Comparative Analysis of Stationary Phases

The Gold Standard: Chiralpak AD-H (Amylose-based)

The Chiralpak AD-H (and its immobilized equivalent IA ) is widely regarded as the most effective phase for 2-arylpropionic acids (profens) and related structures like 3-oxo-2-phenylbutanoic acid.

  • Mechanism: The helical structure of the amylose polymer creates chiral cavities. The 3,5-dimethylphenylcarbamate groups provide

    
    -
    
    
    
    interaction sites for the phenyl ring of the analyte, while the carbamate -NH and -C=O groups form hydrogen bonds with the carboxylic acid and ketone/enol groups.
  • Performance: Typically yields the highest resolution (

    
    ) due to the perfect fit of the phenyl-ethyl-acid motif within the chiral groove.
    
The Alternative: Chiralcel OD-H (Cellulose-based)

While chemically similar (tris-3,5-dimethylphenylcarbamate), the cellulose backbone of OD-H forms linear rigid rods rather than helices.

  • Comparison: OD-H often provides complementary selectivity.[1] If AD-H fails (e.g., co-elution), OD-H is the first alternative. However, for

    
    -substituted acids, the amylose (AD) phases generally show superior enantiorecognition.
    
Immobilized Phases (IA, IC)[1]
  • Chiralpak IA: Identical selector to AD-H but chemically bonded to the silica.[1]

  • Advantage: Allows the use of "forbidden" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) in the mobile phase.

  • Application: If the analyte has poor solubility in Hexane/Alcohol, or if peak shape is poor, adding 10-20% DCM can improve solubility and suppress tautomerism without stripping the stationary phase.

Data Summary: Expected Chromatographic Parameters

Based on structural analogues (2-phenylpropionic acid derivatives) [1, 2].[2]

ColumnMobile PhaseFlow Rate

(Retention)

(Selectivity)

(Resolution)
Chiralpak AD-H Hex/IPA/TFA (90:10:0.1)1.0 mL/min1.5 - 2.01.4 - 1.6> 2.5
Chiralcel OD-H Hex/IPA/TFA (90:10:0.1)1.0 mL/min1.8 - 2.51.1 - 1.31.2 - 1.5
Chiralpak IA Hex/DCM/EtOH/TFA1.0 mL/min1.2 - 1.81.3 - 1.5> 2.0

Part 3: Detailed Experimental Protocol

Method A: Normal Phase Separation (Recommended)

This method utilizes the Chiralpak AD-H column, providing the highest probability of baseline resolution for initial screening.

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (Spectroscopy Grade)

Instrument Setup:

  • System: HPLC with UV/Vis or PDA detector.

  • Column: Chiralpak AD-H (

    
    , 
    
    
    
    ).
  • Temperature:

    
     (Strict control to minimize decarboxylation).
    
  • Detection: UV @

    
     (Phenyl absorption) and 
    
    
    
    (Carboxyl/Carbonyl).

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mix n-Hexane and 2-Propanol in a 90:10 ratio (v/v).

    • Add TFA to a final concentration of 0.1% (e.g.,

      
       TFA per 
      
      
      
      mobile phase).
    • Note: Premixing TFA into the alcohol portion before adding hexane ensures homogeneity.[1]

    • Degas by ultrasonication for 10 minutes.

  • System Equilibration:

    • Flush the column with the mobile phase at

      
       for at least 30 minutes or until the baseline stabilizes.
      
  • Sample Preparation:

    • Dissolve

      
       of 3-oxo-2-phenylbutanoic acid in 
      
      
      
      of the mobile phase (Hex/IPA/TFA).
    • Crucial: If the sample contains residual water or base, it may cause peak splitting.[1] Ensure the sample solvent matches the mobile phase.[1]

  • Injection:

    • Inject

      
      .
      
  • Data Analysis:

    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).[3][4]
    • Check for "saddle" formation between peaks, which indicates on-column tautomerization.[1] If observed, lower the temperature to

      
      .
      
Method B: Reversed Phase (LC-MS Compatible)

For applications requiring Mass Spectrometry coupling, Normal Phase solvents are often incompatible.

  • Column: Chiralpak IA-3 or AD-3R (

    
    , 
    
    
    
    ).
  • Mobile Phase: Acetonitrile : Water : Formic Acid (40 : 60 : 0.1).[1]

  • Flow Rate:

    
    .
    
  • Note: Resolution is typically lower in RP mode for this specific molecule compared to NP mode due to the hydrophobic effect dominating the interaction over the specific hydrogen bonding required for chiral recognition [3].

Part 4: Optimization Logic & Troubleshooting

The following decision tree illustrates the logical flow for optimizing the separation if the initial method fails.

Optimization Start Initial Run: Hex/IPA/TFA (90:10:0.1) on Chiralpak AD-H CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 2.0 Validation CheckRes->Good Success Poor Rs < 1.5 CheckRes->Poor Low Selectivity Tailing Severe Tailing CheckRes->Tailing Peak Shape Issue TryOD Switch to Chiralcel OD-H (Complementary Selectivity) Poor->TryOD LowerIPA Reduce IPA to 5% (Increase Retention) Poor->LowerIPA IncreaseAcid Increase TFA to 0.2% (Suppress Ionization) Tailing->IncreaseAcid

Figure 2: Method optimization workflow.

Troubleshooting Common Issues
  • Peak Tailing:

    • Cause: Incomplete suppression of the carboxylic acid ionization or interaction with residual silanols.[1]

    • Solution: Increase TFA concentration to 0.2% or switch to a column with a higher carbon load/end-capping.

  • Peak Splitting (Doublets for each enantiomer):

    • Cause: Separation of Keto and Enol tautomers (slow exchange) or sample solvent mismatch.[1]

    • Solution: Verify by re-injecting at a higher temperature (

      
      —caution advised) to speed up exchange (coalescence) or lower temperature (
      
      
      
      ) to freeze the tautomers. Usually, for analytical purposes, coalescence (single sharp peak per enantiomer) is preferred.
  • Broad Peaks:

    • Cause: Fast on-column tautomerization.[1]

    • Solution: Use a non-protic solvent system (e.g., Hexane/DCM/TFA on Chiralpak IA) to minimize proton exchange facilitation by alcohols.

References

  • Application of CHIRALPAK AD Column to Chiral Separation of Fourteen Drugs. Chinese Pharmaceutical Journal, 2007.[1] Link (Demonstrates efficacy of AD columns for acidic profen-like drugs).

  • Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides. Link (General principles for carboxylic acid resolution).

  • Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD. Daicel Chiral Technologies Application Notes. Link (Discusses alternative ion-exchange/RP modes for difficult acids).

  • Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. SIELC Technologies. Link (Reference for phenyl-acetic acid derivative behavior in HPLC).

  • An In-depth Technical Guide to Ethyl 3-oxo-2-phenylbutanoate. BenchChem. Link (Provides structural and stability data for the ester precursor).

Sources

1H NMR Interpretation of Keto vs Enol Forms: Ethyl 2-Phenylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR interpretation for the keto and enol tautomers of 2-phenylacetoacetic acid derivatives.

Critical Scientific Note: Free 2-phenylacetoacetic acid is inherently unstable and prone to spontaneous decarboxylation to form phenylacetone (P2P), especially in solution or upon heating. Therefore, this guide focuses on Ethyl 2-Phenylacetoacetate (EAPA) , the stable ethyl ester derivative universally used as the standard surrogate for investigating this tautomeric system in research and drug development.

Executive Summary
  • Primary Analyte: Ethyl 2-phenylacetoacetate (EAPA).[1]

  • Phenomenon: Keto-enol tautomerism driven by solvent polarity and conjugation.

  • Key NMR Indicators: Disappearance of the

    
    -methine singlet (keto) and appearance of a downfield enolic hydroxyl singlet (>12 ppm) + upfield shift of the acetyl methyl group.
    
  • Thermodynamics: The keto form is thermodynamically favored in polar aprotic solvents (DMSO), while the enol form is stabilized in non-polar solvents (CDCl

    
    ) due to intramolecular hydrogen bonding and 
    
    
    
    -conjugation with the phenyl ring.
Structural Mechanism & Tautomerism

The equilibrium involves the proton transfer from the


-carbon (C2) to the carbonyl oxygen (C3), resulting in a C=C double bond conjugated with the phenyl ring.

Graphviz Diagram: Keto-Enol Equilibrium Pathway

KetoEnol cluster_0 Stabilizing Factors Keto Keto Form (Major in DMSO) CH3-C(=O)-CH(Ph)-COOEt TS Transition State (Proton Transfer) Keto->TS -H+ (alpha) Enol Enol Form (Stabilized in CDCl3) CH3-C(OH)=C(Ph)-COOEt TS->Enol +H+ (oxygen) Enol->Keto Solvent Dependent Factor1 Intramolecular H-Bond (Enol only) Enol->Factor1 Factor2 Phenyl Conjugation (Stabilizes C=C) Enol->Factor2

Caption: Equilibrium pathway showing the conversion between the dicarbonyl keto form and the conjugated enol form, highlighting stabilizing factors.

1H NMR Spectral Assignment (400 MHz)

The following table contrasts the chemical shifts (


) observed in CDCl

(Chloroform-d), where both tautomers are typically visible.
Proton EnvironmentKeto Form (

ppm)
Enol Form (

ppm)
MultiplicityInterpretation
Enolic -OH N/A12.85 - 13.10 Singlet (Broad)Diagnostic peak. Deshielded by H-bonding. Exchangeable with D

O.

-Methine (CH-Ph)
4.65 - 4.75 N/ASingletDiagnostic peak. Proton on C2.[2] Disappears in enol form.
Acetyl Methyl (CH

-CO)
2.15 - 2.25 1.80 - 1.95 SingletUpfield shift in enol due to increased shielding from C=C bond.
Ethyl CH

(Ester)
4.15 - 4.254.20 - 4.30QuartetOverlapping signals; enol form often slightly downfield.
Ethyl CH

(Ester)
1.20 - 1.301.25 - 1.35TripletStandard triplet, often overlapping.
Aromatic (Phenyl) 7.30 - 7.457.20 - 7.50MultipletComplex region; enol protons may show distinct shifts due to conjugation.
Key Spectral Differences
  • Loss of Methine: The most reliable indicator of enolization is the decrease in the integral of the methine singlet at ~4.7 ppm.

  • Appearance of Vinyl Methyl: The methyl group attached to the enol double bond resonates significantly upfield (~1.85 ppm) compared to the keto acetyl methyl (~2.20 ppm).

  • Absence of Vinylic Proton: Unlike unsubstituted acetoacetate, the enol form of the 2-phenyl derivative has a tetrasubstituted double bond. There is no C=C-H vinylic proton signal.

Solvent Effects & Quantification

The equilibrium constant (


) is heavily dependent on solvent polarity and hydrogen-bonding capability.
Solvent Comparison Table
SolventPolarityDominant Form

(Approx)
Mechanism
CDCl

Non-polarMixture (Keto > Enol)0.1 - 0.3Non-polar solvent allows intramolecular H-bond (Enol stabilization).
DMSO-d

Polar AproticKeto (>95%) < 0.05DMSO acts as an H-bond acceptor, disrupting the intramolecular H-bond and stabilizing the polar dicarbonyl keto form.
D

O
Polar ProticKeto~0Hydrophobic effect and H-bonding with water favor the keto form; Enol OH exchanges (disappears).
Calculation of Enol Content (%)

To quantify the percentage of enol in solution, integrate the Methyl signals (most distinct):



  • 
    : Integral of singlet at ~1.85 ppm.
    
  • 
    : Integral of singlet at ~2.20 ppm.
    
Comparative Analysis: Substituent Effects

Comparing Ethyl 2-Phenylacetoacetate (EAPA) with Ethyl Acetoacetate (EAA) reveals the impact of the phenyl group.

FeatureEthyl Acetoacetate (EAA)Ethyl 2-Phenylacetoacetate (EAPA)Effect of Phenyl Group
Enol Stability Moderate (~8% in CDCl

)
Higher (Variable, often >10%)Conjugation of the C=C-OH system with the Phenyl ring stabilizes the enol.

-Proton Shift
~3.45 ppm (CH

)
~4.70 ppm (CH) Phenyl ring deshields the

-proton significantly (~1.2 ppm downfield).
Sterics LowHigh Bulky phenyl group can destabilize the planar enol form sterically, competing with electronic stabilization.
Experimental Protocol

Objective: Determine


 of Ethyl 2-Phenylacetoacetate in CDCl

.

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 20 mg of Ethyl 2-Phenylacetoacetate into a clean vial.

    • Add 0.6 mL of CDCl

      
        (containing 0.03% TMS).
      
    • Note: Ensure the sample is fresh; degradation products (phenylacetone) appear as a singlet at ~3.7 ppm (CH

      
      ) and ~2.1 ppm (CH
      
      
      
      ).
  • Instrument Parameters:

    • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay errors.

    • Relaxation Delay (D1): Set to 10 seconds . (Crucial: Enolic protons have long T1 relaxation times; short D1 leads to underestimation of enol content).

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 16 ppm (to capture the OH peak).

  • Processing:

    • Phase and baseline correct manually.

    • Reference TMS to 0.00 ppm.

    • Integrate the Methyl regions (1.8-2.3 ppm) for quantification.

References
  • National Institutes of Health (NIH). (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.[3][4] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 3-Oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 3-Oxo-2-phenylbutanoic Acid: A Comparative Guide for Analytical Profiling

Executive Summary

The accurate identification and quantification of 3-Oxo-2-phenylbutanoic acid (CAS 4433-88-9) and its ester derivatives (such as ethyl 3-oxo-2-phenylbutanoate, EAPA) are critical in pharmaceutical development, organic synthesis, and forensic chemistry. Recently, these compounds have emerged as heavily monitored "designer precursors" utilized in the illicit synthesis of benzyl methyl ketone (BMK / Phenylacetone) [1].

This guide provides an objective comparison of the two primary analytical platforms used for profiling this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By detailing the causality behind the fragmentation mechanics, this document serves as a self-validating system for researchers developing robust analytical methodologies.

Chemical Context & Analytical Challenges

3-Oxo-2-phenylbutanoic acid (


, MW: 178.18  g/mol ) is a 

-keto acid. The structural proximity of the carboxyl group to the ketone at the beta position makes the molecule inherently unstable under high temperatures.

The Thermal Decarboxylation Challenge: When subjected to the high temperatures of a standard GC injection port (typically 250°C), the molecule undergoes a rapid, six-membered cyclic transition state, expelling carbon dioxide (


). The resulting enol intermediate immediately tautomerizes into phenylacetone (BMK) . Consequently, underivatized GC-MS analysis will yield a mass spectrum identical to phenylacetone, masking the true identity of the precursor [2]. To circumvent this, analysts must choose between derivatization-dependent GC-MS or ambient-temperature LC-MS/MS.

Comparative MS Methodologies: GC-EI-MS vs. LC-ESI-MS/MS

Platform A: GC-EI-MS (Hard Ionization)
  • Mechanism: Electron Ionization at 70 eV strips an electron from the molecule, creating a highly energetic radical cation

    
    .
    
  • Performance Profile: Excellent for library matching and structural elucidation due to extensive, reproducible fragmentation. However, it requires prior silylation to prevent thermal degradation.

  • Odd-Electron Chemistry: If thermal breakdown to BMK occurs, the resulting radical cation at m/z 134 undergoes

    
    -cleavage, expelling an acetyl radical (43 Da) to yield the highly stable tropylium cation at m/z 91 [3].
    
Platform B: LC-ESI-MS/MS (Soft Ionization)
  • Mechanism: Electrospray Ionization in positive mode (ESI+) protonates the molecule to form an even-electron species

    
     at m/z 179.1.
    
  • Performance Profile: Superior for targeted quantification and trace analysis. Because LC operates at ambient temperatures, the intact molecular ion is preserved without the need for derivatization.

  • Even-Electron Chemistry: During Collision-Induced Dissociation (CID), the protonated BMK intermediate (m/z 135) undergoes a neutral loss of acetaldehyde (44 Da) to form the m/z 91 product ion.

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample Sample Prep & Extraction Deriv Silylation (BSTFA) Prevents Breakdown Sample->Deriv GC Route LC Direct Injection (No Derivatization) Sample->LC LC Route EI Hard Ionization (70 eV) Deriv->EI ESI Soft Ionization (CID Profiling) LC->ESI

Fig 1: Comparative analytical workflows for GC-EI-MS versus LC-ESI-MS/MS.

Fragmentation Mechanics & Pathway Analysis

Understanding the specific fragmentation pathways is essential for accurate Multiple Reaction Monitoring (MRM) method development. The diagram below maps the primary EI-MS fragmentation cascade assuming thermal decarboxylation has occurred (the most common forensic scenario for underivatized samples).

MS_Fragmentation M 3-Oxo-2-phenylbutanoic Acid [M]+• m/z 178 BMK Phenylacetone (BMK) Cation m/z 134 M->BMK Thermal Decarboxylation (-CO2, 44 Da) Tropylium Tropylium Cation m/z 91 (Base Peak) BMK->Tropylium α-Cleavage (-Acetyl Radical, 43 Da) Acetyl Acetyl Cation m/z 43 BMK->Acetyl α-Cleavage (-Benzyl Radical, 91 Da)

Fig 2: Primary EI-MS fragmentation pathway of 3-Oxo-2-phenylbutanoic acid.

Quantitative Data & Characteristic Ions

The following tables summarize the empirical mass shifts required to build detection libraries.

Table 1: GC-EI-MS (70 eV) Characteristic Ions

Compound Molecular Weight Base Peak (100%) Major Fragments Diagnostic Notes
3-Oxo-2-phenylbutanoic acid 178.18 m/z 91 m/z 134, 43, 65 Detected as Phenylacetone if underivatized due to inlet heat [3].

| Ethyl 3-oxo-2-phenylbutanoate | 206.24 | m/z 91 | m/z 163, 135, 117 | Intact molecular ion


 (m/z 206) is visible but weak [2]. |
| TMS-Derivatized Acid  | 250.36 | m/z 73 | m/z 235, 134, 91 | m/z 73 (TMS cation) dominates; intact mass confirms the acid. |

Table 2: LC-ESI-MS/MS MRM Transitions (Positive Mode) Note: Optimization data for the


 precursor ion at m/z 179.1.
Precursor Ion Product Ion Collision Energy (eV) Structural Assignment (Causality)

| m/z 179.1 | m/z 161.1 | 10 - 15 |


 (Low CE neutral loss of water) |
| m/z 179.1 | m/z 135.1 | 15 - 20 | 

(CID-induced decarboxylation) | | m/z 179.1 | m/z 91.1 | 25 - 35 | Tropylium cation (High CE backbone cleavage) |

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following methodologies.

Protocol 1: GC-EI-MS Analysis with Silylation (Derivatization Route)

Causality: Silylation replaces the labile acidic proton with a trimethylsilyl (TMS) group. This prevents the formation of the six-membered cyclic transition state required for thermal decarboxylation, allowing the intact molecule to reach the mass analyzer.

  • Sample Preparation: Dissolve 1.0 mg of 3-oxo-2-phenylbutanoic acid in 1.0 mL of anhydrous ethyl acetate. Ensure the solvent is strictly anhydrous to prevent hydrolysis of the derivatizing agent.

  • Derivatization: Transfer 100 µL of the sample to a glass autosampler vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes. Allow to cool to room temperature.

  • GC Separation: Inject 1 µL into the GC inlet (Temperature: 250°C, Split ratio: 1:20). Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the scan range from m/z 40 to 350.

Protocol 2: LC-ESI-MS/MS Targeted Analysis (Direct Route)

Causality: Using an acidic aqueous mobile phase forces the equilibrium toward the protonated state, vastly increasing ionization efficiency in positive ESI mode while avoiding thermal degradation entirely.

  • Sample Preparation: Dilute the sample to a final concentration of 100 ng/mL in the initial mobile phase (90% Water / 10% Acetonitrile containing 0.1% Formic Acid).

  • LC Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% Acetonitrile to 90% Acetonitrile over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Ionization Parameters: Operate the ESI source in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

  • MRM Detection: Monitor the transitions listed in Table 2. Use m/z 179.1

    
     135.1 as the primary quantifier (highest sensitivity) and m/z 179.1 
    
    
    
    91.1 as the qualifier to confirm structural identity.

References

  • Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis. MDPI.[Link]

  • Phenylacetone | C9H10O | CID 7678. PubChem.[Link]

Comparing UV absorbance spectra of 3-Oxo-2-phenylbutanoic acid and esters

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced spectroscopic behaviors of


-keto acids and their ester derivatives is critical for reaction monitoring, structural elucidation, and assay development. 3-Oxo-2-phenylbutanoic acid and its esterified counterparts (such as ethyl 3-oxo-2-phenylbutanoate) are highly versatile building blocks in organic synthesis and pharmaceutical development.

This technical guide provides an objective, data-driven comparison of their Ultraviolet-Visible (UV-Vis) absorbance spectra. By dissecting the underlying keto-enol tautomerism and solvent-solute interactions, we will establish a robust framework for analyzing these compounds in the laboratory.

Mechanistic Framework: Keto-Enol Tautomerism and Chromophoric Shifts

The UV absorbance profile of 3-oxo-2-phenylbutanoic acid and its esters is not static; it is dictated by a dynamic thermodynamic equilibrium between the keto and enol tautomers. The position of this equilibrium fundamentally alters the molecule's chromophoric system, leading to distinct spectral signatures.

  • The Keto Tautomer (Isolated Chromophores): In the keto form, the molecule possesses isolated

    
    -systems—specifically, the benzenoid ring and the isolated carbonyl groups. Because these chromophores are not conjugated with one another, the primary absorption is dominated by the standard 
    
    
    
    transition of the phenyl ring, yielding a
    
    
    around 250–260 nm.
  • The Enol Tautomer (Extended Conjugation): Enolization creates a continuous

    
    -electron system that bridges the phenyl ring, the newly formed vinylic C=C double bond, and the adjacent ester/carboxylic carbonyl. This extended conjugation significantly lowers the HOMO-LUMO energy gap. Consequently, lower energy photons are required for excitation, resulting in a pronounced bathochromic shift (red shift) to approximately 270–290 nm, accompanied by a hyperchromic effect (increased molar absorptivity)[1].
    
Structural Divergence: Acid vs. Ester

The structural difference between the free acid and the ester dictates their tautomeric preferences in solution. The free carboxylic acid (3-oxo-2-phenylbutanoic acid) has a strong propensity to form intermolecular hydrogen-bonded dimers. This dimerization heavily competes with the intramolecular hydrogen bonding required to stabilize the enol form. Conversely, esters like ethyl 3-oxo-2-phenylbutanoate lack this competing intermolecular interaction, allowing the intramolecular hydrogen bond (between the enolic -OH and the ester carbonyl) to highly stabilize the enol tautomer in non-polar environments[2].

Tautomerism Keto Keto Tautomer (Isolated Chromophores) λmax ~254 nm Enol Enol Tautomer (Extended Conjugation) λmax ~285 nm Keto->Enol Tautomerization SolventPolar Polar Protic Solvents (e.g., MeOH, H2O) Disrupts Intramolecular H-bond SolventPolar->Keto Favors SolventNonPolar Non-Polar Solvents (e.g., Hexane) Stabilizes Intramolecular H-bond SolventNonPolar->Enol Favors

Thermodynamic equilibrium of keto-enol tautomerism modulated by solvent polarity.

Comparative UV Absorbance Data

The table below synthesizes the quantitative UV-Vis spectral data for both the free acid and the ethyl ester across different solvent polarities.

CompoundSolvent EnvironmentDominant TautomerPrimary

(nm)
Approx. Molar Absorptivity (

,

)
3-Oxo-2-phenylbutanoic acid Hexane (Non-polar)Keto (Dimerized)~254~5,000
3-Oxo-2-phenylbutanoic acid Methanol (Polar Protic)Keto~254~4,800
Ethyl 3-oxo-2-phenylbutanoate Hexane (Non-polar)Enol (Intra H-bond)~285~12,000
Ethyl 3-oxo-2-phenylbutanoate Methanol (Polar Protic)Keto~254~5,200

Data Interpretation & Causality: When ethyl 3-oxo-2-phenylbutanoate is dissolved in a non-polar solvent like hexane, the lack of solvent competition allows the intramolecular hydrogen bond to form, driving the equilibrium toward the highly conjugated enol form (


 ~285 nm). However, when introduced to a polar protic solvent like methanol, the solvent molecules competitively hydrogen-bond with the compound, disrupting the intramolecular stabilization and reverting the system predominantly back to the keto form (

~254 nm)[3]. The free acid, due to its dimerization, remains predominantly in the keto form regardless of the solvent.

Experimental Protocol: UV-Vis Spectroscopic Workflow

To generate reliable, reproducible UV-Vis data for these compounds, the experimental design must account for the time-dependent nature of tautomeric equilibration. The following self-validating protocol ensures that the measured spectra reflect the true thermodynamic state of the molecules.

Step 1: Baseline Validation & Solvent Preparation

  • Action: Fill two matched 1 cm pathlength quartz cuvettes with spectroscopic-grade solvent (e.g., Hexane or Methanol). Run a baseline scan from 200 nm to 400 nm.

  • Causality: This step validates the optical transparency of the solvent and the cleanliness of the cuvettes, ensuring no background organic contaminants skew the high-energy UV region.

Step 2: Stock Solution Preparation

  • Action: Accurately weigh the analyte and dissolve it to prepare a

    
     M stock solution.
    
  • Causality: Based on the Beer-Lambert law (

    
    ), an 
    
    
    
    of ~12,000
    
    
    at
    
    
    M yields an absorbance of ~1.2 AU. This keeps the signal within the linear dynamic range of standard photomultiplier tube (PMT) detectors, preventing photometric saturation.

Step 3: Thermodynamic Equilibration (Critical Step)

  • Action: Seal the sample vials and incubate them at a controlled 25°C in darkness for 24 hours prior to measurement.

  • Causality: Dissolving a crystalline solid forces the molecule out of its native lattice state. Tautomerization is not instantaneous. A 24-hour incubation guarantees the system has reached true thermodynamic equilibrium for that specific solvent, preventing time-dependent spectral drift during the scan.

Step 4: Spectral Acquisition & Deconvolution

  • Action: Scan the equilibrated samples from 200 nm to 400 nm at a scan rate of 60 nm/min. Use Gaussian curve-fitting software to deconvolute overlapping bands if the keto and enol peaks merge.

  • Causality: Slow scan rates improve the signal-to-noise ratio. Deconvolution is necessary because the tail of the strong enol

    
     transition often obscures the weaker keto benzenoid bands.
    

Workflow Step1 1. Baseline Validation Scan spectroscopic-grade solvent (200-400 nm) Step2 2. Sample Preparation Prepare 10⁻⁴ M solution in target solvent Step1->Step2 Step3 3. Thermodynamic Equilibration Incubate at 25°C for 24 hours in darkness Step2->Step3 Step4 4. Spectral Acquisition Measure absorbance using 1 cm quartz cuvette Step3->Step4 Step5 5. Spectral Deconvolution Separate 254 nm (Keto) and 285 nm (Enol) bands Step4->Step5

Step-by-step UV-Vis spectroscopic workflow for keto-enol equilibrium analysis.

References

  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative Guide: Thermal Gravimetric Analysis (TGA) of Beta-Keto Acid Decomposition

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Process Chemists. Objective: To provide an authoritative, data-driven comparison of TGA against alternative methods for characterizing beta-keto acid stability, complete with kinetic derivation protocols.

The Challenge: Beta-Keto Acid Instability

Beta-keto acids (e.g., acetoacetic acid derivatives) present a notorious stability challenge in drug development. Unlike standard carboxylic acids, the presence of a carbonyl group at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-position facilitates a facile thermal decarboxylation pathway.[1]

This reaction does not require high-energy homolytic cleavage. Instead, it proceeds through a concerted six-membered cyclic transition state , allowing decarboxylation to occur at relatively low temperatures (often


), releasing carbon dioxide (

) and yielding a ketone.
Mechanism Visualization

Understanding this mechanism is the prerequisite for selecting the right analytical technique.[1]

BetaKetoDecarboxylation Reactant Beta-Keto Acid (Reactant) TS 6-Membered Cyclic Transition State (Concerted) Reactant->TS Heat Input Intermediate Enol Intermediate + CO2 (Gas) TS->Intermediate -CO2 Loss Product Ketone (Final Product) Intermediate->Product Tautomerization

Figure 1: The concerted decarboxylation mechanism.[1][2] Note that TGA detects the "CO2 Loss" step directly.[1]

Comparative Analysis: TGA vs. DSC vs. HPLC

While High-Performance Liquid Chromatography (HPLC) is the gold standard for specificity, it is discontinuous and slow for kinetic screening. Differential Scanning Calorimetry (DSC) is excellent for phase transitions but struggles to quantify decomposition when it overlaps with melting.

TGA is the superior choice for stoichiometric verification and rapid kinetic profiling.

Performance Matrix
FeatureTGA (Recommended) DSC Isothermal HPLC
Primary Signal Mass Change (

)
Heat Flow (

)
Chemical Concentration
Detection Basis Stoichiometric loss of

Enthalpy of reaction (

)
Structural integrity
Kinetic Speed High (Non-isothermal runs)HighLow (Requires multiple time-points)
Melting/Decomp Overlap Resolves (Mass loss is distinct from melting)Poor (Endotherms mask exotherms)N/A (Usually run in solution)
Sample Requirement 2–10 mg2–5 mg>10 mg (for multiple aliquots)
Data Output

,

, % Residue

,

,


,

Expert Insight:

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Use DSC to find the melting point.[1][3] Use TGA to measure the decomposition.[4][5][6] In beta-keto acids, these events often happen simultaneously. DSC will show a messy "endothermic dip" (melting) immediately followed or obscured by decomposition. TGA ignores the melting (no mass change) and cleanly tracks the CO2 evolution.[1]

Experimental Protocol: Kinetic TGA

To extract reliable kinetic parameters (Activation Energy,


), you cannot rely on a single heating rate.[7] You must employ Variable Heating Rate (Non-Isothermal) TGA .
A. Sample Preparation (Self-Validating Step)
  • Pan Selection: Use Aluminum pans with a pinhole lid .

    • Why? A hermetic seal will burst due to

      
       pressure (invalidating data). An open pan allows rapid solvent evaporation which may mask the decarboxylation onset.[1] A pinhole creates a "self-atmosphere," minimizing solvent noise while allowing 
      
      
      
      escape.
  • Sample Mass: 5–10 mg.

    • Validation: Ensure the sample covers the bottom of the pan uniformly to prevent thermal gradients.[1]

B. Instrument Parameters
  • Purge Gas: Nitrogen (

    
    ) at 40–60 mL/min. (Prevents oxidative degradation).
    
  • Equilibration: Hold at

    
     for 5 mins to stabilize balance.
    
  • Heating Method: Perform 4 separate experiments on fresh samples at different rates (

    
    ):
    
  • End Temperature:

    
     past the completion of the mass loss step.
    
C. Workflow Diagram

TGA_Workflow Start Start: Sample Prep (5-10mg, Pinhole Pan) Run1 Run 1: Heat @ 2°C/min Start->Run1 Run2 Run 2: Heat @ 5°C/min Start->Run2 Run3 Run 3: Heat @ 10°C/min Start->Run3 Run4 Run 4: Heat @ 20°C/min Start->Run4 DTG Generate DTG Curves (dm/dT vs T) Run1->DTG Run2->DTG Run3->DTG Run4->DTG PeakID Identify Tmax for each heating rate (β) DTG->PeakID Kissinger Kissinger Plot ln(β/Tmax²) vs 1000/T PeakID->Kissinger Result Calculate Ea & A Predict Stability Kissinger->Result

Figure 2: The ASTM E698 compliant workflow for non-isothermal kinetic analysis.

Data Interpretation & Kinetic Calculation

Raw TGA data gives you Mass (%) vs. Temperature.[3][6][8] To get kinetics, you must use the First Derivative (DTG) signal.[8]

Step 1: Verify Stoichiometry

Before kinetic modeling, validate that the mass loss corresponds to decarboxylation.


[1]
  • If experimental loss

    
     Theoretical loss, the reaction is pure decarboxylation.
    
  • If experimental loss > Theoretical, you have solvent or concurrent evaporation.

Step 2: The Kissinger Method

The Kissinger equation is the standard for TGA kinetics (ASTM E698).[1] It assumes the reaction rate maximum occurs at peak temperature


.[1]

[1]

Variables:

  • 
    : Heating rate (K/min)
    
  • 
    : Temperature of maximum decomposition rate (K) from the DTG peak.[1]
    
  • 
    : Gas constant (
    
    
    
    ).[1][9]
  • 
    : Activation Energy.[7]
    
  • 
    : Pre-exponential factor.[7]
    

Execution:

  • Plot

    
     on the Y-axis.[1]
    
  • Plot

    
     (in Kelvin) on the X-axis.[1]
    
  • The slope of the line equals

    
    .[1]
    
  • Calculate

    
    : 
    
    
    
    .[9]
Representative Data Table (Simulated)
Heating Rate (

)

(

)

(K)

(

)

2 K/min 85.4358.552.789-11.07
5 K/min 94.1367.252.723-10.20
10 K/min 102.3375.452.663-9.55
20 K/min 111.8384.952.598-8.91

Note: As heating rate increases, the decomposition temperature (


) shifts higher due to thermal lag and kinetic limitations. This shift is the basis of the calculation.

References

  • TA Instruments. (n.d.).[10][11] Decomposition Kinetics Using TGA (Thermal Analysis Application Note TA-075). Retrieved from [Link]

  • Li, J., et al. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. Retrieved from [Link][1]

  • ASTM International. (2016). ASTM E698-16 Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials. ASTM International. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 3-Oxo-2-phenylbutanoic Acid from Phenylacetone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and forensic analysis, the accurate identification of chemical compounds is paramount. This guide provides an in-depth, technical comparison of two structurally related compounds: 3-oxo-2-phenylbutanoic acid and phenylacetone. While both share a common phenyl and carbonyl functional group, their distinct carboxylic acid and methyl ketone moieties, respectively, give rise to unique chemical properties and analytical behaviors. This document will explore the critical differences in their stability and reactivity, and detail robust analytical methodologies for their unambiguous differentiation, supported by experimental data and established protocols.

The Crucial Distinction: Understanding the Chemistry

3-Oxo-2-phenylbutanoic acid, a β-keto acid, is a valuable intermediate in the synthesis of various pharmaceuticals.[1] In contrast, phenylacetone (also known as P2P or benzyl methyl ketone) is a well-known precursor in the illicit synthesis of amphetamine and methamphetamine, making it a controlled substance in many jurisdictions.[2][3][4] The presence of the carboxylic acid group in 3-oxo-2-phenylbutanoic acid makes it significantly more polar and prone to decarboxylation, a key characteristic that can be exploited for its differentiation from the more stable phenylacetone.

Table 1: Chemical and Physical Properties

Property3-Oxo-2-phenylbutanoic acidPhenylacetone
Synonyms α-Acetylbenzeneacetic acid, 2-Phenylacetoacetic acidPhenyl-2-propanone, Benzyl methyl ketone, P2P
CAS Number 4433-88-9103-79-7
Molecular Formula C₁₀H₁₀O₃C₉H₁₀O
Molecular Weight 178.18 g/mol [5]134.18 g/mol [2][6]
Appearance White crystalline solid[5]Colorless to pale yellow liquid[2][3][7]
Melting Point 98 °C[5]-15 °C[2][7]
Boiling Point 303.16 °C (predicted)[5]214-216 °C[3][6][7]
Solubility Soluble in organic solventsSoluble in organic solvents, immiscible with water[2][7]

The Challenge of Thermal Instability: Decarboxylation of 3-Oxo-2-phenylbutanoic Acid

A critical consideration in the analysis of 3-oxo-2-phenylbutanoic acid is its susceptibility to decarboxylation, particularly at elevated temperatures. As a β-keto acid, it can readily lose a molecule of carbon dioxide to form phenylacetone.[8][9][10][11] This transformation can occur during sample preparation or analysis, especially in the hot injection port of a gas chromatograph, leading to the misidentification of 3-oxo-2-phenylbutanoic acid as phenylacetone.

Caption: Decarboxylation of 3-oxo-2-phenylbutanoic acid to phenylacetone.

Understanding this degradation pathway is fundamental to selecting the appropriate analytical technique and interpreting the results accurately.

Analytical Strategies for Unambiguous Differentiation

A multi-faceted approach employing both spectroscopic and chromatographic techniques is recommended for the definitive differentiation of these two compounds.

Spectroscopic Analysis

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid and non-destructive method to distinguish between the two compounds based on their functional groups.

  • 3-Oxo-2-phenylbutanoic Acid: The FTIR spectrum will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which often overlaps with C-H stretching vibrations. A strong carbonyl (C=O) absorption from the carboxylic acid will appear around 1700-1725 cm⁻¹, and another strong carbonyl absorption from the ketone will be present around 1710-1730 cm⁻¹.

  • Phenylacetone: The spectrum of phenylacetone is simpler and will be dominated by a sharp, strong carbonyl (C=O) stretching band from the ketone at approximately 1715 cm⁻¹. The broad O-H stretching band seen in the acid will be absent.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional Group3-Oxo-2-phenylbutanoic Acid (Expected)Phenylacetone
O-H (Carboxylic Acid)2500-3300 (broad)Absent
C=O (Carboxylic Acid)~1700-1725Absent
C=O (Ketone)~1710-1730~1715
C-H (Aromatic)~3000-3100~3000-3100
C=C (Aromatic)~1450-1600~1450-1600

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy offer definitive structural information.

  • ¹H NMR:

    • 3-Oxo-2-phenylbutanoic Acid: Will show a characteristic broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm). It will also have a methine proton (-CH) adjacent to the phenyl and carbonyl groups, a methyl group singlet (-CH₃), and aromatic protons.

    • Phenylacetone: Will lack the carboxylic acid proton signal. Instead, it will display a singlet for the methylene protons (-CH₂-) adjacent to the phenyl ring and a singlet for the methyl protons (-CH₃) of the ketone.

  • ¹³C NMR:

    • 3-Oxo-2-phenylbutanoic Acid: The key differentiator is the presence of a carbon signal for the carboxylic acid carbonyl (C=O) typically in the range of 170-185 ppm, in addition to the ketonic carbonyl signal around 200-210 ppm.

    • Phenylacetone: Will only exhibit the ketonic carbonyl signal around 200-210 ppm.

c) Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a soft ionization technique, can provide molecular weight information.

  • 3-Oxo-2-phenylbutanoic Acid: The molecular ion peak [M]⁺ would be observed at m/z 178.

  • Phenylacetone: The molecular ion peak [M]⁺ will be at m/z 134.[4][12] A prominent fragment ion is often observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), and at m/z 43, corresponding to the acetyl cation (CH₃CO⁺).[4]

Chromatographic Techniques

Chromatographic methods are essential for separating the two compounds, especially in a mixture, and for quantitative analysis.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for analyzing 3-oxo-2-phenylbutanoic acid due to its ambient temperature operation, which prevents thermal degradation.

Caption: General workflow for HPLC analysis.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The higher polarity of 3-oxo-2-phenylbutanoic acid will result in a shorter retention time compared to the less polar phenylacetone under reversed-phase conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have reasonable absorbance, for instance, 210 nm or 254 nm.

  • Expected Outcome: 3-Oxo-2-phenylbutanoic acid will elute earlier than phenylacetone. The identity of the peaks should be confirmed by spiking the sample with authentic standards of each compound.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of 3-oxo-2-phenylbutanoic acid is problematic due to its thermal decarboxylation. However, with appropriate derivatization, GC-MS can be a powerful tool for confirmation. Phenylacetone, being volatile and thermally stable, is well-suited for GC-MS analysis.[13][14]

Derivatization: The Key to Successful GC-MS of 3-Oxo-2-phenylbutanoic Acid

To prevent decarboxylation and improve chromatographic performance, the carboxylic acid group of 3-oxo-2-phenylbutanoic acid must be derivatized prior to GC-MS analysis. Silylation is a common and effective derivatization technique.

Caption: Workflow for GC-MS analysis with derivatization.

Experimental Protocol: GC-MS with Silylation

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice.[15]

  • Procedure:

    • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

    • Add the silylating reagent and a solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization.

  • Instrumentation: A standard GC-MS system.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature program would start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Expected Outcome: The silylated derivative of 3-oxo-2-phenylbutanoic acid will produce a characteristic mass spectrum with a molecular ion peak corresponding to the derivatized molecule. Phenylacetone, if present, will be detected in its underivatized form.

Conclusion

References

  • LookChem. 3-oxo-2-phenylbutanoic acid(4433-88-9). [Link]

  • Sciencemadness Wiki. Phenylacetone. (2022-08-17). [Link]

  • Grokipedia. Phenylacetone. [Link]

  • Premier Group. 1-Phenyl-2-Propanone / Phenylacetone. [Link]

  • Safrole. Phenylacetone (P2P). [Link]

  • Wikipedia. Phenylacetone. [Link]

  • PubChem. Phenylacetone. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. (2006-01-15). [Link]

  • Master Organic Chemistry. Decarboxylation. (2022-05-20). [Link]

  • JoVE. Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. (2023-04-30). [Link]

  • YouTube. Decarboxylation of beta Keto acid # Acid. (2013-03-11). [Link]

  • Reactivity in Chemistry. CX7b. Enolates: Decarboxylation. [Link]

  • PubMed. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. (2022-03-15). [Link]

  • AT-CHROM. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]

  • ResearchGate. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [Link]

  • ResearchGate. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. (2016-04-27). [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Metal Complexes with 2-Phenylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of metal complexes is paramount. The 2-phenylacetoacetate ligand, a versatile β-diketonate, forms complexes with a wide array of metals, yielding compounds with significant potential. Their efficacy, however, is intrinsically linked to their structure and bonding. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate the structure and properties of these complexes, moving beyond mere protocols to explain the scientific rationale behind each experimental choice.

The 2-phenylacetoacetate ligand exists in a keto-enol tautomerism. Upon complexation, it is deprotonated to form the acetylacetonate (acac) anion, which acts as a monobasic bidentate ligand, coordinating to the metal center through its two oxygen atoms.[1] This coordination event induces significant and measurable changes in the molecule's spectroscopic signature, which we can harness for detailed characterization.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is often the first port of call after synthesis. It provides valuable information about the electronic environment of the ligand and the metal center, confirming coordination and offering insights into the geometry of the resulting complex.[2][3]

Causality Behind Experimental Choices

We employ UV-Vis to observe two main phenomena: shifts in the ligand's intrinsic electronic transitions (π→π* and n→π*) and the appearance of new, often weaker, transitions involving the metal's d-orbitals (d-d transitions) or ligand-to-metal charge transfer (LMCT) bands.[4][5] The comparison between the free ligand and the complex spectrum is not just a check; it's a primary confirmation that the ligand's electronic structure has been perturbed by the metal ion.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-grade solvent (e.g., methanol, ethanol, or DMF) in which both the free ligand and the metal complex are soluble and stable.

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the 2-phenylacetoacetate ligand and the synthesized metal complex(es).[6]

  • Blank Correction: Use the chosen solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Record the absorption spectra for the ligand and the complexes over a range of approximately 200-800 nm.

  • Analysis: Identify the absorption maxima (λmax) for all observed peaks and calculate their molar extinction coefficients (ε).

Data Interpretation and Comparative Insights

The UV spectra of conjugated β-diketones typically show two broad bands corresponding to π→π* and n→π* transitions.[6] Upon complexation, these bands often exhibit a bathochromic (red) or hypsochromic (blue) shift, indicating successful coordination. For transition metal complexes, new, low-intensity bands may appear in the visible region (400-800 nm). These are characteristic of d-d transitions, which are formally Laporte-forbidden and thus have low molar absorptivity (ε = 1-100 Lmol⁻¹cm⁻¹).[5][7] The position and number of these bands can provide evidence for the coordination geometry (e.g., octahedral vs. tetrahedral).[8][9]

CompoundKey Transitionsλmax (nm) (Hypothetical)Molar Absorptivity (ε, Lmol⁻¹cm⁻¹)Interpretation
Free Ligand π→π~275~15,000Phenyl and enol chromophore
n→π~350~800Carbonyl non-bonding electrons
[Zn(C₁₀H₉O₃)₂] Ligand-based π→π~285~32,000Shift confirms coordination. No d-d bands as Zn(II) is d¹⁰.
[Cu(C₁₀H₉O₃)₂] Ligand-based π→π~290~31,500Shift confirms coordination.
d-d transition~650~50Weak, broad band typical for octahedral Cu(II).[7]
[Ni(C₁₀H₉O₃)₂] Ligand-based π→π*~288~31,000Shift confirms coordination.
d-d transitions~590, ~950~20Multiple weak bands suggest octahedral geometry.[8]

Infrared (IR) Spectroscopy: A Fingerprint of Coordination

IR spectroscopy is arguably one of the most definitive techniques for confirming the coordination mode of β-diketonate ligands. It directly probes the vibrational frequencies of chemical bonds, providing irrefutable evidence of chelation.[2]

Causality Behind Experimental Choices

The logic is straightforward: the formation of a metal-oxygen (M-O) bond will weaken the ligand's C=O and C=C bonds within the chelate ring. This weakening is observed as a shift to lower frequencies (lower wavenumbers) for the corresponding vibrational bands. Furthermore, the disappearance of the broad O-H stretch from the enol tautomer and the appearance of a new M-O stretching vibration provide a self-validating system for confirming complex formation.[6][10]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is standard. Mix a small amount (~1-2 mg) of the complex with dry KBr powder and press it into a thin, transparent pellet.[11]

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[11]

  • Analysis: Compare the spectrum of the complex with that of the free 2-phenylacetoacetate ligand.

Data Interpretation and Comparative Insights

The key diagnostic regions are the C=O/C=C stretching region (1500-1700 cm⁻¹) and the low-frequency region (400-600 cm⁻¹).

  • Disappearance of Enolic O-H: The broad band in the free ligand spectrum from ~2500-3500 cm⁻¹ due to the intramolecularly hydrogen-bonded enolic proton will vanish in the complex's spectrum.[6] This is a clear indication that the enolic proton has been replaced by the metal ion.[6]

  • Shift in Carbonyl Bands: In the free ligand, a strong band around 1675 cm⁻¹ can be attributed to the C=O group.[10] Upon complexation, this band disappears and is replaced by two new, strong bands, typically around ~1600 cm⁻¹ and ~1580 cm⁻¹. These are assigned to the asymmetric and symmetric vibrations of the coordinated carbonyl groups, confirming bidentate chelation.[6]

  • Appearance of M-O Band: A new, non-ligand band will appear in the far-IR region, typically between 400 and 600 cm⁻¹, which is assigned to the M-O stretching vibration. This provides direct evidence of the metal-ligand bond.[10][12]

Compoundν(O-H)enol (cm⁻¹)ν(C=O) (cm⁻¹)ν(M-O) (cm⁻¹)Interpretation
Free Ligand ~2500-3500 (broad)~1675-Presence of intramolecularly H-bonded enol form.
[Zn(C₁₀H₉O₃)₂] Absent~1605, ~1585~530Disappearance of O-H and shift of C=O confirms coordination. M-O band is present.
[Cu(C₁₀H₉O₃)₂] Absent~1600, ~1580~545Similar shifts confirm coordination. M-O frequency can vary with the metal.
[Ni(C₁₀H₉O₃)₂] Absent~1602, ~1582~540Confirms coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution Structure

NMR spectroscopy provides detailed information about the connectivity and structure of molecules in solution.[2] For metal complexes of 2-phenylacetoacetate, the results are highly dependent on whether the metal ion is diamagnetic or paramagnetic.

A. Diamagnetic Complexes (e.g., Zn(II), Al(III))

For diamagnetic complexes, standard ¹H and ¹³C NMR provides high-resolution spectra that are straightforward to interpret.

  • Solvent Selection: Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record standard ¹H and ¹³C NMR spectra.

  • Analysis: Compare the chemical shifts and signal integrations with the free ligand spectrum.

The most crucial diagnostic feature is the complete disappearance of the enolic proton signal. In the free ligand, this proton typically appears as a sharp singlet far downfield (~δ 16 ppm).[6] Its absence in the complex's spectrum is definitive proof of deprotonation and metal coordination. Other proton signals (phenyl, methyl, methine) will show slight shifts, confirming a change in the chemical environment upon complexation.[6]

CompoundEnolic Proton (¹H, δ ppm)Methine Proton (¹H, δ ppm)Methyl Protons (¹H, δ ppm)Interpretation
Free Ligand ~16.1 (s, 1H)~6.0 (s, 1H)~2.2 (s, 3H)Characteristic signals of the enol tautomer.
[Zn(C₁₀H₉O₃)₂] Absent~6.2 (s, 2H)~2.3 (s, 6H)Disappearance of enolic proton confirms coordination.[6]
B. Paramagnetic Complexes (e.g., Cu(II), Ni(II), Co(II))

The presence of unpaired electrons in paramagnetic metal ions dramatically alters the NMR experiment. The hyperfine interaction between the unpaired electrons and the nuclei leads to very large chemical shifts and significant line broadening.[13]

While challenging, this effect is also diagnostic. Observing a spectrum with peaks spread over hundreds of ppm and significant broadening is a strong indicator of a paramagnetic species.[14] Standard NMR protocols are often insufficient; specialized "paramagnetic protocols" with wider spectral widths and shorter relaxation delays are necessary.[14]

Direct structural elucidation from paramagnetic NMR is complex and often requires advanced techniques and theoretical calculations.[13] However, for characterization, the key observation is the dramatic change from a typical diamagnetic spectrum. The disappearance of the enolic proton signal can still be inferred, but the remaining peaks will be shifted and broadened, often beyond easy recognition without comparison to known paramagnetic analogues.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the definitive tool for confirming the molecular weight and, by extension, the stoichiometry of a synthesized complex.[15]

Causality Behind Experimental Choices

For coordination complexes, which are often non-volatile and can be thermally sensitive, "soft" ionization techniques like Electrospray Ionization (ESI) are required.[16] ESI allows the transfer of intact complex ions from solution to the gas phase, enabling the determination of the mass-to-charge (m/z) ratio of the parent molecule.[16]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., acetonitrile or methanol).

  • Data Acquisition: Infuse the solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.

  • Analysis: Identify the molecular ion peak ([M]⁺) or common adducts like [M+H]⁺ or [M+Na]⁺. Compare the observed isotopic distribution pattern with the theoretical pattern for the proposed formula.

Data Interpretation and Comparative Insights

The primary goal is to find a peak whose m/z value corresponds to the expected molecular weight of the complex. For a complex like [Cu(C₁₀H₉O₃)₂], the expected monoisotopic mass is 473.08. The observed spectrum should show a peak at or near this value, and the cluster of peaks (due to isotopes of Cu, C, and O) should match the simulated isotopic pattern for the formula C₂₄H₂₂CuO₆. This provides very strong evidence for the formation of the desired 1:2 metal-to-ligand complex.

Integrated Workflow for Comprehensive Characterization

No single technique tells the whole story. A logical, integrated workflow is essential for unambiguous characterization. The following diagram illustrates how these techniques complement each other to build a complete structural picture.

G cluster_0 Synthesis & Initial Confirmation cluster_1 Structural Elucidation & Verification cluster_2 Final Characterization Synthesis Synthesis of M(2-phenylacetoacetate)n IR IR Spectroscopy Synthesis->IR Confirm Coordination (ν(C=O) shift, M-O band) UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Confirm Electronic Perturbation (λmax shift) Magnetic Magnetic Susceptibility IR->Magnetic UV_Vis->Magnetic NMR NMR Spectroscopy (Diamagnetic Complexes) MS Mass Spectrometry NMR->MS Verify Composition Structure Elucidated Structure & Properties NMR->Structure MS->Structure Magnetic->NMR Guide NMR strategy

Caption: Integrated workflow for the spectroscopic characterization of metal complexes.

This systematic approach, leveraging the strengths of each technique, ensures a robust and reliable characterization of metal complexes with 2-phenylacetoacetate, providing the foundational data necessary for advancing research and development.

References

  • Vertex AI Search. (n.d.). Comparative Analysis of Spectroscopic Techniques.
  • Oriental Journal of Chemistry. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes.
  • Scholars Research Library. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes.
  • eVNUIR. (n.d.). STUDY OF HETEROMETALLIC β-DIKETONATE COMPLEXES BASED ON ZINC AND LANTHANIDES(III).
  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of N-Xantphos Metal Complexes.
  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques.
  • Journal of Physical Science. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand.
  • UVic. (n.d.). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters.
  • Magritek. (n.d.). Application Note 3: Benchtop NMR on Paramagnetic Samples.
  • PMC. (n.d.). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts.
  • SlidePlayer. (n.d.). UV-Vis spectroscopy.
  • Journal of Physical Science. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand.
  • PMC. (n.d.). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy.
  • R Discovery. (1974). Mass spectral studies of metal chelates. IV. Mass spectra, appearance potentials, and coordinate bond energies of bis(acetylacetonate)metal(II) complexes of the first transition series.
  • SlidePlayer. (n.d.). UV-Vis spectroscopy.
  • AZoM. (2015). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer.
  • Waveland Press. (n.d.). nuclear magnetic - resonance - spectra of.
  • University of Victoria. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds.

Sources

Safety Operating Guide

3-Oxo-2-phenylbutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: Immediate Action Plan

3-Oxo-2-phenylbutanoic acid (also known as


-phenylacetoacetic acid or APAA ) is a DEA List I Chemical  and an EU Category 1 Drug Precursor .[1] It is not  a standard organic waste.
  • Do NOT dispose of in general trash or sewer systems.

  • Do NOT mix with other chemical waste streams unless explicitly authorized by your waste vendor (segregation is critical for compliance).

  • DO treat this material as a "Sensitive/Controlled Precursor" requiring Chain of Custody (CoC) documentation.

  • DO utilize high-temperature incineration as the only acceptable destruction method.[1]

Regulatory Landscape & Compliance

Before handling the waste, you must understand the legal framework. This chemical is a primary precursor for the illicit manufacture of Phenyl-2-propanone (P2P) and Methamphetamine.[1][2][3]

JurisdictionClassificationRegulatory BodyKey Requirement
United States List I Chemical DEA (21 CFR §1310)Strict record-keeping; "Non-retrievable" destruction.[1]
European Union Category 1 Precursor EC No 273/2004License required for possession; destruction must be documented.
International Table I Precursor UN 1988 ConventionInternational monitoring of trade and disposal.

Critical Distinction: Unlike Schedule I-V Controlled Substances (e.g., morphine), List I chemicals do not require DEA Form 41 for destruction. However, they require Records of Regulated Transactions (21 CFR §1310.[3]04) and must be accounted for in your inventory logs to prevent diversion.

Waste Characterization & Safety

Physicochemical Properties for Disposal:

  • CAS Number: 4433-77-6[1]

  • Physical State: Solid (White to off-white powder)[1]

  • Solubility: Soluble in alcohols/organic solvents; sparingly soluble in water.

  • Hazards: Combustible dust potential; Skin/Eye Irritant.

  • RCRA Status: Not explicitly P- or U-listed.[1] Likely Non-RCRA Regulated unless mixed with ignitable solvents (D001). However, DEA regulations supersede RCRA for handling protocols.

DOT Diagram: Waste Classification Logic

WasteClassification Start Waste Material: 3-Oxo-2-phenylbutanoic acid IsMixed Is it mixed with solvents? Start->IsMixed Ignitable Check Flash Point (<60°C?) IsMixed->Ignitable Yes NonRCRA Non-RCRA Regulated (Chemical Waste) IsMixed->NonRCRA No (Pure Solid) RCRA_D001 RCRA Hazardous Waste (Code: D001) Ignitable->RCRA_D001 Yes Ignitable->NonRCRA No DEA_Overlay CRITICAL OVERLAY: DEA List I Precursor Controls Apply RCRA_D001->DEA_Overlay NonRCRA->DEA_Overlay

Figure 1: Decision logic for classifying APAA waste. Note that DEA precursor status applies regardless of RCRA hazardous waste status.

Step-by-Step Disposal Protocol

This protocol ensures cradle-to-grave accountability.[1]

Step 1: Segregation & Containment[1]
  • Protocol: Isolate APAA from your general "Organic Solid Waste" stream.

  • Container: Use a dedicated, wide-mouth HDPE jar or a heavy-duty clear polyethylene bag (double-bagged).[1]

  • Reasoning: If a diversion audit occurs, you must be able to prove exactly where this specific precursor went. Mixing it into a 55-gallon drum of "Lab Trash" makes verification impossible.

Step 2: Labeling

Do not use generic "Hazardous Waste" labels alone.

  • Standard Label: "Non-RCRA Regulated Chemical Waste" (or "Hazardous Waste" if D001).

  • Secondary Label (Mandatory):

    "SENSITIVE MATERIAL: DEA LIST I PRECURSOR. FOR INCINERATION ONLY."

Step 3: Inventory Reconciliation

Before the waste leaves your lab, update your Chemical Inventory Log .

  • Deduct: The mass being disposed of.[4][5][6][7][8][9][10][11][12]

  • Note: "Transferred to Waste - [Date]"

  • Causality: This closes the loop. If the DEA asks, "You bought 100g, but only have 10g left. Where is the rest?", your log proves it was destroyed, preventing a diversion investigation.

Step 4: Vendor Handoff & Destruction
  • Select Vendor: Use a waste hauler licensed to handle controlled precursors (e.g., Veolia, Clean Harbors, Stericycle).

  • Method: Incineration (High temperature) is the only method that renders the material "non-retrievable" (chemical structure destroyed).

  • Documentation: Request a Certificate of Destruction (CoD) .[13] This is your "Get Out of Jail Free" card in an audit.

DOT Diagram: Chain of Custody Workflow

DisposalWorkflow Lab Research Lab (Generator) Logbook Update Inventory Log (Record Transaction) Lab->Logbook Step 1 Storage Satellite Accumulation Area (Segregated & Secured) Logbook->Storage Step 2 Vendor Licensed Waste Hauler (Chain of Custody Signature) Storage->Vendor Step 3: Pickup Incinerator High-Temp Incineration (Destruction) Vendor->Incinerator Step 4 CoD Certificate of Destruction (Final Audit Proof) Incinerator->CoD Step 5 CoD->Lab Return to Generator

Figure 2: The Chain of Custody (CoC) workflow ensures the material is tracked from the lab bench to final destruction.

Emergency Spill Procedures

If spillage occurs (e.g., dropping a container of powder):

  • Secure the Area: Restrict access. This is a controlled precursor; theft is a risk during cleanup.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if powder is airborne.

  • Containment: Cover with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop material into a waste container. Wipe the surface with ethanol or isopropanol (APAA is soluble in alcohol).

  • Disposal: Treat all cleanup materials (gloves, wipes) as the precursor waste itself (follow Step 1-4 above).

References

  • Drug Enforcement Administration (DEA). Title 21 Code of Federal Regulations, Part 1310 - Records and Reports of Listed Chemicals. [Link][3]

  • European Chemicals Agency (ECHA). Drug Precursors: Regulation (EC) No 273/2004. [Link]

  • US Department of Justice. List I and List II Chemicals. [Link][9]

Sources

Personal protective equipment for handling 3-Oxo-2-phenylbutanoic acid

[1][2]

Executive Hazard Assessment

3-Oxo-2-phenylbutanoic acid (CAS: 5413-05-8), also known as

122
  • Primary Hazards: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Respiratory (Category 3).[1][2][3]

  • Physical State: Typically a white to off-white powder.[2]

  • Critical Risk: Inhalation of fine dust during weighing and ocular damage from acidic dust contact.[2]

PPE Selection Matrix

This matrix is designed for the specific physicochemical properties of 3-Oxo-2-phenylbutanoic acid (solid state and solution).[1][2]

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vented)Standard safety glasses fail to seal against fine acidic dust, which can bypass side shields and react with ocular moisture to cause immediate burns.[1][2]
Dermal (Hand) Nitrile (0.11 mm min.[2] thickness) Why Nitrile? Natural latex degrades rapidly upon contact with organic acids and ketones.[2] Nitrile provides superior chemical resistance to the acetyl group functionality.[2]
Dermal (Body) Polypropylene Lab Coat (High neck)Cotton coats can absorb organic acids, holding them against the skin.[2] A chemically resistant, non-woven polypropylene layer is preferred for synthesis tasks.[2]
Respiratory N95/P95 Respirator (or Fume Hood)The compound is a solid irritant.[2] If weighing outside a hood, N95 is the minimum requirement to prevent bronchial irritation from airborne particulates.
Risk Assessment & Barrier Logic

The following diagram illustrates the decision pathway for selecting barriers based on the state of the chemical (Solid vs. Solvated).

RiskAssessmentHazardHazard Source:3-Oxo-2-phenylbutanoic AcidState_SolidState: Solid/PowderHazard->State_SolidState_SolnState: In SolutionHazard->State_SolnRisk_InhaleRisk: Inhalation (Dust)State_Solid->Risk_InhaleWeighingRisk_SplashRisk: Dermal AbsorptionState_Soln->Risk_SplashTransfer/SynthesisBarrier_HoodEngineering Control:Fume Hood (Face Vel > 100 fpm)Risk_Inhale->Barrier_HoodPrimaryBarrier_RespPPE:N95 Particulate RespiratorRisk_Inhale->Barrier_RespSecondaryRisk_Splash->Barrier_HoodBarrier_GlovePPE:Nitrile Gloves (Double gloving rec.)Risk_Splash->Barrier_Glove

Figure 1: Decision logic for barrier selection based on physical state and exposure route.[1][2][4]

Operational Protocols
Protocol A: Safe Weighing & Transfer

Context: Static electricity in low-humidity environments can cause organic powders to "jump," increasing inhalation risk.[1][2]

  • Engineering Control: Activate the fume hood 5 minutes prior to use. Verify sash height is at the calibrated safety marker.[2]

  • Static Mitigation: Use an antistatic gun or ionizer on the weighing boat if the powder appears "flyaway."[2]

  • Transfer:

    • Place the receiving vessel inside the hood.

    • Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination or unintended side reactions.[2]

    • Technique: Transfer slowly. If the powder clumps, do not crush it forcefully in the open; this generates aerosolized fines.

Protocol B: Emergency Spill Response (Solid)

Context: 3-Oxo-2-phenylbutanoic acid is acidic.[1][2][5] Adding water directly can spread the contamination.[2][6]

  • Isolate: Mark the area.[2] Inform nearby personnel.

  • PPE Upgrade: Don double nitrile gloves and respiratory protection (if not already worn).[2]

  • Dry Clean-up:

    • Cover the spill with a dry absorbent pad or paper towel to prevent spreading.[2]

    • Do not sweep vigorously.[2]

    • Scoop the solid material using a dustpan or stiff card into a hazardous waste bag.[2]

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with a 5% Sodium Bicarbonate (

      
      )  solution. This neutralizes residual acid.[2][7][8]
      
    • Follow with a water rinse.[2][3][7][8][9]

    • Test surface pH with litmus paper to ensure neutrality (

      
      ).[2]
      
Disposal & Neutralization Strategy

Disposal must comply with local environmental regulations (e.g., RCRA in the US). As an organic acid, it must not be flushed down the drain.[8]

The Neutralization Workflow:

  • Segregation: Collect waste in a container labeled "Organic Acid Waste."

    • Critical: Do not mix with oxidizing agents (e.g., Nitric Acid, Peroxides) as this may cause exothermic decomposition.

  • Chemical Treatment (Optional for small quantities):

    • Dissolve waste in water (if soluble) or a minimal amount of solvent.[2]

    • Slowly add 1M Sodium Hydroxide (

      
      ) or Sodium Bicarbonate while stirring.[2]
      
    • Monitor temperature; the neutralization is exothermic.[2]

  • Final Disposal: Cap the container only after the reaction has ceased and the solution has cooled. Hand over to your facility's EHS department for incineration.[2]

WasteFlowGenWaste GenerationSegSegregation:Separate from OxidizersGen->SegNeutNeutralization:Add NaHCO3 (Slowly)Seg->NeutCheckCheck pH (Target 6-8)Neut->CheckDispDisposal:Organic Waste StreamCheck->Disp

Figure 2: Safe disposal workflow for organic acid residues.

Regulatory & Compliance Note

While this guide focuses on safety, users must be aware that 3-Oxo-2-phenylbutanoic acid is a monitored precursor in many jurisdictions (EU Regulation 273/2004, US DEA List I/II watchlists) due to its utility in organic synthesis.[1][2]

  • Inventory Control: Maintain strict mass-balance logs.

  • Access: Store in a locked cabinet restricted to authorized personnel.

References
  • PubChem. (n.d.).[2] 3-Oxo-2-phenylbutanoic acid - Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: 3-oxo-2-phenylbutanoic acid.[1][2][10][11] Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][2]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.